4,5-Difluoro-2-methylindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZOUVRTGPHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525903 | |
| Record name | 4,5-Difluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80525903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85462-60-8 | |
| Record name | 4,5-Difluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80525903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85462-60-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 4,5-Difluoro-2-methylindole
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Difluoro-2-methylindole
Executive Summary
This compound is a crucial heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms onto the indole scaffold significantly enhances the metabolic stability, bioavailability, and binding affinity of derivative compounds, making it a molecule of high interest for drug development professionals.[1][2] This guide provides a comprehensive overview of the robust synthesis of this compound via the classic Fischer indole synthesis, details the causality behind key experimental choices, and outlines a complete protocol for its structural characterization using modern analytical techniques. This document is intended to serve as a practical resource for researchers and scientists engaged in synthetic chemistry and pharmaceutical development.
Introduction: The Strategic Value of Fluorinated Indoles
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents, including tryptophan, melatonin, and the anti-inflammatory drug Indomethacin.[3][4][5] Its unique electronic properties and structural versatility make it a cornerstone of drug design. In recent decades, the introduction of fluorine into organic molecules has emerged as a powerful strategy to optimize drug-like properties.[2] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, conformational preference, and resistance to metabolic degradation, often leading to improved pharmacokinetic profiles.[1][2]
The compound this compound (CAS No: 85462-60-8) merges the benefits of the indole core with the strategic advantages of fluorination.[6][7] Its structure is a precursor for more complex molecules, where the fluorine atoms can serve as metabolic blockers or modulate receptor binding interactions, making it an invaluable intermediate in the synthesis of novel therapeutics.[8][9]
Synthesis via Fischer Indolization: A Mechanistic Approach
The most reliable and widely adopted method for constructing the 2-methylindole scaffold is the Fischer indole synthesis, a reaction discovered in 1883 that remains a pillar of heterocyclic chemistry.[10] This acid-catalyzed reaction forms the indole ring by cyclizing a phenylhydrazone derived from a substituted phenylhydrazine and a ketone or aldehyde.[10][11]
Reaction Mechanism and Rationale
The synthesis proceeds through a series of well-established steps, starting from (3,4-difluorophenyl)hydrazine and acetone.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (3,4-difluorophenyl)hydrazine and acetone to form the corresponding phenylhydrazone. This is a standard imine formation reaction where the ketone is activated by protonation.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.
-
[3][3]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement). This is the core bond-forming step that establishes the C-C bond of the new five-membered ring.[4][10]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, losing a proton to regain the aromaticity of the benzene ring. The newly formed amino group then attacks the imine carbon in an intramolecular cyclization to form an aminal.
-
Elimination and Final Aromatization: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃). A final deprotonation yields the energetically favorable aromatic indole ring, this compound.[4][10]
The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is critical. These acids not only catalyze the initial condensation and protonation steps but also serve as powerful dehydrating agents, driving the equilibria toward the desired products.[10]
Visualization of the Fischer Indole Synthesis
References
- 1. innospk.com [innospk.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. reddit.com [reddit.com]
- 5. Indole-Containing Metal Complexes and Their Medicinal Applications [mdpi.com]
- 6. This compound CAS#: 85462-60-8 [m.chemicalbook.com]
- 7. CAS 85462-60-8 | this compound - Synblock [synblock.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
Introduction: The Significance of Fluorinated Indoles in Modern Research
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-methylindole
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine atoms onto this privileged heterocycle can profoundly alter its physicochemical and biological properties. Fluorination is known to enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity to biological targets.
This compound is a specialized building block that offers a unique substitution pattern for drug discovery and development professionals. The vicinal difluoro substitution on the benzene ring creates a distinct electronic and steric environment compared to more common mono-fluorinated or 6,7-difluoro analogs. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. It is important to note that while some properties like melting point are experimentally verified, much of the detailed spectroscopic and reactivity data for this specific isomer is not widely published. Therefore, this guide combines established data with expert analysis based on well-understood chemical principles and data from closely related analogs to provide a robust working profile of the molecule.
Molecular and Physicochemical Profile
The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The introduction of two fluorine atoms onto the indole core significantly impacts its molecular weight, polarity, and intermolecular interactions compared to the parent 2-methylindole.
Core Molecular Identifiers
| Property | Value | Source(s) |
| CAS Number | 85462-60-8 | [1] |
| Molecular Formula | C₉H₇F₂N | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Synonyms | 2-Methyl-4,5-difluoroindole, 4,5-Difluoro-2-methyl-1H-indole | [1] |
Key Physicochemical Data
A summary of the key physical and chemical properties is presented below. It is critical to recognize that several of these values are predicted through computational algorithms due to a lack of extensive experimental data in peer-reviewed literature. Such predictions are invaluable for initial experimental design.
| Property | Experimental/Predicted Value | Technical Commentary & Implications |
| Melting Point | 82-84 °C | The defined, relatively sharp melting range suggests a stable crystalline solid at room temperature, which is advantageous for handling, purification, and storage. |
| Boiling Point | 275.4 °C (at 760 mmHg) | The high boiling point indicates low volatility and strong intermolecular forces, consistent with a polar, crystalline solid. Purification by distillation is possible but would require vacuum conditions to prevent thermal decomposition. |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | The predicted density is higher than that of water, which is typical for fluorinated organic compounds. |
| pKa | 16.13 ± 0.30 (Predicted) | This predicted pKa relates to the acidity of the N-H proton. The value is similar to that of indole itself, suggesting that the fluorine atoms on the distal benzene ring have a modest electronic effect on the pyrrole nitrogen's acidity. The compound is not expected to ionize under typical physiological pH conditions. |
| logP (Octanol/Water) | ~2.5 - 3.0 (Estimated) | An experimental logP is not available. This estimate is based on calculated values for similar structures like ethyl this compound-3-carboxylate (XlogP = 2.9)[2] and 6-fluoro-2-methylindole (XLogP3 = 2.6)[3]. A positive logP in this range indicates significant lipophilicity, suggesting good potential for crossing lipid cell membranes but likely poor aqueous solubility. |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform). | Based on its lipophilic nature (estimated logP) and the properties of the parent 2-methylindole, the compound is expected to be poorly soluble in aqueous media. It should readily dissolve in common organic solvents used for reaction workups and analytical characterization. |
Spectroscopic Profile: An Interpretive Guide
As experimental spectra for this compound are not publicly available, this section provides an expert interpretation of the expected spectroscopic features. This serves as a predictive guide for researchers to verify the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.
-
¹H NMR:
-
N-H Proton: A broad singlet is expected in the region of δ 8.0-8.5 ppm. The chemical shift can be sensitive to solvent and concentration.
-
Aromatic Protons (C6-H, C7-H): Two protons on the benzene ring will appear in the aromatic region (δ 6.8-7.5 ppm). They will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (³JHH, ³JHF, and ⁴JHF).
-
Pyrrole Proton (C3-H): A singlet or narrowly split multiplet is expected around δ 6.2-6.5 ppm.
-
Methyl Protons (C2-CH₃): A sharp singlet should appear in the upfield region, typically around δ 2.4-2.5 ppm.
-
-
¹⁹F NMR:
-
Signals: Two distinct signals are expected for the non-equivalent F-4 and F-5 nuclei. These will likely appear in the typical aromatic C-F region (δ -110 to -150 ppm).
-
Coupling: The two fluorine atoms will exhibit a significant ³JFF coupling constant. Furthermore, each fluorine signal will be split by adjacent aromatic protons (³JHF and ⁴JHF), resulting in complex multiplets (e.g., doublet of doublets or more complex patterns). ¹⁹F NMR is particularly diagnostic for confirming the substitution pattern.
-
-
¹³C NMR:
-
Aromatic Carbons: Nine distinct signals are expected. The carbons directly bonded to fluorine (C-4, C-5) will appear as doublets with large ¹JCF coupling constants (typically >240 Hz). Other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF).
-
Indole Carbons: The C-2 carbon bearing the methyl group will be significantly downfield.
-
Methyl Carbon: The C2-CH₃ carbon will appear as a singlet in the upfield region (δ 12-15 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
N-H Stretch: A sharp, characteristic peak is expected around 3400-3450 cm⁻¹.
-
C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1250 cm⁻¹ region, which are diagnostic for the presence of the aryl-fluoride bonds.
Mass Spectrometry (MS)
-
Molecular Ion: Under Electron Ionization (EI), the molecular ion peak [M]⁺• is expected at m/z = 167.16. The presence of two fluorine atoms and one nitrogen atom will give this peak a distinct isotopic pattern.
-
Fragmentation: A prominent fragment would be the loss of a methyl radical ([M-15]⁺) to give a peak at m/z = 152. Further fragmentation of the indole ring structure is also expected.
Synthesis and Purification Workflow
The most direct and widely used method for constructing the indole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.
Logical Framework of the Fischer Indole Synthesis
The diagram below outlines the mechanistic flow for the synthesis of this compound. The key steps involve the formation of the hydrazone, a critical[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Representative Experimental Protocol
This protocol is a generalized procedure and serves as a starting point. As a self-validating system, in-process checks (e.g., TLC) are crucial to monitor reaction completion before proceeding to workup and purification.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2,3-difluorophenyl)hydrazine (1.0 eq).
-
Add a suitable solvent. Ethanol or acetic acid are common choices.
-
Add acetone (1.1 eq) to the mixture.
-
-
Hydrazone Formation:
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding hydrazone. Monitor by TLC to confirm the consumption of the starting hydrazine.
-
-
Cyclization:
-
Slowly add the acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation[4][5]. The reaction is often exothermic.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) for 2-6 hours.
-
Causality: The acid protonates the hydrazone, facilitating tautomerization to the reactive ene-hydrazine intermediate, which is necessary for the subsequent[2][2]-sigmatropic rearrangement—the core bond-forming step of the synthesis[6]. Heating provides the activation energy for this rearrangement and the final cyclization/aromatization steps.
-
-
Workup:
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and neutralize the bulk of the acid.
-
Basify the aqueous mixture with a suitable base (e.g., NaOH solution) to pH 8-9 to ensure the indole is in its neutral form.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to yield the crude solid.
-
Recrystallization: Given the compound is a solid with a defined melting point, recrystallization is the preferred method for purification. A solvent system like ethanol/water or hexane/ethyl acetate should be effective.
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography can be employed using a hexane/ethyl acetate gradient.
-
Chemical Stability, Storage, and Handling
Stability Profile
-
General Stability: Indoles are generally stable compounds, but can be susceptible to oxidation and polymerization, especially under acidic conditions or upon prolonged exposure to light and air. The electron-withdrawing nature of the two fluorine atoms may slightly increase the stability of the aromatic ring towards oxidation compared to electron-rich indoles.
-
Potential for Defluorination: While aryl-fluorine bonds are typically very strong, certain substitution patterns on heterocyclic rings can render them susceptible to nucleophilic substitution or elimination. Researchers should be aware that some fluorinated indoles have shown instability in aqueous buffers, leading to defluorination. It is recommended to assess the stability of this compound in the intended experimental media, particularly in aqueous solutions at physiological pH.
-
Storage: For long-term storage, the compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Safety and Handling
-
Hazard Identification: Commercial suppliers classify this compound with the GHS07 pictogram (Warning).
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
Additional predicted hazards include irritation to the eyes, skin, and respiratory system.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Conclusion and Future Outlook
This compound is a valuable, albeit under-characterized, chemical building block. Its key physicochemical properties—a stable crystalline nature, significant lipophilicity, and a difluoro substitution pattern that offers unique electronic properties—make it an attractive scaffold for constructing novel bioactive molecules. This guide provides a foundational understanding of its properties, drawing from established data and predictive science. The provided interpretive spectroscopic data and the generalized synthesis protocol offer a practical framework for researchers to confidently synthesize, purify, and characterize this compound. As the demand for novel fluorinated heterocycles grows, a more thorough experimental investigation into the solubility, stability, and reactivity of this compound will be essential to fully unlock its potential in drug discovery and materials science.
References
- 1. CAS 85462-60-8 | this compound - Synblock [synblock.com]
- 2. PubChemLite - this compound-3-carboxylic acid ethyl ester (C12H11F2NO2) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
A Technical Guide to 4,5-Difluoro-2-methylindole: A Fluorinated Scaffold for Advanced Drug Discovery
This document provides an in-depth technical overview of 4,5-Difluoro-2-methylindole (CAS No. 85462-60-8), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the strategic importance of its fluorinated structure, and its application in creating next-generation therapeutics.
Core Molecular Profile and Physicochemical Attributes
This compound, also known as 4,5-difluoro-2-methyl-1H-indole, is a specialized fluorinated indole derivative.[1][2] The indole core is a foundational structure in a vast number of biologically active compounds, including natural products and pharmaceuticals.[3][4] The strategic placement of two fluorine atoms on the benzene ring significantly modifies the molecule's electronic properties, enhancing its utility in medicinal chemistry.
Key Identifiers and Properties
A summary of the essential chemical and physical data for this compound is presented below. This data provides the foundational knowledge for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 85462-60-8 | [2][5] |
| Molecular Formula | C₉H₇F₂N | [2][5][6] |
| Molecular Weight | 167.16 g/mol | [2][5] |
| Synonyms | 4,5-difluoro-2-methyl-1H-indole, 2-Methyl-4,5-difluoroindole | [2] |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥97% | [7] |
| Storage Temperature | 2-8°C, Sealed in a dry place | [8] |
| InChI Key | LTYZOUVRTGPHQM-UHFFFAOYSA-N | [7] |
Safety and Handling
As a laboratory chemical, this compound requires careful handling. The following GHS information is provided for user safety.
| Hazard Information | Details | Source(s) |
| Pictogram | Exclamation Mark | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | |
| Precautionary Codes | P280, P305+P351+P338 |
Synthesis and Mechanistic Insight: The Fischer Indole Synthesis
The most prevalent and historically significant method for constructing the indole scaffold is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[9] This reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10] This method is frequently used to synthesize antimigraine drugs of the triptan class.[9][10]
The synthesis of this compound is logically achieved via the Fischer cyclization of (2,3-difluorophenyl)hydrazine with acetone in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.
Reaction Mechanism
Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process is a cascade of well-defined steps:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of (2,3-difluorophenyl)hydrazine and acetone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form, which is a crucial step for the subsequent rearrangement.
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, cyclic[5][5]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which breaks the N-N bond and forms a C-C bond, yielding a di-imine intermediate.[9]
-
Cyclization and Aromatization: The intermediate di-imine rapidly cyclizes to form an aminoacetal (aminal). Subsequent elimination of ammonia (NH₃) under acid catalysis leads to the formation of the stable, aromatic indole ring.[9][10] Isotopic labeling studies confirm that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure.[9][10]
Visualizing the Synthesis Workflow
The following diagram outlines the key stages of the Fischer indole synthesis for this compound.
Caption: Workflow of the Fischer Indole Synthesis.
Step-by-Step Experimental Protocol (Exemplary)
This protocol is a representative procedure based on the principles of the Fischer indole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (2,3-difluorophenyl)hydrazine (1.0 eq) and acetone (1.2 eq) in a suitable solvent like ethanol.
-
Hydrazone Formation: Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) or another Lewis acid catalyst (e.g., ZnCl₂).
-
Heating: Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. The reaction progress should be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) until it reaches a pH of ~7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
The Strategic Role of Fluorine in Drug Discovery
The true value of this compound lies in the strategic incorporation of fluorine atoms. Fluorine has become a cornerstone of modern pharmaceutical design for several key reasons:[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block enzymatic oxidation, thereby increasing the drug's half-life and bioavailability.[1]
-
Enhanced Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions with protein targets, often increasing binding potency.
-
Improved Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
These attributes make fluorinated indole scaffolds, such as this compound, highly sought-after intermediates for creating more effective and durable therapeutic agents.[1]
Applications in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, forming the basis for drugs targeting cancer, inflammation, and neurological disorders.[3][11] Fluorinated indoles and their derivatives (oxindoles) are critical precursors in the synthesis of targeted therapies.
-
Kinase Inhibitors: Many kinase inhibitors, which are crucial in oncology, feature an indole or oxindole core. For example, 5-Fluoro-2-Oxindole is a key precursor in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used to treat renal cell carcinoma and other cancers.[1][11] Derivatives of this compound are logical building blocks for novel analogues of such drugs, aiming to improve efficacy or overcome resistance.[11][12]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. Difluorinated phenylamino structures are known to be effective in inhibiting VEGFR-2 kinase activity.[13] this compound provides a scaffold to build potent VEGFR-2 inhibitors.
-
α-Glucosidase Inhibitors: 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors for the management of diabetes.[14][15] This highlights the broader therapeutic potential of the fluorinated indole scaffold beyond oncology.
The following diagram illustrates the logical progression from the core scaffold to a therapeutic application.
Caption: From Core Scaffold to Therapeutic Candidate.
Expected Spectroscopic Characteristics
While a dedicated spectrum for this specific compound is not provided, its structure allows for the confident prediction of key spectroscopic features, which is essential for its characterization.
-
¹H NMR: The spectrum would show a singlet for the N-H proton (if not exchanged), a singlet for the C2-methyl group protons, and complex multiplets for the aromatic protons on the benzene ring, which would be split by both H-H and H-F coupling.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The signals for C4 and C5 would appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz. Other carbons in the benzene ring would show smaller two- or three-bond couplings (²JCF, ³JCF).[16][17]
-
¹⁹F NMR: Two distinct signals would be observed for the non-equivalent fluorine atoms at C4 and C5. These signals would appear as doublets of doublets (or more complex multiplets) due to F-F and F-H coupling.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 167.16, consistent with the molecular weight.
Conclusion
This compound (CAS 85462-60-8) is more than a simple chemical intermediate; it is a strategically designed building block that leverages the powerful effects of fluorination. Its robust synthesis via the Fischer indole method and the advantageous physicochemical properties imparted by its difluoro substitution make it an exceptionally valuable scaffold. For researchers in medicinal chemistry and drug development, this compound offers a reliable starting point for the rational design of novel kinase inhibitors and other therapeutics with potentially enhanced metabolic stability, bioavailability, and target affinity.
References
- 1. innospk.com [innospk.com]
- 2. CAS 85462-60-8 | this compound - Synblock [synblock.com]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. This compound CAS#: 85462-60-8 [m.chemicalbook.com]
- 6. Cas 85462-60-8,this compound | lookchem [lookchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 85462-60-8 | CAS DataBase [m.chemicalbook.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Difluoroindole Compounds: A Technical Guide to Their Therapeutic Potential and Application in Drug Discovery
Abstract: The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of difluoroindole compounds, a class of molecules demonstrating significant promise across a spectrum of therapeutic areas. We will explore the profound impact of difluorination on the physicochemical and pharmacological properties of the indole nucleus, detailing key synthetic strategies for accessing these valuable structures. This guide will then delve into the diverse therapeutic applications of difluoroindole derivatives in oncology, neurodegenerative diseases, and infectious diseases, supported by mechanistic insights and quantitative biological data. Finally, we will present practical considerations for drug development, including structure-activity relationship (SAR) studies and detailed experimental protocols, to equip researchers and drug development professionals with the knowledge to harness the full potential of this privileged scaffold.
Part 1: The Difluoroindole Scaffold: Physicochemical Properties and Synthetic Strategies
The Impact of Difluorination on Pharmacokinetic and Pharmacodynamic Properties
The introduction of two fluorine atoms onto the indole ring profoundly alters its electronic and steric properties, often leading to significant improvements in its drug-like characteristics. The high electronegativity of fluorine can modulate the pKa of the indole nitrogen, influencing its ability to participate in hydrogen bonding interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This increased stability often translates to improved oral bioavailability and a longer plasma half-life for drug candidates.
From a pharmacodynamic perspective, the presence of two fluorine atoms can lead to enhanced binding affinity and selectivity for target proteins. The fluorine atoms can engage in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's binding pocket, leading to a more potent biological response.
Key Synthetic Methodologies for Difluoroindole and Difluoro-oxindole Cores
The synthesis of difluoroindole scaffolds requires specialized chemical strategies to precisely install the fluorine atoms at the desired positions.
The synthesis of difluoroindoles such as 5,6-difluoroindole and 5,7-difluoro-1H-indole often begins with appropriately substituted aniline precursors. These can then be elaborated into the indole ring system through classical methods like the Fischer, Leimgruber-Batcho, or Madelung indole syntheses. The choice of starting material is critical for controlling the final regiochemistry of the difluoro substitution pattern. For instance, 5,6-Difluoroindole is a crucial building block for pharmaceuticals targeting neurological disorders and for materials science applications.[1] Similarly, 5,7-Difluoro-1H-Indole is a versatile intermediate in the synthesis of compounds with antifungal, anti-inflammatory, and anticancer properties.[2]
The 3,3-difluoro-2-oxindole scaffold is a particularly interesting motif found in a number of biologically active compounds. A novel and efficient method for the synthesis of these structures involves a Cu(I)-catalyzed reaction.[1][3] This approach offers advantages over previous methods that required harsh conditions or the use of explosive reagents.[1]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Aniline [label="Aniline Derivative"]; Bromodifluoroacetate [label="Bromodifluoroacetate"]; Cu_Catalyst [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Intermediate"]; Difluoro_oxindole [label="3,3-Difluoro-2-oxindole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aniline -- Intermediate; Bromodifluoroacetate -- Intermediate; Cu_Catalyst -- Intermediate [label="Catalyzes"]; Intermediate -> Difluoro_oxindole [label="Intramolecular Cyclization"]; }
Diagram 1: General workflow for the Cu(I)-catalyzed synthesis of 3,3-difluoro-2-oxindoles.
Part 2: Therapeutic Applications of Difluoroindole Compounds
The unique properties conferred by difluorination have positioned these indole derivatives as promising candidates for a range of therapeutic applications.
Oncology: Targeting Key Pathways in Cancer Progression
Difluoroindole compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.
A number of fluoroindole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[4][5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. For example, indole-chalcone derivatives containing a fluoroindole moiety have shown impressive cytotoxicity against colorectal cancer cell lines, with some analogues exhibiting IC50 values in the low nanomolar range.[4][6]
Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The indole scaffold is a common feature in many kinase inhibitors.[7][8] The incorporation of two fluorine atoms can enhance the binding affinity and selectivity of these inhibitors. For instance, 4,6-difluoroindole derivatives have been investigated as potential kinase inhibitors.[9]
dot graph G { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Difluoroindole_Kinase_Inhibitor [label="Difluoroindole-Based\nKinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Protein Kinase\n(e.g., EGFR, SRC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP"]; Substrate [label="Substrate Protein"]; Phosphorylated_Substrate [label="Phosphorylated Substrate"]; Cell_Proliferation [label="Cancer Cell\nProliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ATP -> Kinase; Substrate -> Kinase; Kinase -> Phosphorylated_Substrate [label="Phosphorylation"]; Phosphorylated_Substrate -> Cell_Proliferation [label="Promotes"]; Difluoroindole_Kinase_Inhibitor -> Kinase [label="Inhibits ATP Binding", style=dashed, color="#EA4335"]; }
Diagram 2: Mechanism of action for difluoroindole-based kinase inhibitors.
Neurodegenerative Diseases: Modulating Neuropathological Pathways
The blood-brain barrier permeability and metabolic stability of difluoroindole compounds make them attractive candidates for treating central nervous system disorders.
Oxindole derivatives have shown promise in affording neuroprotection against oxidative stress, a key factor in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11] The introduction of fluorine atoms can enhance these neuroprotective properties.[12] Some indole-based compounds have been shown to reduce neuroinflammation and oxidative stress in animal models of Alzheimer's disease.[4][13] While specific data on difluoro-oxindoles in this area is still emerging, the foundational research on related compounds is promising.
Infectious Diseases: Novel Antiviral and Antimicrobial Agents
Difluoroindole derivatives have also demonstrated potent activity against a range of pathogens.
A notable example is a 5,7-difluoroindole derivative that has been identified as a potent inhibitor of the influenza virus.[14] This compound targets the viral entry and membrane fusion process. Other indole derivatives have also shown promise as inhibitors of HIV and respiratory syncytial virus (RSV).[15][16][17]
Part 3: Practical Considerations for Drug Development
Structure-Activity Relationship (SAR) Studies of Difluoroindole Analogs
Systematic SAR studies are crucial for optimizing the therapeutic potential of difluoroindole compounds. These studies involve the synthesis and biological evaluation of a series of analogues to understand how different substituents and their positions on the difluoroindole scaffold affect biological activity. For example, in the development of kinase inhibitors, SAR studies have elucidated the importance of specific substitution patterns on the indole ring for achieving high potency and selectivity.[18]
Part 4: Experimental Protocols
General Protocol for the Synthesis of a 3,3-Difluoro-2-oxindole Derivative
This protocol is a representative example based on the copper-catalyzed cyclization methodology.[1][3]
Materials:
-
Substituted aniline
-
Ethyl bromodifluoroacetate
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., cesium carbonate)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
To an oven-dried reaction vessel, add the substituted aniline (1.0 equiv.), CuI (0.1 equiv.), and the ligand (0.2 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the base (2.0 equiv.).
-
Add ethyl bromodifluoroacetate (1.5 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,3-difluoro-2-oxindole.
In Vitro Assay for Determining Tubulin Polymerization Inhibition
This assay is used to evaluate the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin (e.g., from bovine brain)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., colchicine)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of tubulin in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP solution into the wells of a pre-warmed 96-well plate.
-
Add the test compound at various concentrations to the wells. Include wells with DMSO as a negative control and a positive control inhibitor.
-
Immediately place the plate in the microplate reader pre-heated to 37 °C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to the polymerization of tubulin.
-
Calculate the rate of polymerization for each concentration of the test compound.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Part 5: Data Summary
Table 1: Biological Activities of Representative Difluoroindole Compounds
| Compound Class | Specific Example | Therapeutic Target | Biological Activity (IC50) | Disease Area |
| Indole-Chalcone | Fluoroindole-chalcone analog | Tubulin | 4.52 nM (HCT116 cells)[4] | Colorectal Cancer |
| 4-Fluoroindoline | Derivative 24a | PERK | 0.8 nM[9] | Cancer |
| 5-Fluoro-2-oxindole | Derivative 3f | α-glucosidase | 35.83 µM[19] | Diabetes |
| Indole Derivative | Compound 11a | AChE | 0.10 µM[6] | Alzheimer's Disease |
| Indole Derivative | Compound U2 | Bcl-2 | 0.83 µM (MCF-7 cells)[20] | Breast Cancer |
Part 6: References
-
Exploring 5,7-Difluoro-1H-Indole: Properties and Applications. (n.d.). Retrieved from --INVALID-LINK--
-
Bellman, T. M. (2015). Synthesis of 3,3-difluoro-2-oxindoles and larger sized rings. Purdue e-Pubs. Retrieved from --INVALID-LINK--
-
Synthesis of 3,3-difluoro-2-oxindoles from anilines and bromodifluoroacetates. (2021). ResearchGate. Retrieved from --INVALID-LINK--
-
Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. (2023). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of 3,3‐difluoro oxindoles. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Researchers develop chemical compound with potential against Alzheimer's disease. (2022). Agência FAPESP. Retrieved from --INVALID-LINK--
-
Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. (2018). ResearchGate. Retrieved from --INVALID-LINK--
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Advances. Retrieved from --INVALID-LINK--
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2022). MDPI. Retrieved from --INVALID-LINK--
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
New candidate compounds show promise for Alzheimer's and pain treatment. (2022). Medical Xpress. Retrieved from --INVALID-LINK--
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2020). Frontiers in Chemistry. Retrieved from --INVALID-LINK--
-
Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. (2023). PubMed. Retrieved from --INVALID-LINK--
-
Novel Oxindole-Curcumin Hybrid Compound for Antioxidative Stress and Neuroprotection. (2020). PubMed. Retrieved from --INVALID-LINK--
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2022). ACS Pharmacology & Translational Science. Retrieved from --INVALID-LINK--
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2022). MDPI. Retrieved from --INVALID-LINK--
-
A review on recent developments of indole-containing antiviral agents. (2015). Acta Pharmaceutica Sinica B. Retrieved from --INVALID-LINK--
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. (2016). Current Topics in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--
-
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents. Retrieved from --INVALID-LINK--
-
Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Cellular and Molecular Neurobiology. Retrieved from --INVALID-LINK--
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Bentham Science. Retrieved from --INVALID-LINK--
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules. Retrieved from --INVALID-LINK--
-
Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat. (2010). European Journal of Pharmacology. Retrieved from --INVALID-LINK--
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2012). ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2022). ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--
-
Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. Retrieved from --INVALID-LINK--
-
Screening of the four novel synthetic indole derivatives for antiviral.... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2022). PubMed. Retrieved from --INVALID-LINK--
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2022). RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Indole derivatives as RSV-F inhibitors: design and evaluation. (2022). Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from --INVALID-LINK--
-
Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41. (2011). Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. Retrieved from --INVALID-LINK--
-
Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
(PDF) Flavonoids and Diarylheptanoids: Neuroprotective Activities of Phytochemicals. (2017). ResearchGate. Retrieved from --INVALID-LINK--
-
Dose-response curves of compound 6f against CaMKIIδ kinase with IC50 = 14.4 μM. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (2020). Molecules. Retrieved from --INVALID-LINK--
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). ACS Omega. Retrieved from --INVALID-LINK--
-
Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors. (2018). Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
References
- 1. "Synthesis of 3,3-difluoro-2-oxindoles and larger sized rings" by Tabitha Michelle Bellman [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. stories.prf.org [stories.prf.org]
- 11. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Researchers develop chemical compound with potential against Alzheimer’s disease [agencia.fapesp.br]
- 14. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole derivatives as RSV-F inhibitors: design and evaluation. [wisdomlib.org]
- 17. Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4,5-Difluoro-2-methylindole in Organic Solvents
This guide provides an in-depth technical overview of the core physicochemical properties of 4,5-Difluoro-2-methylindole, focusing on its solubility and stability in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to empower users in their laboratory workflows.
Introduction: The Significance of Fluorinated Indoles
Indole and its derivatives are fundamental scaffolds in a vast number of natural products and pharmaceuticals.[1][2] The strategic incorporation of fluorine atoms into the indole ring system can significantly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][3][4] this compound (CAS No. 85462-60-8) is a substituted indole of interest in medicinal chemistry and organic synthesis.[5] An understanding of its solubility and stability is paramount for its effective use, from storage and handling to its application in reaction chemistry and biological assays. Poor solubility can hinder accurate biological evaluation and formulation, while instability can lead to the generation of impurities and unreliable experimental results.[6][7]
Physicochemical Properties of this compound
The unique structure of this compound, with two electron-withdrawing fluorine atoms on the benzene ring and an electron-donating methyl group on the pyrrole ring, dictates its solubility and stability profile. The fluorine atoms can increase metabolic stability by blocking sites of oxidative metabolism.[1][3] While qualitatively described as soluble in organic solvents like ether, methylene chloride, and benzene, and practically insoluble in water, quantitative data is essential for precise experimental design.[8]
| Property | Value | Source |
| CAS Number | 85462-60-8 | [5] |
| Molecular Formula | C₉H₇F₂N | [5] |
| Molecular Weight | 167.16 g/mol | [5] |
Part 1: Solubility Determination in Organic Solvents
Solubility, a critical parameter, can be defined in two primary ways: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution (often generated from a high-concentration DMSO stock), while thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[7]
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" is a fundamental guide for solvent selection.[9] The polarity of this compound, influenced by the polar C-F bonds and the N-H group capable of hydrogen bonding, suggests solubility in a range of polar aprotic and polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These are expected to be effective due to their ability to engage in dipole-dipole interactions. DMSO is a common choice for creating high-concentration stock solutions.[10][11]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower in these solvents, though the aromatic nature of the indole core may provide some compatibility with aromatic solvents like toluene.
Experimental Protocol: Kinetic Solubility Determination by Nephelometry
This high-throughput method is ideal for early-stage discovery to quickly assess the concentration at which a compound precipitates from a supersaturated aqueous/organic co-solvent solution.[10][11]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, inducing precipitation of the less soluble compound.
-
Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Nephelometric Reading: Measure the light scattering of the solutions using a nephelometer. The point at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.
Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Acetone, Toluene).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
Illustrative Solubility Data Presentation
The following table represents a hypothetical, yet realistic, presentation of solubility data that would be generated from the shake-flask protocol.
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C | Molar Solubility (M) at 25°C |
| DMSO | 7.2 | 46.7 | > 100 | > 0.60 |
| Acetone | 5.1 | 20.7 | 45.3 | 0.27 |
| Ethanol | 4.3 | 24.5 | 28.7 | 0.17 |
| Acetonitrile | 5.8 | 37.5 | 21.2 | 0.13 |
| Methanol | 5.1 | 32.7 | 18.5 | 0.11 |
| Dichloromethane | 3.1 | 8.9 | 15.8 | 0.09 |
| Toluene | 2.4 | 2.4 | 5.1 | 0.03 |
| Hexane | 0.1 | 1.9 | < 0.1 | < 0.0006 |
Part 2: Stability Assessment in Solution
Assessing the stability of this compound in solution is critical for ensuring the integrity of stock solutions and experimental results. Stability is typically evaluated by monitoring the degradation of the parent compound over time under various stress conditions.[12][13]
Theoretical Considerations for Stability
The indole nucleus can be susceptible to degradation under certain conditions:
-
Acidic Conditions: The pyrrole ring of indole is electron-rich and can be protonated at the C3 position in strong acid, which can lead to polymerization or degradation.[2]
-
Oxidative Conditions: The indole ring can be susceptible to oxidation.
-
Photolytic Conditions: Exposure to UV light can induce degradation in some indole derivatives.
-
Thermal Conditions: Elevated temperatures can accelerate degradation pathways.
Experimental Protocol: HPLC-Based Stability Study
This protocol outlines a systematic approach to evaluate the stability of this compound in a chosen solvent (e.g., DMSO or an ethanol/PBS mixture) under accelerated degradation conditions, following ICH guidelines.[13]
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Application of Stress Conditions: Aliquot the solution into separate, sealed vials for each stress condition:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Photolytic Degradation: Expose the solution to a UV lamp.[14]
-
Thermal Degradation: Place the solution in an oven at an elevated temperature (e.g., 60 °C).[14]
-
Control: Store a sample at 4 °C protected from light.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Neutralize the acid and base samples before analysis.
-
HPLC Analysis: Analyze each sample by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradants). Quantify the peak area of the parent compound.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample. A compound is often considered stable if >90% of the parent remains.
Illustrative Stability Data Presentation
The following table provides a template for presenting stability data.
| Condition | Solvent | Time (hours) | % Parent Compound Remaining | Observations |
| Control (4°C, dark) | DMSO | 48 | 99.8 | No significant degradation |
| Thermal (60°C) | DMSO | 48 | 95.2 | Minor degradation observed |
| Photolytic (UV) | DMSO | 48 | 88.7 | Significant degradation, one major degradant peak |
| Acidic (0.1 M HCl) | DMSO/H₂O | 48 | 91.5 | Moderate degradation |
| Basic (0.1 M NaOH) | DMSO/H₂O | 48 | 98.9 | Stable |
| Oxidative (3% H₂O₂) | DMSO/H₂O | 48 | 75.4 | Rapid degradation, multiple degradant peaks |
Visualization of Experimental Workflows
Shake-Flask Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
HPLC-Based Stability Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. daneshyari.com [daneshyari.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 85462-60-8 | this compound - Synblock [synblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. chembk.com [chembk.com]
- 9. youtube.com [youtube.com]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Exploring the Chemical Space of 4,5-Difluoro-2-methylindole Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The strategic incorporation of fluorine atoms into this privileged structure can significantly enhance a molecule's pharmacological profile, including metabolic stability, membrane permeability, and binding affinity.[4][5][6] This guide provides an in-depth exploration of the chemical space surrounding 4,5-difluoro-2-methylindole, a promising starting point for the development of novel therapeutics. We will delve into the synthetic rationale, key reaction methodologies, and strategic considerations for generating a diverse library of analogs, providing researchers with a comprehensive roadmap for navigating this exciting area of drug discovery.
The Strategic Advantage of Fluorination in Indole-Based Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and biological properties.[6] In the context of the indole ring system, fluorine substitution can lead to:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.
-
Conformational Control: Strategic placement of fluorine can induce specific conformational preferences in the molecule, leading to higher binding affinity and selectivity for the target protein.
The 4,5-difluoro substitution pattern on the 2-methylindole core presents a unique combination of electronic and steric properties, making it an attractive scaffold for further chemical exploration.
Synthesis of the this compound Core
A robust and scalable synthesis of the core scaffold is paramount for any drug discovery program. While several methods exist for indole synthesis, the Fischer indole synthesis is a classic and often reliable approach.
Recommended Synthetic Protocol: Fischer Indole Synthesis
This protocol outlines a typical procedure for the synthesis of this compound.
Step 1: Formation of the Hydrazone
-
To a solution of 3,4-difluoroaniline in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of pyruvic acid.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude hydrazone can be purified by recrystallization or column chromatography.
Step 2: Cyclization to the Indole
-
The purified hydrazone is then subjected to cyclization conditions. A common and effective method is to use a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture of the hydrazone and the acid catalyst at an elevated temperature (e.g., 80-120 °C) for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it onto ice-water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by column chromatography to yield the final product.
| Reactants | Reagents | Conditions | Typical Yield |
| 3,4-Difluoroaniline, Pyruvic acid | Ethanol, Acetic Acid | Reflux, 2-4h | 85-95% (Hydrazone) |
| Hydrazone | Polyphosphoric Acid | 80-120 °C, 1-3h | 60-80% (Indole) |
Exploring the Chemical Space: Strategies for Analog Generation
With the core scaffold in hand, the next phase involves systematically exploring the chemical space by introducing diverse functional groups at various positions of the indole ring. This exploration is guided by the principles of medicinal chemistry to probe structure-activity relationships (SAR).
N-Functionalization (Position 1)
The indole nitrogen is a key handle for introducing a wide array of substituents to modulate solubility, lipophilicity, and potential interactions with the target protein.
Workflow for N-Alkylation/Arylation:
Caption: General workflow for N-functionalization of the indole core.
Experimental Protocol: N-Alkylation
-
To a solution of this compound in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, potassium carbonate) at 0 °C.
-
Stir the mixture for 15-30 minutes to allow for deprotonation of the indole nitrogen.
-
Add the desired alkylating agent (e.g., alkyl halide, benzyl halide) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-alkylated analog using column chromatography.
C3-Functionalization
Position 3 of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, providing a rich avenue for introducing diverse functionalities.
Key Reactions at C3:
-
Vilsmeier-Haack Reaction: Introduction of a formyl group (-CHO) using phosphoryl chloride (POCl₃) and DMF. This aldehyde can then be a versatile intermediate for further modifications (e.g., reductive amination, Wittig reaction).
-
Mannich Reaction: Introduction of an aminomethyl group using formaldehyde and a secondary amine. These Mannich bases are valuable for improving solubility and can serve as precursors for other functional groups.
-
Friedel-Crafts Acylation: Introduction of an acyl group using an acid chloride or anhydride in the presence of a Lewis acid catalyst.
Workflow for C3-Formylation (Vilsmeier-Haack):
Caption: Workflow for the Vilsmeier-Haack formylation at the C3 position.
C6 and C7 Functionalization
Modifications on the benzene portion of the indole ring can significantly impact electronic properties and provide additional vectors for interaction with the biological target. Accessing these positions often requires directed lithiation or metal-catalyzed cross-coupling reactions.
-
Directed Ortho-Metalation (DoM): By protecting the indole nitrogen with a suitable directing group (e.g., -Boc, -Piv), it is possible to selectively deprotonate the C7 position using a strong base like n-butyllithium or s-butyllithium. The resulting lithiated species can then be quenched with various electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: If a halogen is present at the C6 or C7 position (which would require a different starting material or a halogenation step), Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be employed to introduce a wide range of aryl, alkynyl, or amino substituents.
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic generation and biological evaluation of these analogs will allow for the development of a comprehensive SAR. Key questions to address include:
-
What is the optimal size and nature of the substituent at the N1 position?
-
How do different functional groups at the C3 position influence potency and selectivity?
-
Do substituents on the benzene ring (C6, C7) lead to improved activity or a better ADME profile?
The data gathered from these studies will be instrumental in designing the next generation of more potent and selective drug candidates. The this compound scaffold represents a fertile ground for the discovery of novel therapeutics across various disease areas.
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the N-Alkylation of 4,5-Difluoro-2-methylindole
Abstract
This comprehensive guide provides a detailed protocol for the N-alkylation of 4,5-difluoro-2-methylindole, a crucial transformation for the synthesis of novel pharmaceutical candidates. N-alkylated fluorinated indoles are significant scaffolds in medicinal chemistry, often exhibiting enhanced metabolic stability and target affinity.[1][2][3] This document outlines the chemical principles, step-by-step experimental procedures, and critical parameters for achieving high-yield and selective N-alkylation of this electron-deficient indole substrate.
Introduction: The Significance of Fluorinated N-Alkylindoles
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[4][5] The strategic introduction of fluorine atoms into the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3][6] Fluorine's high electronegativity can alter the acidity of nearby protons, modulate lipophilicity, and block sites of metabolism, often leading to compounds with improved potency and bioavailability.[3] Specifically, the N-alkylation of fluorinated indoles provides a versatile entry point for creating diverse libraries of compounds for biological screening.[1][7] this compound presents a unique substrate where the electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton, facilitating its removal under basic conditions.[8]
Core Principles of Indole N-Alkylation
The N-alkylation of indoles is a nucleophilic substitution reaction. The reaction proceeds in two fundamental steps:
-
Deprotonation: A base is used to remove the acidic proton from the indole nitrogen, generating a nucleophilic indole anion.
-
Nucleophilic Attack: The indole anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide), forming the new N-C bond.
The regioselectivity of alkylation (N- vs. C3-alkylation) is a critical consideration. While C3 is generally the most nucleophilic position in a neutral indole, the formation of the indole anion strongly favors N-alkylation.[9][10] For substrates like this compound, the presence of electron-withdrawing fluorine atoms further enhances the acidity of the N-H bond, promoting the formation of the N-anion and thus favoring N-alkylation.[8][11]
Caption: General mechanism of indole N-alkylation.
Experimental Protocol: N-Alkylation of this compound with an Alkyl Halide
This protocol describes a robust and scalable method for the N-alkylation of this compound using an alkyl halide and sodium hydride in an aprotic polar solvent.
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Stir the suspension at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Caption: Experimental workflow for N-alkylation.
Key Reaction Parameters and Optimization
The success of the N-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. The electron-withdrawing fluorine atoms in the substrate make the indole N-H more acidic, allowing for the use of a wider range of bases compared to electron-rich indoles.
| Parameter | Recommended | Rationale & Alternatives |
| Base | Sodium Hydride (NaH) | An irreversible and strong base that ensures complete deprotonation. Alternatives include potassium hydride (KH), potassium tert-butoxide (KOtBu), or milder bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), which may require higher temperatures.[12][13] |
| Solvent | DMF, THF | Polar aprotic solvents like DMF and THF are excellent choices as they effectively solvate the indole anion.[11][14] For less reactive alkylating agents, DMSO can be used. Toluene can also be employed, particularly in phase-transfer catalysis conditions.[15] |
| Temperature | 0 °C to Room Temp. | The initial deprotonation and addition of the alkylating agent at 0 °C helps to control the exothermicity of the reaction. The reaction is then typically allowed to proceed at room temperature. For less reactive substrates or alkylating agents, gentle heating (e.g., 50-80 °C) may be necessary.[11][12] |
| Alkylating Agent | Alkyl Halides (I > Br > Cl) | The reactivity of the alkyl halide follows the order I > Br > Cl. For less reactive systems, using the iodide analogue is recommended. Other alkylating agents like dimethyl sulfate or dialkyl carbonates can also be used.[12] |
Troubleshooting Common Issues
| Issue | Probable Cause | Suggested Solution |
| Low or No Reaction | Incomplete deprotonation; low reactivity of the alkylating agent. | Use a stronger base (e.g., NaH if K₂CO₃ was used). Increase the reaction temperature. Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | C3-alkylation; reaction with the solvent. | While less likely for this substrate, ensure complete deprotonation before adding the alkylating agent. Lowering the reaction temperature may improve selectivity. |
| Difficult Purification | Unreacted starting material; similar polarity of product and byproducts. | Optimize the reaction to go to completion. Adjust the eluent system for column chromatography to achieve better separation. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the N-alkylation of this compound. By carefully selecting the appropriate base, solvent, and reaction temperature, researchers can achieve high yields of the desired N-alkylated products, which are valuable intermediates in the development of novel therapeutics. The principles and troubleshooting guide presented herein should serve as a valuable resource for scientists working in medicinal chemistry and organic synthesis.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 13. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging 4,5-Difluoro-2-methylindole in Advanced Multi-Component Reactions
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms into this privileged structure can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 4,5-Difluoro-2-methylindole is a particularly interesting building block, combining the electronic influence of two electron-withdrawing fluorine atoms on the benzene ring with an electron-donating methyl group on the pyrrole ring. This unique substitution pattern modulates the reactivity of the indole core, opening new avenues for its application in diversity-oriented synthesis. Multi-component reactions (MCRs), which enable the construction of complex molecules from three or more starting materials in a single step, are ideal for exploring the chemical space around this fluorinated indole. This guide provides a detailed exploration of the potential of this compound in MCRs, offering theoretical insights and practical, albeit proposed, protocols for its application in the synthesis of novel molecular architectures.
The Reactivity of this compound: A Balancing Act of Electronic Effects
The reactivity of the indole nucleus in MCRs is predominantly governed by the nucleophilicity of the C3 position and, to a lesser extent, the N-H acidity. In this compound, the electronic landscape is shaped by the interplay of its substituents.
-
Electron-Withdrawing Fluorine Atoms: The two fluorine atoms at the C4 and C5 positions exert a strong electron-withdrawing inductive effect (-I) on the benzene portion of the indole ring. This effect reduces the overall electron density of the aromatic system, including the pyrrole ring, thereby decreasing the nucleophilicity of the C3 position.[1] The presence of electron-withdrawing groups on the indole ring is known to lower its reactivity towards electrophiles.[2]
-
Electron-Donating Methyl Group: Conversely, the methyl group at the C2 position has an electron-donating effect (+I and hyperconjugation), which increases the electron density of the pyrrole ring. This partially counteracts the deactivating effect of the fluorine atoms.
This electronic balance suggests that while this compound will be less nucleophilic than unsubstituted indole, it should still possess sufficient reactivity to participate in a range of MCRs, particularly those that are catalyzed by Lewis or Brønsted acids which can activate the electrophilic partner. The reduced nucleophilicity might necessitate more forcing reaction conditions, such as stronger acid catalysts, higher temperatures, or longer reaction times, to achieve good yields.
Caption: Electronic effects on the this compound core.
Proposed Multi-Component Reaction Protocols
The following protocols are designed as starting points for the exploration of this compound in MCRs. They are based on established methodologies for related indole derivatives and have been adapted to account for the specific electronic properties of the target molecule. It is crucial to note that these are theoretical protocols and require experimental validation and optimization.
Protocol 1: Three-Component Mannich-Type Reaction
The Mannich reaction is a classic MCR that involves the aminoalkylation of an acidic proton located on a carbon atom. In the case of indoles, the C3 position acts as the nucleophile, attacking a pre-formed iminium ion.[3][4][5][6] Given the reduced nucleophilicity of this compound, a strong Lewis acid catalyst is proposed to facilitate the formation of the electrophilic iminium ion and to activate the indole ring.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Fluorochem | |
| Benzaldehyde | ReagentPlus®, ≥99% | e.g., Sigma-Aldrich | Freshly distilled if necessary. |
| Morpholine | 99% | e.g., Acros Organics | |
| Scandium(III) triflate (Sc(OTf)₃) | 99% | e.g., Strem Chemicals | Powerful Lewis acid catalyst. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Store over molecular sieves. |
| Saturated aq. NaHCO₃ | For workup. | ||
| Brine | For workup. | ||
| Anhydrous MgSO₄ | For drying. | ||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 167.16 mg).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) and stir until the indole is completely dissolved.
-
Reagent Addition: To the stirred solution, add benzaldehyde (1.2 mmol, 127.34 mg, 122 µL) followed by morpholine (1.2 mmol, 104.54 mg, 105 µL).
-
Catalyst Addition: In a single portion, add scandium(III) triflate (0.1 mmol, 49.22 mg). The use of a Lewis acid is crucial for activating the imine.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is expected to be slower than with unsubstituted indole, potentially requiring several hours to overnight.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(morpholin-4-yl(phenyl)methyl)-4,5-difluoro-2-methyl-1H-indole.
Rationale for Experimental Choices:
-
Scandium(III) triflate: Chosen for its high Lewis acidity and tolerance to moisture, which helps to drive the formation of the reactive iminium ion from the aldehyde and amine.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the Lewis acid catalyst and the iminium ion intermediate.
-
Room Temperature: A starting point for optimization. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.
Protocol 2: Povarov-Type Three-Component Reaction
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and quinolines. It is a formal [4+2] cycloaddition between an imine and an electron-rich alkene.[7] In this proposed protocol, an imine is generated in situ from this compound (acting as the aniline component), an aldehyde, and an electron-rich alkene.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Fluorochem | |
| 4-Nitrobenzaldehyde | 99% | e.g., Sigma-Aldrich | |
| N-Vinylpyrrolidinone | 99%, stabilized | e.g., Alfa Aesar | |
| Ytterbium(III) triflate (Yb(OTf)₃) | 98% | e.g., Sigma-Aldrich | Effective Lewis acid for Povarov reactions. |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | e.g., Sigma-Aldrich | |
| Saturated aq. NaHCO₃ | For workup. | ||
| Brine | For workup. | ||
| Anhydrous Na₂SO₄ | For drying. | ||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 167.16 mg), 4-nitrobenzaldehyde (1.1 mmol, 166.23 mg), and Ytterbium(III) triflate (0.1 mmol, 62.04 mg).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL) followed by N-vinylpyrrolidinone (1.5 mmol, 166.72 mg, 163 µL).
-
Reaction Conditions: Seal the tube and heat the mixture at 80 °C in an oil bath. The reaction progress should be monitored by TLC (e.g., ethyl acetate:hexane 1:1).
-
Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired fluorinated tetrahydroquinoline derivative.
Rationale for Experimental Choices:
-
Ytterbium(III) triflate: A water-tolerant Lewis acid that effectively catalyzes the Povarov reaction.
-
Acetonitrile: A polar aprotic solvent suitable for this type of reaction.
-
Elevated Temperature: Necessary to overcome the activation energy barrier, especially with the deactivated indole derivative.
-
Sealed Tube: To prevent the evaporation of the solvent at elevated temperatures.
Caption: General workflow for a multi-component reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient activation of the electrophile. | Increase the loading of the Lewis acid catalyst (e.g., up to 30 mol%). Consider a stronger Lewis acid (e.g., TMSOTf). |
| Low reactivity of the indole. | Increase the reaction temperature and/or reaction time. | |
| Impure reagents or wet solvent. | Use freshly distilled/purified reagents and ensure anhydrous conditions. | |
| Formation of Side Products | Polymerization of the aldehyde or alkene. | Add the aldehyde or alkene slowly to the reaction mixture. |
| Self-condensation of the indole. | This is less likely with the deactivated indole, but if observed, consider running the reaction at a lower temperature. | |
| Difficult Purification | Close-running spots on TLC. | Try a different solvent system for column chromatography. Consider preparative HPLC for small-scale reactions. |
Conclusion
This compound is a promising building block for the synthesis of novel, fluorinated heterocyclic compounds using multi-component reactions. While its reduced nucleophilicity compared to unsubstituted indole presents a challenge, this can be overcome by careful selection of reaction conditions, particularly the use of effective Lewis acid catalysts and potentially elevated temperatures. The proposed Mannich and Povarov-type reaction protocols provide a solid foundation for researchers to begin exploring the synthetic utility of this intriguing molecule. The resulting complex structures hold significant potential for applications in drug discovery and materials science, making this compound a valuable addition to the synthetic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemtube3d.com [chemtube3d.com]
- 4. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Povarov reaction - Wikipedia [en.wikipedia.org]
Application of 4,5-Difluoro-2-methylindole in Kinase Inhibitor Synthesis: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design
In the landscape of modern oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The indole scaffold is a privileged structure in this domain, forming the core of numerous approved drugs.[1][2] The strategic incorporation of fluorine atoms into these scaffolds is a well-established medicinal chemistry tactic to enhance a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, bioavailability, and binding affinity to the target kinase.[3] This guide focuses on the specific application of the 4,5-Difluoro-2-methylindole building block in the synthesis of potent and selective kinase inhibitors, offering a technical overview and detailed protocols for researchers in drug discovery.
The difluoro substitution at the 4 and 5 positions of the indole ring creates a unique electronic environment that can influence the acidity of the N-H bond, modulate the molecule's lipophilicity, and provide specific interaction points within the kinase ATP-binding site. These subtle yet powerful modifications can lead to compounds with superior drug-like properties.
Core Synthetic Strategies: Functionalization of the this compound Scaffold
The this compound scaffold offers several reactive sites for elaboration into complex kinase inhibitor structures. The most synthetically tractable positions for functionalization are the indole nitrogen (N1) and the C3 position. These positions are crucial for installing the pharmacophores necessary for potent kinase inhibition.
N-Arylation of this compound
The formation of a C-N bond between the indole nitrogen and an aryl or heteroaryl moiety is a common and critical step in the synthesis of many kinase inhibitors. This reaction connects the indole core to other key binding elements of the final molecule. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions, like the Ullmann condensation and Chan-Lam coupling, are the most robust methods for this transformation.[4]
Caption: General workflow for N-arylation of the indole scaffold.
C3-Alkylation of this compound
The C3 position of the indole ring is nucleophilic and can be functionalized through various alkylation reactions. This position is often a key attachment point for side chains that occupy the solvent-exposed region of the kinase ATP-binding pocket, contributing to potency and selectivity. Metal-free C3-alkylation methods are gaining prominence due to their milder reaction conditions and broader substrate scope.[4]
Caption: General workflow for metal-free C3-alkylation of the indole scaffold.
Exemplary Application: Synthesis of a VEGFR-2 Inhibitor Scaffold
While specific kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, we can extrapolate from known syntheses of related fluorinated indole-based inhibitors to provide a representative protocol. The following section outlines a hypothetical, yet plausible, synthetic route to a VEGFR-2 inhibitor scaffold, demonstrating the application of the aforementioned synthetic strategies.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated therapeutic strategy for the treatment of various solid tumors.[5][6] Many VEGFR-2 inhibitors feature a substituted indole core.
Hypothetical Kinase Inhibitor Target Structure
For the purpose of this guide, we will target a hypothetical molecule with key structural features common to potent kinase inhibitors: an N-arylated indole core and a functionalized C3-side chain.
Synthetic Scheme
Caption: Two-step synthesis of a hypothetical kinase inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and based on established methodologies for similar transformations. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Buchwald-Hartwig N-Arylation of this compound
This protocol describes a palladium-catalyzed N-arylation of this compound with a substituted aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromo-2-fluoroaniline)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.
Self-Validation: The success of the reaction can be monitored by the disappearance of the starting materials (indole and aryl bromide) and the appearance of a new, less polar spot on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry, which will show the characteristic signals of both the difluoroindole and the coupled aryl group.
Protocol 2: C3-Functionalization via Knoevenagel Condensation
This protocol describes the condensation of an N-protected 4,5-difluoro-2-methyl-1H-indole-3-carbaldehyde with a methylene-activated compound, a common strategy to build side chains in kinase inhibitors like Sunitinib.[2]
Materials:
-
N-protected 4,5-difluoro-2-methyl-1H-indole-3-carbaldehyde (can be prepared from this compound via Vilsmeier-Haack formylation followed by N-protection)
-
5-((diethylamino)methyl)pyrrolidin-2-one
-
Piperidine
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the N-protected 4,5-difluoro-2-methyl-1H-indole-3-carbaldehyde (1.0 mmol) and 5-((diethylamino)methyl)pyrrolidin-2-one (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to obtain the desired C3-functionalized indole.
-
The N-protecting group can be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final inhibitor scaffold.
Self-Validation: The reaction progress can be followed by the consumption of the aldehyde starting material. The final product will have a distinct NMR spectrum showing the signals for the newly formed vinyl group and the attached pyrrolidinone moiety. The purity and identity should be confirmed by NMR, mass spectrometry, and melting point analysis.
Data Presentation: Expected Physicochemical Properties and Biological Activity
The introduction of the 4,5-difluoro substitution pattern is expected to influence the physicochemical properties and biological activity of the resulting kinase inhibitors.
| Property | Expected Impact of 4,5-Difluoro Substitution | Rationale |
| Lipophilicity (logP) | Moderate increase | Fluorine is more lipophilic than hydrogen, but the overall effect depends on the entire molecular structure. |
| Metabolic Stability | Increased | The C-F bond is strong and resistant to oxidative metabolism, potentially blocking common sites of metabolic attack on the benzene ring of the indole.[3] |
| Binding Affinity (IC₅₀/Kᵢ) | Potentially increased | The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the kinase active site. |
| Aqueous Solubility | Variable | The effect of fluorination on solubility is context-dependent and can either increase or decrease it. |
| pKa of Indole N-H | Decreased (more acidic) | The electron-withdrawing nature of the two fluorine atoms will increase the acidity of the indole N-H proton. |
This table presents expected trends. Actual values must be determined experimentally.
Conclusion and Future Outlook
The this compound scaffold represents a valuable, albeit underexplored, building block for the synthesis of novel kinase inhibitors. The strategic placement of two fluorine atoms on the indole ring offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic protocols outlined in this guide, based on robust and well-established chemical transformations, provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs. As the demand for more selective and potent kinase inhibitors continues to grow, the exploration of unique fluorinated building blocks like this compound will undoubtedly play a crucial role in the development of next-generation targeted therapies.
References
- 1. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | MDPI [mdpi.com]
Anwendungs- und Protokollleitfaden: Strategische Derivatisierung von 4,5-Difluor-2-methylindol für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten Einblick in die strategische Derivatisierung von 4,5-Difluor-2-methylindol, einer Schlüsselstruktur für die Entwicklung neuer pharmazeutischer Wirkstoffe. Durch die gezielte Einführung von Fluoratomen wird die Grundlage für umfassende Struktur-Wirkungs-Beziehungs (SAR)-Studien geschaffen, um die pharmakologischen Eigenschaften von Indol-basierten Molekülen zu optimieren.
Einleitung: Die Bedeutung von fluorierten Indolen in der modernen Wirkstoffforschung
Indol und seine Derivate sind eine bedeutende Klasse von Heterocyclen, die in zahlreichen Naturstoffen und synthetischen Verbindungen vorkommen.[1][2] Das Indolgerüst ist ein zentraler Baustein vieler biologisch aktiver Moleküle, darunter die Aminosäure Tryptophan, Auxine und Mutterkornalkaloide.[2][3] In der medizinischen Chemie hat sich die Einführung von Fluoratomen in organische Moleküle als eine äußerst wirksame Strategie zur Modulation ihrer physikochemischen und pharmakologischen Eigenschaften erwiesen. Die strategische Platzierung von Fluor an Positionen 4 und 5 des Indolrings beeinflusst maßgeblich die Lipophilie, die metabolische Stabilität und die Bindungsaffinität an Zielproteine. Das 4,5-Difluor-2-methylindol-Grundgerüst dient daher als wertvolle Ausgangsbasis für die systematische Erforschung von Struktur-Wirkungs-Beziehungen.
Die gezielte Funktionalisierung dieses Grundgerüsts an verschiedenen Positionen ermöglicht es, eine Bibliothek von diversen Molekülen zu erstellen und deren biologische Aktivität zu untersuchen. Dieser Prozess, bekannt als SAR-Studie, ist ein fundamentaler Schritt in der modernen Arzneimittelentwicklung.[4]
Strategische Überlegungen zur Derivatisierung für SAR-Studien
Die systematische Derivatisierung des 4,5-Difluor-2-methylindol-Kerns konzentriert sich auf die Modifikation an den Positionen N1, C3, C6 und C7. Jede dieser Positionen bietet einzigartige Möglichkeiten, die sterischen und elektronischen Eigenschaften des Moleküls zu variieren und somit seine Interaktion mit biologischen Zielstrukturen zu beeinflussen.
Logischer Aufbau der Derivatisierungsstrategie
References
Application Note: High-Throughput Purity Analysis of 4,5-Difluoro-2-methylindole using HPLC and GC-MS
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the stringent purity assessment of 4,5-Difluoro-2-methylindole, a key fluorinated intermediate in contemporary drug development.[1][2] The incorporation of fluorine atoms into indole scaffolds can significantly enhance the metabolic stability and bioavailability of pharmaceutical compounds.[3][4] Consequently, rigorous analytical oversight of these intermediates is imperative to ensure the quality and safety of the final active pharmaceutical ingredient (API). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to method validation in accordance with ICH Q2(R2) guidelines.[5][6][7][8][9]
Introduction: The Analytical Imperative for Fluorinated Intermediates
This compound (CAS No. 85462-60-8) is a substituted indole with the molecular formula C9H7F2N.[10] The strategic placement of two fluorine atoms on the benzene ring of the indole structure imparts unique physicochemical properties that are highly desirable in medicinal chemistry.[3][4] However, these same properties can present analytical challenges. The high electronegativity and potential for intermolecular interactions of the fluorine atoms necessitate the development of specific and robust analytical methods to resolve and accurately quantify the target compound and any potential impurities.
This document provides two orthogonal analytical techniques—reversed-phase HPLC with UV detection and capillary GC with mass spectrometric detection—to offer a comprehensive purity profile of this compound. The HPLC method serves as the primary tool for quantification and impurity profiling, while the GC-MS method provides confirmation of identity and detection of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Method
The developed HPLC method leverages reversed-phase chromatography, which is a cornerstone for the analysis of moderately polar to nonpolar pharmaceutical compounds. The selection of the stationary phase and mobile phase is critical for achieving optimal separation of the fluorinated indole from its potential impurities.
Rationale for Method Development
A C18 stationary phase is chosen for its versatility and proven performance in retaining aromatic compounds. However, for fluorinated molecules, specialized fluorinated phases can sometimes offer enhanced selectivity.[11][12] For broader applicability and robustness, a standard C18 column is employed here, with the mobile phase composition fine-tuned to achieve the desired resolution. A gradient elution with acetonitrile and water is selected to ensure the timely elution of both polar and nonpolar impurities. UV detection is employed, with the wavelength set near the absorbance maximum of the indole chromophore.
Experimental Protocol: HPLC
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in 50.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of approximately 0.5 mg/mL.
-
Further dilute this stock solution as required for linearity and validation studies.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1200 Series HPLC or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 270 nm |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is an ideal confirmatory technique, providing both chromatographic separation and mass-based identification of the analyte and any volatile or semi-volatile impurities. The method is particularly useful for detecting residual solvents and by-products from the synthesis.
Rationale for Method Development
A low-polarity phenyl-arylene polymer equivalent to a DB-5ms or HP-5ms is selected for its excellent inertness and resolving power for a wide range of analytes, including halogenated aromatic compounds.[13] A programmed temperature gradient is employed to ensure the separation of compounds with varying boiling points. Electron Ionization (EI) is used as the ionization source due to its robustness and the creation of reproducible fragmentation patterns for library matching. While some polar compounds, like phenols, can exhibit poor chromatographic behavior on GC, the methylindole structure is generally amenable to direct analysis.[14]
Experimental Protocol: GC-MS
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10.0 mL of dichloromethane to create a stock solution of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Conditions:
| Parameter | Condition |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Program | Initial temp 80 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Validation
To ensure that the analytical methods are suitable for their intended purpose, validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8][9] The following parameters were assessed for the HPLC purity method.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis should show no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | Mean recovery of 98.0-102.0% for spiked samples at three concentration levels.[6] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of at least 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Conclusion
The HPLC and GC-MS methods presented in this application note are demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of this compound. These orthogonal techniques provide a comprehensive analytical toolkit for quality control and assurance in the development and manufacturing of pharmaceuticals containing this important fluorinated intermediate. Adherence to these validated protocols will ensure data integrity and support regulatory compliance.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Strategic C-H Functionalization of the 4,5-Difluoro-2-methylindole Core: A Guide for Advanced Drug Discovery
An Application Guide and Protocols for Researchers
Abstract
The 4,5-difluoro-2-methylindole scaffold is a privileged core in modern medicinal chemistry, with the fluorine substituents often enhancing metabolic stability and binding affinity.[1][2] Direct C-H functionalization has emerged as a paramount strategy for the late-stage diversification of such heterocyclic systems, offering significant advantages in atom and step economy over traditional cross-coupling methods.[3][4][5] This guide provides an in-depth analysis of C-H functionalization strategies tailored to the unique electronic landscape of the this compound core. We will explore regioselective methods targeting the C3, C7, and C6 positions, detailing the mechanistic rationale behind catalyst and directing group selection. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage C-H activation for the synthesis of novel, high-value indole derivatives.
The Strategic Imperative: Understanding the this compound Core
The indole nucleus is a cornerstone of countless natural products and pharmaceuticals.[6][7] The introduction of fluorine atoms, particularly on the benzenoid ring, profoundly alters the molecule's physicochemical properties. In the this compound core, the two fluorine atoms act as potent electron-withdrawing groups, leading to:
-
Deactivation of the Benzene Ring: The C-H bonds at the C6 and C7 positions are less electron-rich, making them challenging targets for classical electrophilic aromatic substitution.
-
Altered Pyrrole Ring Reactivity: While the C3 position remains the most nucleophilic site, its reactivity is tempered compared to non-fluorinated analogues. The C2 position is blocked by a methyl group.
-
Enhanced Lipophilicity and Metabolic Stability: These are desirable traits in drug candidates, making this scaffold particularly attractive.[1]
Transition-metal-catalyzed C-H activation provides a powerful toolkit to overcome the inherent reactivity challenges of this electron-deficient system, enabling precise and predictable functionalization.[5]
Diagram 1: Key C-H functionalization sites on the this compound core.
Strategy 1: Targeting the C7 Position via Directed C-H Activation
The C7-H bond is ortho to the indole nitrogen, making it an ideal target for functionalization using a removable directing group (DG) at the N1 position. This approach leverages the formation of a stable, five- or six-membered metallacyclic intermediate, which positions the catalyst for selective C-H cleavage.
The Scientist's Choice: The N-Pyrimidinyl Directing Group
For C7-arylation, the N-(pyrimidin-2-yl) group is an excellent choice. It forms a robust bidentate chelation with palladium catalysts, is stable under various reaction conditions, and can be removed post-functionalization.
Mechanism Overview: Pd-Catalyzed C7-Arylation
The catalytic cycle, a cornerstone of modern organometallic chemistry, typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. The directing group anchors the palladium catalyst, allowing for regioselective C-H activation at the C7 position to form a palladacycle. Oxidative addition of an aryl halide, followed by reductive elimination, furnishes the C7-arylated product and regenerates the active Pd(II) catalyst.
Diagram 2: Workflow for Directed C7-Arylation of the Indole Core.
Protocol: Palladium-Catalyzed C7-Arylation with Aryl Iodides
This protocol is adapted from methodologies developed for directed C-H functionalization of electron-deficient heterocycles.[8][9][10][11]
Materials:
-
4,5-Difluoro-2-methyl-1-(pyrimidin-2-yl)-1H-indole (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 4,5-difluoro-2-methyl-1-(pyrimidin-2-yl)-1H-indole, the corresponding aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous DMF (to achieve a 0.1 M concentration of the indole substrate).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Scientist's Note: The high temperature is necessary to promote the C-H activation of the electron-deficient benzene ring. K₂CO₃ is a crucial base for the CMD step.
-
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C7-arylated product.
Strategy 2: Iridium-Catalyzed C-H Borylation for Versatile Functionalization
Iridium-catalyzed C-H borylation is a powerful method to install a versatile boronic ester handle onto the indole core.[12][13] This group can then be subjected to a vast array of subsequent transformations (e.g., Suzuki coupling, oxidation, amination), making it a gateway to diverse compound libraries. For the this compound core, regioselectivity can be a challenge, but conditions can be optimized to favor borylation at the C7 or C3 position.
Rationale: Achieving Regiocontrol
-
C7-Borylation: Similar to palladium catalysis, using a directing group on the N1 position (e.g., N-hydrosilyl) can effectively direct iridium to the C7-H bond.[14]
-
C3-Borylation: In the absence of a strong C7-directing group, borylation often defaults to the electronically favored C3 position, especially with an N-acyl protecting group.[12][13] The electron-withdrawing fluorines further decrease the reactivity of the benzenoid C-H bonds, favoring functionalization on the pyrrole ring.
Protocol: Ligand-Free Iridium-Catalyzed C3-Borylation
This protocol is based on established ligand-free iridium-catalyzed borylation methods that show high functional group tolerance.[12][13]
Materials:
-
N-acetyl-4,5-difluoro-2-methylindole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
In a glovebox or under a strict nitrogen atmosphere, add N-acetyl-4,5-difluoro-2-methylindole, B₂pin₂, and [Ir(cod)OMe]₂ to a dry Schlenk flask.
-
Add anhydrous THF (to achieve a 0.2 M concentration of the indole substrate).
-
Seal the flask and stir the reaction mixture at room temperature for 16-24 hours.
-
Scientist's Note: The N-acetyl group protects the indole nitrogen and electronically favors C3 functionalization. The reaction is typically run at room temperature, highlighting the high activity of the iridium catalyst. No additional ligand is required, simplifying the procedure.
-
-
Monitor the reaction by GC-MS or ¹H NMR by analyzing a quenched aliquot.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be used directly in subsequent reactions (e.g., Suzuki coupling) after filtration through a short plug of silica gel with an appropriate solvent to remove iridium residues. For isolation, purify by column chromatography.
| Strategy | Target Position | Catalyst System | Directing/Protecting Group | Key Advantage |
| Directed Arylation | C7 | Pd(OAc)₂ | N-Pyrimidinyl | High regioselectivity for a specific C-H bond. |
| C-H Borylation | C3 or C7 | [Ir(cod)OMe]₂ | N-Acyl (for C3), N-Hydrosilyl (for C7) | Installs a versatile functional handle for further diversification. |
| Alkylation | C3 | Rh₂(OAc)₄ | None (N-H or N-Alkyl) | Direct C-C bond formation with diazo compounds. |
Advanced Strategies & Future Outlook: Accessing the C6 Position
Functionalization at the C6 position of the this compound core is particularly challenging due to the lack of an ortho-directing handle and the deactivating effect of the adjacent fluorine atom. However, recent advances in catalysis offer potential pathways.
-
Dispersion-Controlled Catalysis: The use of bulky directing groups and ligands that engage in non-covalent interactions (e.g., dispersion forces) can override innate electronic preferences and direct catalysts to sterically accessible positions like C6.[15]
-
Metal-Free Borylation: Boron tribromide (BBr₃) mediated C-H borylation has been shown to functionalize indoles at various positions, including C6, depending on the directing group employed.[4]
These cutting-edge methods, while requiring specialized reagents and careful optimization, represent the next frontier in the selective functionalization of complex indole scaffolds.
Conclusion
The this compound core presents a unique set of challenges and opportunities for C-H functionalization. By leveraging carefully selected transition-metal catalysts and directing group strategies, researchers can achieve high regioselectivity, enabling the efficient synthesis of novel analogues for drug discovery and development. Directed palladium catalysis remains the gold standard for predictable C7-arylation, while iridium-catalyzed borylation offers a versatile entry point for broad diversification. The continued development of innovative catalytic systems promises to unlock even the most challenging C-H bonds on this valuable scaffold.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. preprints.org [preprints.org]
- 8. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Fluorinated Indoles in Flow Chemistry
Introduction: The Strategic Advantage of Fluorine in Indole Scaffolds and the Enabling Power of Flow Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into the indole ring can dramatically enhance the pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, the development of efficient and scalable methods for the synthesis of fluorinated indoles is of paramount importance to the pharmaceutical and agrochemical industries.
Traditional batch synthesis of fluorinated indoles often grapples with challenges related to hazardous reagents, poor reaction control, and difficulties in scaling up.[4] Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology that mitigates these issues by conducting chemical reactions in a continuously flowing stream through a network of tubes or microreactors.[5] This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly when handling hazardous fluorinating agents.[4][5] Furthermore, the integration of in-line analysis and purification technologies enables the development of fully automated and telescoped multi-step syntheses.[6][7]
This comprehensive guide provides detailed application notes and protocols for the synthesis of fluorinated indoles using flow chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of continuous flow for the efficient and safe production of these valuable compounds. We will explore key synthetic strategies, including the construction of the fluorinated indole core via the Fischer indole synthesis and late-stage fluorination and trifluoromethylation of the indole scaffold.
I. Core Synthetic Strategy: Continuous Flow Fischer Indole Synthesis of Fluorinated Indoles
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[8] Adapting this reaction to a continuous flow process offers significant advantages in terms of reaction time, yield, and scalability.[9] When a fluorinated phenylhydrazine is used as a starting material, this method provides a direct and efficient route to fluorinated indoles.
Causality Behind Experimental Choices
The selection of a high-boiling point solvent like a mixture of dimethyl sulfoxide (DMSO), water, and acetic acid is crucial for reaching the elevated temperatures often required for the[10][10]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, without over-pressurizing the system.[10][11] Acetic acid serves as the Brønsted acid catalyst necessary for the initial hydrazone formation and subsequent cyclization.[8] The precise control over temperature and residence time afforded by the flow reactor is critical to maximize the yield of the desired indole and minimize the formation of byproducts that can occur at excessively high temperatures or with prolonged reaction times.[10]
Experimental Workflow: Continuous Flow Fischer Indole Synthesis
The following diagram illustrates a typical setup for the continuous flow Fischer indole synthesis of a fluorinated indole.
References
- 1. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.tue.nl [research.tue.nl]
- 4. vapourtec.com [vapourtec.com]
- 5. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 6. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions | CoLab [colab.ws]
Application Notes and Protocols: High-Purity Crystallization of 4,5-Difluoro-2-methylindole
Abstract
4,5-Difluoro-2-methylindole is a key building block in medicinal chemistry and materials science. Achieving high purity (>99.5%) is critical for its successful application in downstream processes, particularly in the synthesis of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the crystallization-based purification of this compound. It details the underlying scientific principles, offers step-by-step protocols for cooling and anti-solvent crystallization, and provides guidance on purity assessment and troubleshooting. The methodologies described herein are designed for researchers, scientists, and drug development professionals to reliably obtain high-purity material suitable for the most demanding applications.
Introduction: The Imperative for Purity
This compound is a substituted indole, a heterocyclic scaffold prevalent in numerous biologically active compounds. The fluorine substituents significantly modulate the electronic properties, lipophilicity, and metabolic stability of molecules, making this intermediate highly valuable. However, synthetic routes to substituted indoles can generate a variety of impurities, including regioisomers, starting materials, and reaction byproducts.[1][2] These impurities can interfere with subsequent reactions, compromise the efficacy of the final product, and introduce toxicological risks.
Crystallization is a powerful and scalable technique for purifying solid organic compounds.[3] It leverages differences in solubility between the desired compound and its impurities in a chosen solvent system. A successful crystallization process not only enhances purity but also provides the product in a solid form with consistent physical properties, such as crystal habit and bulk density, which are crucial for formulation and manufacturing.[4]
Foundational Principles of Crystallization
A successful crystallization is a carefully controlled process governed by thermodynamics and kinetics. The core principle involves creating a supersaturated solution from which the target compound will preferentially crystallize, leaving impurities behind in the solution (mother liquor).[3]
2.1. Solvent Selection: The Critical First Step
The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent should exhibit:
-
High solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the primary driver for high recovery yield.
-
Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal via hot filtration).
-
Inertness: The solvent must not react with the compound.
-
Appropriate boiling point: A boiling point that is high enough to provide a sufficient solubility range, yet low enough to be easily removed during the drying phase.
-
Safety and environmental profile: Low toxicity, flammability, and environmental impact are crucial for process safety and sustainability.
Based on the structure of this compound (a moderately polar, aromatic heterocycle), suitable solvent classes include alcohols, esters, ketones, and aliphatic or aromatic hydrocarbons. A two-solvent (anti-solvent) system can also be highly effective.[5]
| Solvent Class | Examples | Rationale for Use with this compound | Potential Drawbacks |
| Alcohols | Isopropanol (IPA), Ethanol | Good solvating power for the indole ring via hydrogen bonding at elevated temperatures. | May have moderate solubility at low temperatures, potentially reducing yield. |
| Esters | Ethyl Acetate (EtOAc) | Balances polarity, often effective for compounds of intermediate polarity. | Can be prone to hydrolysis under acidic/basic conditions. |
| Hydrocarbons | Toluene, Heptane | Toluene can dissolve the aromatic system well when hot. Heptane is a classic anti-solvent. | Solubility in pure aliphatic hydrocarbons is likely low. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Strong polar solvents, good for dissolving polar compounds. | High solubility may necessitate the use of an anti-solvent. |
Table 1: Potential Solvent Systems for Crystallization.
2.2. Supersaturation, Nucleation, and Crystal Growth
The crystallization process unfolds in three stages:
-
Dissolution: The crude solid is dissolved in a minimal amount of hot solvent to create a saturated or near-saturated solution.
-
Supersaturation & Nucleation: The solution is slowly cooled. As the temperature drops, the solubility of the compound decreases, and the solution becomes supersaturated. This thermodynamic instability is relieved by the formation of small, ordered nuclei—the seeds of crystals.[3] This can occur spontaneously or be induced by adding a "seed crystal."
-
Crystal Growth: Once nuclei are formed, dissolved molecules deposit onto the existing crystal lattice, causing the crystals to grow. Slow cooling is paramount here; rapid cooling leads to the formation of a precipitate, which can trap impurities.[3]
Pre-Crystallization: Characterization of Crude Material
Before proceeding with crystallization, it is essential to characterize the crude this compound. Understanding the starting material's purity and the nature of its impurities informs the choice of crystallization strategy.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and identifying the number and relative abundance of impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the main component and can help identify major impurities.
-
Differential Scanning Calorimetry (DSC): Can give an initial indication of purity through melting point depression.
Common impurities may include unreacted starting materials, isomers (e.g., 6,7-difluoro-2-methylindole), or byproducts from the indole synthesis, such as N-alkylated or C3-substituted derivatives.[1][7]
Experimental Protocols
Safety First: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as a warning for being harmful if swallowed and may cause an allergic skin reaction.[6]
4.1. Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)
This is the most straightforward crystallization method, ideal when a suitable single solvent is identified.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (IPA) at room temperature to create a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Add IPA in small portions until all the solid dissolves completely at or near the boiling point of the solvent. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites.[5] Alternatively, add a single seed crystal of pure product.
-
Secondary Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold IPA to rinse away the residual mother liquor containing impurities. Causality Note: The wash solvent must be cold to minimize dissolution of the desired product.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
References
- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 2. Indole synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 85462-60-8 | this compound - Synblock [synblock.com]
- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 4,5-Difluoro-2-methylindole Synthesis
Welcome to the technical support center for the synthesis of 4,5-difluoro-2-methylindole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable fluorinated indole. Here, we will explore common issues, their underlying causes, and provide practical, field-proven troubleshooting strategies to optimize your reaction outcomes.
Introduction: The Challenge of Synthesizing this compound
This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. However, its synthesis can be fraught with difficulties leading to suboptimal yields. The primary challenges often stem from the electronic properties of the difluorinated phenyl ring and the stability of reaction intermediates. The electron-withdrawing nature of the two fluorine atoms can significantly impact the reactivity of the precursors and the stability of the final indole product, particularly under strong acidic conditions.
This guide will primarily focus on troubleshooting the Fischer indole synthesis, a widely used and versatile method for creating indole rings. We will also touch upon alternative strategies and general purification advice.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Fischer indole synthesis of this compound is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?
Low yields in the Fischer indole synthesis of this specific compound are often multifactorial. The primary culprits are typically related to the acid-catalyzed cyclization step and the stability of the indole product itself.
Potential Cause 1: Incomplete Cyclization or Side Reactions
The electron-withdrawing fluorine atoms on the phenylhydrazine precursor can hinder the key[1][1]-sigmatropic rearrangement and subsequent cyclization steps of the Fischer synthesis.[2] This can lead to an accumulation of the intermediate phenylhydrazone or alternative side reactions.
Troubleshooting Steps:
-
Choice of Acid Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used, but they can also promote the formation of tar and other polymeric byproducts, especially with electron-deficient substrates.[2][3] Consider switching to a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[3] These can facilitate the cyclization at lower temperatures, minimizing degradation.
-
Reaction Temperature and Time: Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. High-boiling point solvents like toluene or xylene are often used to achieve the necessary temperatures for cyclization.
Experimental Protocol: Fischer Indole Synthesis with Lewis Acid Catalyst
-
Hydrazone Formation: In a round-bottom flask, dissolve (2,3-difluorophenyl)hydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of acetone. Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete formation of the hydrazone.
-
Cyclization: Remove the ethanol under reduced pressure. To the resulting hydrazone, add anhydrous toluene followed by 1.5-2.0 equivalents of zinc chloride (ZnCl₂).
-
Heating: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Potential Cause 2: Product Degradation
Indoles, particularly those with electron-withdrawing groups, can be susceptible to degradation or polymerization in the presence of strong acids and high temperatures.[2]
Troubleshooting Steps:
-
Minimize Exposure to Strong Acid: If using a strong Brønsted acid, ensure it is thoroughly neutralized during the work-up procedure.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition of the indole product.
FAQ 2: I am observing the formation of regioisomers. How can I improve the selectivity for this compound?
The formation of regioisomers in a Fischer indole synthesis typically occurs when an unsymmetrical ketone is used.[2] To synthesize 2-methylindole derivatives specifically, acetone is the recommended ketone. If you are using acetone and still observing isomers, it is possible that you are starting with an isomeric mixture of difluorophenylhydrazine.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity and correct isomeric form of your (2,3-difluorophenyl)hydrazine starting material through techniques like NMR spectroscopy.
-
Ketone Choice: For the synthesis of this compound, acetone is the appropriate choice of ketone. Using a different unsymmetrical ketone will likely lead to a mixture of regioisomers.
Logical Flow for Troubleshooting Low Yields in Fischer Indole Synthesis
Caption: Troubleshooting Decision Tree for Fischer Indole Synthesis.
FAQ 3: Are there alternative synthetic routes to this compound that might offer better yields?
Yes, if the Fischer indole synthesis consistently provides low yields, exploring alternative methods is a sound strategy.
Alternative Route 1: Reductive Cyclization of a Nitro Compound
This method involves the reduction of a suitably substituted o-nitrotoluene derivative. For this compound, the precursor would be a derivative of 1,2-difluoro-3-methyl-4-nitrobenzene.
Key Steps:
-
Synthesis of the Nitro Precursor: This can be a multi-step process and may require a custom synthesis route.
-
Reductive Cyclization: The nitro group is reduced, often using catalytic hydrogenation (e.g., Pd/C) or reducing agents like iron in acetic acid, which then cyclizes to form the indole ring.
This route can sometimes provide cleaner reactions and higher yields, but the synthesis of the starting material can be more complex than for the Fischer indole synthesis.
Data Summary: Comparison of Synthetic Routes
| Synthetic Route | Common Catalyst/Reagents | Typical Yield Range | Key Challenges |
| Fischer Indole Synthesis | H₂SO₄, PPA, ZnCl₂, BF₃[3] | 30-70% | Product degradation, side reactions, harsh conditions. |
| Reductive Cyclization | Fe/AcOH, Pd/C, H₂ | 50-85% | Multi-step synthesis of the starting material. |
| Larock Indole Synthesis | Palladium catalyst | Variable | Catalyst cost, optimization of reaction conditions. |
FAQ 4: My purification of this compound by column chromatography is difficult and results in product loss. Any suggestions?
Purification of fluorinated compounds can sometimes be challenging due to their unique polarity and potential for streaking on silica gel.
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A good starting point is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity may be necessary. The addition of a small amount of a more polar solvent like dichloromethane might improve separation.
-
Deactivation of Silica Gel: Indoles can sometimes interact with the acidic sites on silica gel, leading to streaking and decomposition. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar base like triethylamine (e.g., 1% triethylamine in your eluent).
-
Alternative Purification Methods: If column chromatography remains problematic, consider alternative techniques such as recrystallization or preparative HPLC.
Conclusion
Overcoming low yields in the synthesis of this compound requires a systematic approach to troubleshooting. By carefully considering the choice of catalyst, reaction conditions, and potential for product degradation, it is possible to significantly improve the outcome of the Fischer indole synthesis. When persistent issues arise, exploring alternative synthetic pathways and optimizing purification techniques are valuable strategies. This guide provides a framework for identifying and addressing the common challenges encountered in the synthesis of this important fluorinated indole.
References
Technical Support Center: Catalyst Selection for Difluoroindole Synthesis
Welcome to the Technical Support Center for Difluoroindole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing difluoroindole scaffolds. The strategic placement of fluorine atoms within the indole core significantly impacts the molecule's biological activity and physicochemical properties, making these compounds highly valuable in medicinal chemistry. However, the synthesis of difluoroindoles is not without its challenges.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work. We will delve into the "why" behind catalyst and reagent choices, offering a logical framework for optimizing your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed C-H difluoroalkylation is giving low yields. What are the critical parameters to investigate?
A1: Low yields in palladium-catalyzed C-H difluoroalkylation for the synthesis of molecules like 3,3-difluoro-2-oxindoles are a common hurdle.[1] The efficiency of this transformation is highly sensitive to several interconnected factors. Here’s a breakdown of the key areas to troubleshoot:
-
Ligand Selection is Paramount: The choice of phosphine ligand is arguably the most critical parameter.[1] While various ligands might show some activity, sterically hindered and electron-rich biaryl phosphine ligands, such as BrettPhos , have been demonstrated to be crucial for achieving high efficiency.[1] If you are using other ligands (e.g., SPhos, XPhos), consider switching to BrettPhos as it has been shown to significantly improve reaction outcomes.
-
Catalyst Precursor and Loading: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high purity. Catalyst loading can also be optimized; while typical loadings are in the 1-5 mol% range, a slight increase might be beneficial if the reaction is sluggish. However, be mindful that excessive catalyst loading can sometimes lead to increased side reactions.
-
Base and Solvent Compatibility: The choice of base and solvent system is interdependent. Carbonate bases like Cs₂CO₃ or K₂CO₃ are commonly used. The solvent should be anhydrous and capable of solubilizing the reactants and catalyst complex. Aprotic polar solvents like dioxane or toluene are often effective. If you are observing decomposition, a less polar solvent might be beneficial.
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed efficiently.[2] However, prolonged heating at excessively high temperatures can lead to catalyst decomposition and byproduct formation.[3] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product.[3]
Q2: I'm observing significant side reactions in my difluoroindole synthesis. What are the likely culprits and how can I mitigate them?
A2: The formation of byproducts is a frequent challenge in indole synthesis, and the presence of fluorine atoms can introduce unique reactivity patterns. Common side reactions include over-reduction, dimerization, and rearrangement products.[4]
-
Over-reduction in Reductive Cyclizations: In methods like the Leimgruber-Batcho synthesis, which involves a reductive cyclization step, over-reduction of the enamine intermediate can occur.[4][5] This leads to the formation of 2-aminophenylethylamine derivatives instead of the desired indole.
-
Troubleshooting: The choice of reducing agent is critical.[4] While Raney nickel and hydrogen are common, alternatives like iron in acetic acid or sodium dithionite can offer better selectivity and prevent over-reduction.[4] Careful control of hydrogen pressure and reaction time is also essential.[4]
-
-
Dimerization and Polymerization: Under strongly acidic conditions, such as those used in the Fischer indole synthesis, the enamine intermediate or the final indole product can undergo dimerization or polymerization, leading to complex mixtures and tar-like materials.[4]
-
Isomer Formation: When using unsymmetrical ketones in the Fischer indole synthesis, the formation of regioisomers is a possibility.[3] The electron-withdrawing nature of the fluorine atom can influence the direction of cyclization.
Q3: I am considering a photoredox-catalyzed approach for synthesizing a 3-fluoroindole. What are the key components of this catalytic system and their roles?
A3: Photoredox catalysis has emerged as a powerful and mild method for synthesizing fluorinated heterocyles.[7] For the synthesis of 3-fluoroindoles from N-arylamines substituted with a CF₂I group, a ruthenium-based photocatalyst is often employed.[8][9][10]
The key components and their functions are:
-
Photocatalyst (e.g., [Ru(bpy)₃]Cl₂): This complex absorbs visible light (typically blue light) and is excited to a long-lived, high-energy state.[9] In this excited state, it can participate in single-electron transfer processes.
-
Reductive Quenching Agent (e.g., Triphenylphosphine): Triphenylphosphine acts as a sacrificial electron donor. It reductively quenches the excited photocatalyst, generating a difluorinated radical and regenerating the ground-state photocatalyst.[8]
-
Substrate (N-arylamine with a CF₂I group): The difluorinated radical generated from the substrate undergoes intramolecular cyclization onto the aromatic ring.[8]
-
Light Source (e.g., Blue LEDs): This provides the energy to excite the photocatalyst and initiate the catalytic cycle.
The overall process involves the generation of a difluorinated radical, intramolecular cyclization, subsequent oxidation, and proton elimination to afford the 3-fluoroindole product.[8]
Catalyst Selection Guide
Choosing the right catalyst is fundamental to the success of your difluoroindole synthesis. The optimal choice depends on the desired substitution pattern, the nature of the starting materials, and the overall synthetic strategy.
| Catalytic System | Target Scaffold | Key Advantages | Common Ligands/Reagents | Potential Challenges |
| Palladium Catalysis | 3,3-Difluoro-2-oxindoles, C2-β-fluorovinyl indoles | High efficiency for C-H functionalization, broad substrate scope.[1][11][12] | BrettPhos, XPhos, Pd(OAc)₂, Pd₂(dba)₃ | Ligand sensitivity, potential for side reactions, requires careful optimization.[1][2] |
| Copper Catalysis | Various fluorinated indoles | Readily available and inexpensive catalyst, can be used in microwave-assisted synthesis.[13][14][15] | CuPy₂Cl₂, CuI, CuBr | Can require higher catalyst loadings, may have limitations with certain substrates. |
| Photoredox Catalysis | 3-Fluoroindoles | Mild reaction conditions, high functional group tolerance, unique mechanistic pathways.[7][8][9] | [Ru(bpy)₃]Cl₂, Ir(ppy)₃, triphenylphosphine | Requires specialized photoreactor setup, can be sensitive to oxygen.[9] |
| Iodine(I/III) Catalysis | 2,3-Difluorinated indolines | Dearomative approach, excellent diastereoselectivity, mild conditions.[16] | Iodine-based catalysts | Substrate scope may be limited, potential for formation of regioisomers. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 3,3-Difluoro-2-oxindoles
This protocol is adapted from the work of Shi and Buchwald and should be performed under an inert atmosphere.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the starting 2-(2-aminophenyl)-2,2-difluoroacetamide derivative (1.0 equiv), Pd(OAc)₂ (2 mol%), and BrettPhos (4 mol%).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by the addition of Cs₂CO₃ (2.0 equiv).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Photoredox-Catalyzed Synthesis of 3-Fluoroindoles
This protocol is based on the method developed by Dilman and co-workers.[8][9]
-
Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the N-arylamine substituted with the CF₂I group (1.0 equiv), [Ru(bpy)₃]Cl₂ (1 mol%), and triphenylphosphine (1.2 equiv) in anhydrous acetonitrile.
-
Degassing: Degas the solution by bubbling argon through it for 15 minutes.
-
Irradiation: Place the vial in a photoreactor equipped with blue LEDs and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired 3-fluoroindole.
Visualizing Reaction Mechanisms
Palladium-Catalyzed C-H Difluoroalkylation
Caption: A simplified catalytic cycle for palladium-catalyzed C-H difluoroalkylation.
Troubleshooting Logic Flow for Low Yield
Caption: A decision tree for troubleshooting low yields in catalytic reactions.
References
- 1. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds | MDPI [mdpi.com]
- 8. Synthesis of 3-Fluoroindoles via Photoredox Catalysis [organic-chemistry.org]
- 9. Synthesis of 3-Fluoroindoles via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Synthesis of 3âFluoroindoles via Photoredox Catalysis - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting purification of 4,5-Difluoro-2-methylindole by column chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 4,5-Difluoro-2-methylindole by column chromatography. Drawing upon established chromatographic principles and field-proven insights, this document provides a structured troubleshooting framework in a direct question-and-answer format to address common and complex purification issues.
Section 1: Understanding the Molecule & Initial Method Development
Before initiating column chromatography, a foundational understanding of this compound and a systematic approach to method development are critical. The presence of the indole core, a methyl group, and two fluorine atoms gives the molecule unique physicochemical properties that directly influence its chromatographic behavior.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₇F₂N | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2][3] |
| Appearance | White solid | [4] |
| Melting Point | 82-84 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, methylene chloride) | [4] |
The fluorination of the indole ring increases the molecule's hydrophobicity and can alter its interaction with stationary phases compared to non-fluorinated analogs[5][6]. The indole nitrogen presents a site for potential hydrogen bonding but also has a basic character that can lead to undesirable interactions with the acidic silanol groups on standard silica gel.
Q1: Where do I even start with choosing a solvent system?
Answer: The universally accepted starting point is Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost method to scout for an effective mobile phase (eluent).
The primary goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4 [7]. This Rf value typically provides the optimal balance between retention and elution, ensuring a good separation from both less polar and more polar impurities during the column run.
Recommended Starting TLC Systems:
-
System 1 (Low Polarity): 10% Ethyl Acetate in Hexanes
-
System 2 (Medium Polarity): 20-30% Ethyl Acetate in Hexanes
-
System 3 (Higher Polarity): 50% Ethyl Acetate in Hexanes
Analyze your crude reaction mixture with these systems. If the Rf is too high (compound runs too fast), decrease the ethyl acetate concentration. If the Rf is too low (compound stays at the baseline), increase the ethyl acetate concentration.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the purification process.
Q2: My compound is streaking or "tailing" badly on the TLC plate. What does this mean for my column?
Answer: Streaking is a critical diagnostic sign that predicts poor separation and broad, tailing peaks on your column. For indole derivatives, this is most often caused by the interaction between the slightly basic indole nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel[8]. This strong, non-ideal interaction slows down a portion of the compound, causing it to drag or "tail" as it moves.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic solvent into your eluent system.
-
Triethylamine (TEA): Add 0.5-1% TEA to your chosen ethyl acetate/hexanes mixture. TEA is a volatile base that effectively neutralizes the acidic sites on the silica, preventing the tailing interaction[9].
-
Ammonia: For more stubborn cases, a solution of 1-2% methanol saturated with ammonia in dichloromethane can be effective, though this is a more polar system.
-
-
Change the Stationary Phase: If a basic modifier is incompatible with your compound or subsequent reaction steps, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a base like TEA before packing the column[8].
-
Q3: My TLC showed a clean separation, but all my column fractions are mixed. Why did this happen?
Answer: This is a common and frustrating problem. While a good TLC is promising, it doesn't guarantee a perfect column separation. Several factors can cause this discrepancy:
-
Column Overloading: You have loaded too much crude material onto the column. A good rule of thumb is to use a silica gel mass that is 50 to 100 times the mass of your crude sample[9]. Overloading saturates the stationary phase, causing bands to broaden significantly and overlap.
-
Poor Sample Loading Technique: The initial band of your compound must be as narrow and concentrated as possible.
-
Wet Loading: If you dissolve your sample in solvent to load it, use the absolute minimum amount of solvent required[10]. Using too much solvent, especially one that is more polar than the eluent, will cause the band to spread before the separation even begins.
-
Dry Loading: This is the preferred method for compounds with limited solubility in the eluent. Dissolve your crude product in a strong solvent (like dichloromethane or methanol), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder[10]. This powder can then be carefully added to the top of your packed column.
-
-
Poor Column Packing: Air bubbles, cracks, or channels in the silica bed will ruin a separation. Ensure you pack a uniform, homogenous slurry and never let the column run dry[7].
Workflow Diagram: Troubleshooting Poor Separation
References
- 1. CAS 85462-60-8 | this compound - Synblock [synblock.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 85462-60-8 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 6. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis and Stabilization of Fluorinated Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of fluorinated indoles. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during the synthesis and purification of these valuable compounds. Fluorinated indoles are of significant interest in medicinal chemistry due to the ability of fluorine to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, the unique electronic properties of fluorine can also introduce instability, leading to decomposition and low yields.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the complexities of working with fluorinated indoles.
I. Understanding the Instability of Fluorinated Indoles: FAQs
This section addresses fundamental questions regarding the decomposition of fluorinated indoles.
Q1: What are the primary causes of decomposition in fluorinated indoles?
A1: The decomposition of fluorinated indoles, often observed as defluorination, is primarily triggered by several factors:
-
Harsh Reaction Conditions: High temperatures and the use of strong acids or bases can promote the elimination of fluorine.[1]
-
Certain Catalytic Systems: Some transition metal catalysts, particularly palladium-based catalysts used in cross-coupling reactions, can facilitate C-F bond cleavage under non-optimized conditions.[1]
-
Acidic Environments: The inherent acidity of standard silica gel used in column chromatography can catalyze the degradation of sensitive fluorinated indoles.[1]
-
Substituent Effects: The electronic properties of other groups on the indole ring can influence the stability of the C-F bond. For instance, 6-(difluoromethyl)indole is known to be susceptible to defluorination in aqueous buffer solutions at physiological pH.[1]
-
Instability of Intermediates: Some synthetic routes proceed through intermediates that are inherently prone to decomposition via fluoride loss.[1]
Q2: Are certain types of fluorinated groups more prone to decomposition?
A2: Yes, the stability of the fluorinated group is a critical factor. The stability of 6-substituted 1H-indoles increases in the following order: CH₂F < CHF₂ ≪ CF₃.[1] Monofluoromethyl groups are generally more susceptible to nucleophilic displacement compared to difluoromethyl and trifluoromethyl groups, which exhibit reduced reactivity in SN2-type reactions.[1]
Q3: How does the position of the fluorine atom on the indole ring affect its stability?
A3: The position of the fluorine substituent significantly impacts the electronic density of the indole moiety and, consequently, its stability and reactivity.[2][3] While a comprehensive stability ranking for all positions is complex and substrate-dependent, the electronic interplay between the fluorine atom and the indole ring system can either stabilize or destabilize the molecule. For example, theoretical studies on the Fischer indole synthesis suggest that fluorine substitution can affect the kinetic and thermodynamic parameters of the key[3][3]-sigmatropic rearrangement, influencing the overall efficiency of the reaction.[4]
II. Troubleshooting Guide: A-Pillar of Synthesis Problems
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and purification of fluorinated indoles.
Decision Tree for Troubleshooting Decomposition
Use the following decision tree to identify the potential cause of decomposition and find recommended solutions.
References
- 1. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Computational Study of the Mechanism of Palladium Insertion into Alkynyl and Aryl Carbon-Fluorine bonds [ch.ic.ac.uk]
- 3. Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in the Functionalization of 4,5-Difluoro-2-methylindole
Welcome to the technical support center for the regioselective functionalization of 4,5-difluoro-2-methylindole. This valuable heterocyclic motif presents unique challenges and opportunities in the synthesis of novel pharmaceutical candidates and functional materials. The strategic placement of fluorine atoms on the benzene ring significantly modulates the electronic properties of the indole core, demanding a nuanced approach to achieve desired regiochemical outcomes.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to navigate the complexities of functionalizing this versatile scaffold.
Understanding the Challenge: The Electronic Landscape of this compound
The regioselectivity of reactions on the this compound core is a direct consequence of the interplay between the electron-donating 2-methyl group and the inductively electron-withdrawing fluorine atoms. While the pyrrole ring remains the most electron-rich portion of the molecule and is generally favored for electrophilic attack, the fluorine substituents deactivate the benzene ring, making functionalization at the C6 and C7 positions particularly challenging.
dot graph "Reactivity_Map" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} lád Caption: Relative reactivity of positions on the this compound core.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound, organized by the target position.
Part 1: C3-Position Functionalization
The C3 position is the most electron-rich carbon, making it the primary site for electrophilic substitution.[1][2] However, challenges such as over-reaction or lack of reactivity with weak electrophiles can arise.
Q1: I'm attempting a Vilsmeier-Haack formylation at the C3 position, but I'm observing low yields and significant starting material decomposition. What's going wrong?
A1: Root Cause Analysis & Solution
The Vilsmeier-Haack reaction, while classic for indole formylation, can be too harsh for the difluorinated system, leading to degradation. The electron-withdrawing fluorine atoms slightly reduce the nucleophilicity of the C3 position compared to non-fluorinated indoles.
Troubleshooting Workflow:
dot digraph "Vilsmeier_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} lád Caption: Troubleshooting workflow for C3-formylation.
Recommended Protocol: Milder C3-Alkylation
For a more controlled reaction, consider a metal-free C3-alkylation using an α-heteroaryl-substituted methyl alcohol. This method proceeds via a hydrogen autotransfer mechanism and is generally milder.[3][4]
| Parameter | Condition | Rationale |
| Reagents | This compound, Pyridine-2-methanol (3 equiv.), Cs₂CO₃ (1.1 equiv.), Oxone® (0.1 equiv.) | Cesium carbonate acts as the base, and Oxone® is a co-oxidant in the catalytic cycle.[3][4] |
| Solvent | Xylenes (2 M) | High-boiling solvent to facilitate the reaction. |
| Temperature | 140 °C | Sufficient thermal energy to drive the hydrogen autotransfer process. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of starting materials and intermediates. |
| Time | 24 h | Typical reaction time for completion. |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound (1 mmol), pyridine-2-methanol (3 mmol), cesium carbonate (1.1 mmol), and Oxone® (0.1 mmol).
-
Add xylenes (0.5 mL) and equip the vessel with a reflux condenser.
-
Heat the reaction mixture at 140 °C under an inert atmosphere for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
Part 2: N1-Position Functionalization
The N-H proton of the indole is acidic and can be readily deprotonated to generate a nucleophilic nitrogen, which can then be functionalized.
Q2: I am trying to perform an N-arylation with a challenging aryl halide, and the reaction is sluggish with significant side products from C3-arylation. How can I improve N1-selectivity?
A2: Enhancing N1-Selectivity
The key to selective N-functionalization is to favor the kinetic N-deprotonation and subsequent reaction over competing C3-functionalization pathways. The choice of base and reaction conditions is critical.
Key Considerations for N1-Selectivity:
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are preferred to ensure complete deprotonation of the N-H.
-
Solvent: Aprotic polar solvents like DMF or DMSO can stabilize the resulting indolide anion.
-
Temperature: Lower temperatures can sometimes favor N-alkylation over C-alkylation.
-
Protecting Groups: In cases of persistent C3-reactivity, temporary protection of the C3 position may be necessary.
Recommended Protocol: N-Arylation using Buchwald-Hartwig Amination
For a robust and selective N-arylation, a palladium-catalyzed Buchwald-Hartwig amination is a highly effective method.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common and effective palladium precursor. |
| Ligand | Xantphos (4 mol%) | A bulky electron-rich phosphine ligand that promotes reductive elimination. |
| Base | Cs₂CO₃ (2 equiv.) | A strong base suitable for this transformation. |
| Solvent | Toluene or Dioxane | Anhydrous, non-coordinating solvents are ideal. |
| Temperature | 100-120 °C | To ensure sufficient catalytic turnover. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent catalyst deactivation. |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2 mmol).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the reaction vessel and heat at 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Part 3: C7 and C6-Position Functionalization
Functionalization of the benzene ring, particularly at C7 and C6, is challenging due to the deactivating effect of the fluorine atoms. Directed metalation strategies are often required to achieve regioselectivity.[5][6][7][8]
Q3: I need to introduce a substituent at the C7 position, but standard electrophilic aromatic substitution methods are failing. What is the best approach?
A3: Directed Ortho-Metalation (DoM) for C7-Functionalization
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[5][6][7][8] This involves the use of a directing group on the indole nitrogen that coordinates to an organolithium base, directing deprotonation to the adjacent C7 position.
DoM Strategy Workflow:
dot digraph "DoM_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} lád Caption: Workflow for C7-functionalization via Directed ortho-Metalation.
Recommended Protocol: C7-Iodination via DoM
A pivaloyl (Piv) group is an effective directing group for achieving C7-selectivity.[9][10]
| Step | Parameter | Condition | Rationale |
| 1. N-Pivaloylation | Reagents | Pivaloyl chloride, Pyridine | Installation of the directing group. |
| Solvent | DCM | A common aprotic solvent. | |
| 2. DoM & Iodination | Base | s-BuLi/TMEDA | Strong base for deprotonation at the sterically hindered C7 position. TMEDA breaks up lithium aggregates.[6] |
| Solvent | Anhydrous THF | Aprotic ether solvent stable at low temperatures. | |
| Temperature | -78 °C | Prevents side reactions and decomposition of the lithiated intermediate. | |
| Electrophile | I₂ | Quenches the C7-lithiated species to install an iodine atom. | |
| 3. Deprotection | Reagents | NaOMe/MeOH | Removes the pivaloyl group to yield the C7-iodinated indole. |
Step-by-Step Procedure:
-
N-Pivaloylation: To a solution of this compound in DCM, add pyridine followed by dropwise addition of pivaloyl chloride at 0 °C. Stir at room temperature until completion. Work up to isolate the N-pivaloyl-protected indole.
-
C7-Iodination: Dissolve the N-pivaloyl indole in anhydrous THF and cool to -78 °C. Add TMEDA followed by the slow addition of s-BuLi. Stir for 1 hour at -78 °C. Quench the reaction by adding a solution of iodine in THF.
-
Deprotection: After aqueous workup and extraction to isolate the crude C7-iodo-N-pivaloyl indole, dissolve it in methanol and add sodium methoxide. Stir at room temperature to effect deprotection.
Q4: Is it possible to achieve functionalization at the C6 position?
A4: Strategies for C6-Functionalization
Achieving selectivity at the C6 position is particularly difficult. While some directing groups can favor C6 metalation under specific conditions, an alternative strategy involves electrophilic substitution on a pre-functionalized indole. For example, bromination of certain substituted indoles can show preference for the C6 position. Chiral phosphoric acid-catalyzed functionalization of 2,3-disubstituted indoles at the C6 position has also been reported.[11] Further research into specific directing groups and catalytic systems is ongoing to improve C6-selectivity.[12]
Summary of Regioselective Strategies
| Target Position | Primary Strategy | Key Considerations |
| C3 | Electrophilic Substitution | Use mild reagents to avoid degradation. |
| N1 | Deprotonation & SNAr/Alkylation | Strong, non-nucleophilic base; consider palladium catalysis for arylations. |
| C7 | Directed ortho-Metalation (DoM) | Requires an N-directing group (e.g., Pivaloyl).[9][10] |
| C6 | Challenging; developing area | May require multi-step sequences or specialized directing groups/catalysts.[11][12] |
This technical guide provides a starting point for navigating the regioselective functionalization of this compound. As with any complex chemical synthesis, careful optimization of reaction conditions for your specific substrate and desired transformation is crucial for success.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. baranlab.org [baranlab.org]
- 7. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-up of 4,5-Difluoro-2-methylindole Production
Welcome to the technical support center for the synthesis and scale-up of 4,5-Difluoro-2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this important fluorinated indole intermediate.
The indole scaffold is a cornerstone in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance the pharmacological properties of drug candidates.[1] this compound is a valuable building block in the synthesis of various therapeutic agents. However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This guide aims to address these challenges with scientifically grounded explanations and practical, field-proven advice.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Fischer Indole Synthesis
Question: We are attempting a Fischer indole synthesis of this compound using (3,4-difluorophenyl)hydrazine and acetone, but our yields are consistently low upon scale-up. What are the likely causes and how can we optimize the reaction?
Answer:
Low yields in the Fischer indole synthesis are a common challenge, often exacerbated during scale-up.[2] The primary factors influencing the yield of this compound are the quality of starting materials, the choice and handling of the acid catalyst, and the reaction conditions.
Potential Causes and Optimization Strategies:
-
Starting Material Purity:
-
(3,4-difluorophenyl)hydrazine: This starting material can be unstable. Ensure it is of high purity and has been stored correctly, protected from light and air. Impurities can lead to undesirable side reactions.
-
Acetone: While a common reagent, ensure it is dry and free of acidic or basic impurities that could interfere with the reaction.
-
-
Acid Catalyst Selection and Concentration:
-
The choice of acid catalyst is critical.[3] Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid (PPA)) and Lewis acids (e.g., zinc chloride) are used. For fluorinated anilines, which are less basic, a strong acid is generally required.
-
On a larger scale, the use of PPA can be problematic due to its high viscosity, making stirring and work-up difficult. A more manageable option for scale-up is often a solution of a strong Brønsted acid like sulfuric acid in a high-boiling solvent.
-
The concentration of the acid is a key parameter. Too little acid will result in an incomplete reaction, while too much can lead to degradation of the starting materials or the product.
-
-
Reaction Temperature and Time:
-
Fischer indole synthesis typically requires elevated temperatures.[4] However, excessive heat can lead to the formation of tars and other degradation products.
-
On a larger scale, efficient heat transfer is crucial. Hot spots in the reactor can lead to localized decomposition. Ensure good agitation and a controlled heating ramp.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC, to determine the optimal reaction time and avoid prolonged heating.
-
-
Inefficient Cyclization:
Experimental Protocol: Optimization of Fischer Indole Synthesis
-
Hydrazone Formation (Optional but Recommended for Scale-up):
-
In a suitable reactor, dissolve (3,4-difluorophenyl)hydrazine in a solvent such as ethanol or toluene.
-
Slowly add a slight excess (1.05-1.1 equivalents) of acetone at room temperature.
-
Stir for 1-2 hours until hydrazone formation is complete (monitor by TLC or HPLC).
-
Isolating the hydrazone can provide a more consistent starting material for the cyclization step, which is beneficial for process control on a larger scale.
-
-
Cyclization:
-
To the pre-formed hydrazone (or a mixture of the hydrazine and acetone), carefully add the acid catalyst at a controlled temperature. For sulfuric acid, a temperature of 0-10 °C is recommended for the initial addition.
-
Slowly heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture and proceed with the work-up.
-
Issue 2: Formation of Impurities
Question: We are observing several impurities in our crude this compound, which are difficult to remove. What are the likely structures of these byproducts and how can we minimize their formation?
Answer:
Impurity formation is a significant concern in the scale-up of any chemical process. In the Fischer indole synthesis of this compound, several types of impurities can arise.
Common Impurities and Their Prevention:
| Impurity Type | Potential Structure/Origin | Prevention Strategy |
| Unreacted Starting Materials | (3,4-difluorophenyl)hydrazine, Acetone phenylhydrazone | Ensure sufficient reaction time and temperature. Use a slight excess of acetone. |
| Isomeric Indoles | If an unsymmetrical ketone other than acetone were used, regioisomers could form. With acetone, this is not an issue. | Not applicable for acetone. |
| Degradation Products | Tars and polymeric materials resulting from excessive heat or acid concentration. | Maintain strict temperature control. Avoid localized overheating. Optimize acid concentration. |
| Side-Reaction Products | Products from cleavage of the N-N bond in the hydrazone, which can lead to the formation of 3,4-difluoroaniline. | This is more likely with electron-donating groups, but can be influenced by the acid and temperature. Milder conditions may be beneficial. |
Troubleshooting Impurity Formation:
-
Analytical Monitoring: Implement in-process HPLC analysis to track the formation of impurities. This will help in identifying the stage at which they are formed and in optimizing conditions to minimize them.
-
Work-up Procedure: A well-designed work-up is crucial for removing impurities. This typically involves quenching the reaction mixture in water or an ice/water mixture, followed by extraction with a suitable organic solvent. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
Issue 3: Difficulties in Product Isolation and Purification
Question: Our crude this compound is an oil/waxy solid that is difficult to handle and purify by crystallization on a large scale. What are the recommended procedures for isolating and purifying this compound in multi-gram to kilogram quantities?
Answer:
The physical properties of the crude product can indeed make large-scale purification challenging. A systematic approach to developing a robust crystallization protocol is essential.
Recommended Purification Strategy:
-
Initial Work-up and Solvent Swap:
-
After quenching the reaction and extracting the product into a suitable solvent (e.g., toluene, ethyl acetate), wash the organic layer to remove residual acid and water-soluble impurities.
-
Perform a solvent swap to a solvent system suitable for crystallization.
-
-
Crystallization:
-
Solvent Screening: Conduct small-scale solvent screening to identify a suitable crystallization solvent or solvent system. A good solvent system will dissolve the product at an elevated temperature and provide good recovery of pure crystals upon cooling. Common solvent systems for indoles include:
-
Toluene/heptane
-
Ethanol/water
-
Isopropyl acetate/heptane
-
-
Procedure for Crystallization:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.
-
If the solution is colored, you may consider a charcoal treatment to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
-
-
Large-Scale Chromatography (if necessary):
-
While crystallization is preferred for large-scale purification, column chromatography may be necessary if crystallization does not provide the desired purity.
-
For large-scale chromatography, consider using a medium-pressure liquid chromatography (MPLC) system.
-
A common eluent system for indoles is a gradient of ethyl acetate in heptane or hexane.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for monitoring the reaction and assessing the purity of this compound?
A1: A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is the most suitable technique. A typical method would involve:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid added to both to improve peak shape).
-
Detection: UV detection at a wavelength where the indole chromophore has a strong absorbance (e.g., 220 nm or 275 nm).
-
Validation: The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.
Q2: Are there any specific safety concerns to be aware of during the scale-up of this compound synthesis?
A2: Yes, several safety aspects must be considered:
-
(3,4-difluorophenyl)hydrazine: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
-
Exothermic Reactions: The addition of a strong acid catalyst can be exothermic. Ensure that the addition is done at a controlled rate with adequate cooling.
-
Flammable Solvents: Many of the solvents used in the synthesis and purification are flammable. Ensure that all equipment is properly grounded and that there are no sources of ignition in the vicinity.
-
Thermal Stability: While fluorinated compounds are generally more thermally stable due to the strong C-F bond, it is good practice to assess the thermal stability of the final product and any isolated intermediates using techniques like Differential Scanning Calorimetry (DSC) to identify any potential decomposition hazards at elevated temperatures.
Q3: Is the Gassman indole synthesis a viable alternative for the large-scale production of this compound?
A3: The Gassman indole synthesis has been reported for the preparation of this compound and can be a good alternative, particularly if the Fischer indole synthesis proves problematic.[2]
-
Advantages: It can be a one-pot reaction and often proceeds under milder conditions than the Fischer synthesis.[6]
-
Challenges for Scale-up: The Gassman synthesis involves several steps in a single pot, which can make process control more complex.[6] It also uses reagents like tert-butyl hypochlorite, which requires careful handling, and Raney nickel for desulfurization, which is pyrophoric and requires specialized handling procedures.
A thorough process safety review and cost analysis would be necessary to determine the most suitable route for large-scale production.
Visualizations
Experimental Workflow: Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow
Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of 4,5-Difluoro-2-methylindole in Acidic Media
Welcome to the technical support guide for 4,5-Difluoro-2-methylindole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable fluorinated indole. The inherent reactivity of the indole nucleus, particularly its susceptibility to degradation under acidic conditions, can lead to complex reaction mixtures, low yields, and product purification difficulties.
This guide provides in-depth, evidence-based answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols to enhance the stability and successful use of this compound in your research.
Section 1: Understanding the Core Instability
FAQ 1: Why is this compound susceptible to degradation in acidic environments?
Answer:
The instability of this compound in acidic media is rooted in the fundamental electronic properties of the indole scaffold. The indole ring is an electron-rich aromatic system, making it highly nucleophilic. The degradation process is typically initiated by the protonation of the indole ring by an acid (H⁺).
Mechanism of Degradation:
-
Protonation at C3: While the nitrogen atom (N1) has a lone pair, its protonation would disrupt the aromaticity of the entire bicyclic system. Consequently, the most electron-rich and kinetically favored site for protonation is the C3 position of the pyrrole ring. This leads to the formation of a resonance-stabilized indoleninium cation intermediate.[1][2]
-
Electrophilic Attack: This indoleninium cation is a potent electrophile. It can be attacked by a nucleophile present in the reaction mixture.
-
Dimerization and Polymerization: In the absence of other strong nucleophiles, the most available nucleophile is another molecule of the unprotonated indole. The electron-rich C3 position of a neutral indole molecule will attack the electrophilic C2 position of the indoleninium cation. This reaction initiates a chain process of dimerization and, subsequently, polymerization, leading to the formation of insoluble, often darkly colored, tars and a significant loss of the desired material.[3]
Influence of Substituents:
-
2-Methyl Group: The methyl group at the C2 position is electron-donating, which slightly increases the electron density of the indole ring, potentially enhancing its reactivity towards protonation.
-
4,5-Difluoro Groups: The two fluorine atoms on the benzene ring are strongly electron-withdrawing.[4] This effect reduces the overall electron density of the indole nucleus, which can decrease the basicity of the molecule.[5] While this fluorination offers a degree of electronic stabilization compared to non-fluorinated 2-methylindole, it is often insufficient to prevent degradation entirely, especially under strongly acidic conditions.
The interplay between the electron-donating methyl group and the electron-withdrawing fluoro groups makes the molecule's behavior complex, but the fundamental pathway of C3 protonation followed by polymerization remains the primary concern.
Caption: Acid-catalyzed degradation pathway of this compound.
Section 2: Proactive Stabilization Strategies
FAQ 2: What is the most reliable method to prevent degradation during reactions in acidic media?
Answer:
The most robust and widely accepted strategy to protect the indole core from acid-catalyzed degradation is the installation of a protecting group on the indole nitrogen (N1).[3][6] An N-protecting group serves two primary functions:
-
Electronic Deactivation: Most N-protecting groups are electron-withdrawing (e.g., sulfonyl, carbamate), which significantly reduces the electron density of the pyrrole ring. This electronic deactivation makes the C3 position far less nucleophilic and thus less prone to protonation.
-
Steric Hindrance: While less of a factor for protonation, the bulk of the protecting group can sterically hinder unwanted side reactions.
The choice of protecting group is critical and depends on the specific reaction conditions that will be employed subsequently.
Table 1: Comparison of Common N-Protecting Groups for Indoles
| Protecting Group | Structure | Stability to Acid | Stability to Base | Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-tBu | Labile | Stable | Strong acids (TFA, HCl) | Easy to introduce and remove; not suitable for reactions requiring strong acid.[7] |
| Ts (Tosyl) | -SO₂-C₆H₄-CH₃ | Very Stable | Labile | Strong reducing agents (Mg/MeOH) or strong bases (NaOH, KOH). | Provides excellent stability in strong acid and during chromatography.[7] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | -CH₂OCH₂CH₂Si(CH₃)₃ | Labile | Stable | Fluoride sources (TBAF) or strong Lewis/protic acids. | Cleavage conditions are orthogonal to many other protecting groups.[3] |
| Bn (Benzyl) | -CH₂-Ph | Very Stable | Very Stable | Catalytic hydrogenation (H₂, Pd/C) | Extremely stable, but deprotection requires specific catalytic conditions. |
For most applications involving acidic steps, a Tosyl (Ts) group is an excellent first choice due to its high stability.
FAQ 3: Are there effective strategies to improve stability without using a protecting group?
Answer:
Yes, while N-protection is the most secure method, it is possible to run reactions on the unprotected indole by carefully controlling the experimental conditions. This approach is often preferred to shorten synthetic routes. Success depends on minimizing the concentration and lifetime of the reactive indoleninium cation.
Key Strategies for Unprotected Indoles:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C or -20 °C). Lower temperatures significantly slow the rate of the degradation and polymerization side reactions.
-
Solvent Selection: Use aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) to minimize the availability of protons. Avoid protic solvents like methanol or ethanol if possible.
-
Controlled Reagent Addition: If the acid is a reagent or catalyst, add it slowly and sub-stoichiometrically if possible. Maintaining a very low instantaneous concentration of acid is crucial. Consider using weaker or solid-supported acids.[8]
-
Use of Scavengers: Incorporate a scavenger into the reaction mixture. Cation scavengers, such as triethylsilane (TES) or indole-3-propionic acid , can trap the indoleninium cation as it forms, preventing it from reacting with another indole molecule.[9][10] These scavengers are themselves electron-rich and can act as preferential nucleophiles.
Section 3: Troubleshooting Common Experimental Issues
FAQ 4: During my workup/reaction, the mixture turned dark brown/black and a precipitate formed. What happened and how can I prevent it?
Answer:
This is the classic visual indicator of indole polymerization. The dark, often insoluble material consists of dimers, trimers, and higher-order polymers of your starting material. This occurs when the concentration of the indoleninium cation becomes too high, leading to rapid and uncontrolled self-reaction.
Follow this troubleshooting workflow to diagnose and solve the issue:
Caption: Troubleshooting workflow for addressing indole polymerization.
FAQ 5: How can I quantitatively monitor the degradation of this compound during my experiment?
Answer:
The most effective method for monitoring the stability and consumption of your starting material is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[11][12] By taking small aliquots from your reaction at regular time intervals, you can accurately track the disappearance of the starting material and the appearance of byproducts.
General Protocol for HPLC Monitoring:
-
Prepare a Standard: Create a standard solution of your pure this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Develop a Method:
-
Column: Use a standard reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% Trifluoroacetic Acid (TFA) or formic acid, is typical. A starting point could be a 10-minute gradient from 50% B to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the indole has strong absorbance, typically around 280 nm.[13]
-
Injection Volume: 10 µL.
-
-
Run the Standard: Inject your standard to determine the retention time (RT) of the pure compound.
-
Sample the Reaction: At set time points (e.g., t=0, 15 min, 1 hr, 4 hr), withdraw a small aliquot (e.g., 50 µL) from your reaction mixture.
-
Quench and Dilute: Immediately quench the aliquot in a vial containing a diluent (e.g., 950 µL of acetonitrile) to stop the reaction and dilute the sample into the analytical range.
-
Analyze: Inject the quenched and diluted sample onto the HPLC.
-
Interpret the Data:
-
Stability: A decrease in the peak area of your starting material's RT indicates consumption or degradation.
-
Degradation Products: The appearance of new, often broader, and less-retained peaks can indicate the formation of polar degradation products. Polymeric material may not elute properly and can manifest as a rising baseline.
-
Section 4: Key Experimental Protocols
Protocol 1: N-Tosylation of this compound
This protocol provides a robust method for protecting the indole nitrogen, significantly enhancing its stability for subsequent acidic reactions.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the indole in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the sodium indolide salt forms.
-
In a separate flask, dissolve tosyl chloride (1.1 eq) in a small amount of anhydrous DMF.
-
Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Slowly quench the reaction by carefully adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-tosylated product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Indole-3-pyruvic and -propionic acids, kynurenic acid, and related metabolites as luminophores and free-radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cetjournal.it [cetjournal.it]
Optimizing solvent selection for improved reaction outcomes in indole synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in achieving optimal reaction outcomes. Indole synthesis, a cornerstone of heterocyclic chemistry, is often sensitive to reaction conditions, with the solvent playing a pivotal role in determining yield, purity, and even regioselectivity.
This resource provides in-depth, evidence-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Troubleshooting Guides & FAQs
This section addresses specific issues encountered during indole synthesis, with a focus on solvent-related causes and solutions.
Low or No Yield
Question: My Fischer indole synthesis is resulting in a very low yield. How can I determine if the solvent is the problem?
Answer: Yes, solvent choice is a frequent culprit for low yields in the Fischer indole synthesis, a reaction known for its sensitivity to experimental conditions.[1][2] The solvent's role is multifaceted:
-
Solubility: The arylhydrazone intermediate must remain adequately dissolved for the reaction to proceed efficiently. Poor solubility can lead to a stalled reaction.[2]
-
Intermediate Stability & Acidity: The solvent can modulate the catalyst's acidity and the stability of charged intermediates formed during the reaction mechanism.[2]
-
Thermal Degradation: Many Fischer indolizations require heat. The solvent choice dictates the reaction temperature (reflux). Excessively high temperatures can lead to the degradation of starting materials, the hydrazone intermediate, or the final indole product, often forming tar-like substances.[1] In such cases, switching to a lower-boiling solvent or diluting the reaction mixture with a high-boiling, inert solvent like sulfolane can sometimes mitigate degradation and improve yields.[2]
Troubleshooting Steps:
-
Assess Solubility: Check the solubility of your specific arylhydrazine and ketone/aldehyde in the chosen solvent at the reaction temperature. If solubility is low, consider a solvent with a more appropriate polarity profile.
-
Temperature Optimization: If you suspect thermal degradation, switch to a lower-boiling solvent. Conversely, if the reaction is sluggish, a higher-boiling solvent might be necessary to overcome the activation energy for the key[3][3]-sigmatropic rearrangement.[1]
-
Solvent-Free Conditions: For certain substrates, solvent-free reactions, heating a mixture of the phenylhydrazine, carbonyl compound, and a solid acid catalyst like p-toluenesulfonic acid, can provide good yields and simplify workup.[4][5][6]
Question: I'm attempting a Bischler-Möhlau synthesis, and my yields are consistently poor. What solvent adjustments should I consider?
Answer: The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, has historically been plagued by harsh reaction conditions and consequently, low yields.[7][8] Modern approaches have focused on milder conditions, where solvent selection is critical.[2][8]
-
Traditional vs. Modern Approaches: Classic procedures often involved high temperatures without a dedicated solvent, using the excess aniline as the reaction medium. This can lead to numerous side products.
-
Microwave-Assisted Synthesis: A significant improvement involves microwave irradiation. In many cases, this can be performed under solvent-free conditions, which can dramatically improve yields and reduce reaction times.[2] If a solvent is used in a microwave reaction, its ability to absorb microwave energy (dielectric properties) is crucial for efficient heating.[2]
-
Polar Aprotic Solvents: If a solvent is necessary for your substrate, consider high-boiling polar aprotic solvents like DMF or DMSO. These can facilitate the nucleophilic substitution and cyclization steps without participating in unwanted side reactions.
Formation of Undesired Side Products or Isomers
Question: My Fischer indole synthesis with an unsymmetrical ketone is producing the wrong regioisomer. Can the solvent influence regioselectivity?
Answer: Yes, the solvent, in concert with the acid catalyst, can significantly influence the regiochemical outcome of the Fischer indole synthesis when using unsymmetrical ketones. The reaction proceeds via an enamine intermediate, and the regioselectivity is determined by which α-carbon of the ketone participates in the C-C bond formation during the[3][3]-sigmatropic rearrangement.
The choice of acid and solvent can influence the thermodynamic versus kinetic control of the enamine formation.
-
Protic vs. Aprotic Solvents: Protic solvents can participate in the protonation/deprotonation equilibria of the hydrazone, influencing the stability of the different possible enamine isomers.
-
Catalyst-Solvent Synergy: The strength of the acid catalyst can be modulated by the solvent. For instance, a strong acid in a non-polar solvent may behave differently than in a polar one. It has been shown that switching solvents can alter the ratio of the resulting indole isomers. For example, in certain C-H activation-based indole syntheses, changing the solvent from THF to toluene has been shown to shift selectivity.[9]
Troubleshooting Workflow for Regioselectivity:
Caption: Workflow for optimizing regioselectivity.
Question: I am observing significant amounts of dark, tar-like material in my reaction flask. What causes this and how can I prevent it?
Answer: The formation of tar or polymeric material is a common issue in acid-catalyzed reactions like the Fischer and Bischler-Möhlau syntheses.[1] It typically arises from:
-
Acid-Catalyzed Polymerization: The acidic conditions and elevated temperatures can promote self-condensation of the starting aldehyde or ketone (an aldol-type reaction) or other acid-catalyzed side reactions.[10]
-
Product Degradation: The indole nucleus itself can be sensitive to harsh acidic conditions and may degrade or polymerize upon prolonged exposure.
Solvent-Based Solutions:
-
Temperature Control: Use a solvent with a lower boiling point to reduce the overall reaction temperature.[10]
-
Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions that lead to polymers. Diluting with an inert solvent like sulfolane or dichloromethane has been shown to reduce degradation.[2][10]
-
Milder Catalysts: Use a milder Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid (e.g., H₂SO₄ or polyphosphoric acid). The solvent can affect the effective acidity of the catalyst.
Section 2: Solvent Properties and Selection Principles
The ideal solvent must not only dissolve the reactants but also favorably influence the reaction pathway. Key solvent properties to consider include polarity, proticity, and dielectric constant.
-
Polarity: A solvent's polarity affects its ability to stabilize charged intermediates or transition states.[11] Reactions that proceed through charged intermediates are often accelerated in more polar solvents.[12]
-
Dielectric Constant (ε): This property reflects the solvent's ability to separate charges.[11] Reactions involving the formation or separation of charges in the transition state are generally favored by solvents with a high dielectric constant.[11][12][13]
-
Proticity: Solvents are classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., DMF, DMSO, THF). Protic solvents can hydrogen-bond and solvate both cations and anions, whereas polar aprotic solvents are particularly good at solvating cations while leaving anions relatively "bare" and more nucleophilic.
Table 1: Properties of Common Solvents in Indole Synthesis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Application Notes |
| Ethanol | Polar Protic | 78 | 24.5 | Often used in Fischer indole synthesis; acts as a good solvent for many hydrazones.[2] |
| Acetic Acid | Polar Protic | 118 | 6.2 | Can act as both a solvent and a catalyst in the Fischer synthesis.[2] |
| Toluene | Non-polar | 111 | 2.4 | Useful for reactions requiring azeotropic removal of water; can influence regioselectivity.[9] |
| DMF | Polar Aprotic | 153 | 36.7 | Good for modern palladium-catalyzed syntheses and can be used in microwave-assisted Bischler-Möhlau reactions.[2][3][14] |
| DMSO | Polar Aprotic | 189 | 46.7 | High boiling point and polarity make it suitable for challenging reactions requiring high temperatures. |
| Dioxane | Moderately Polar | 101 | 2.2 | A common solvent in palladium-catalyzed cross-coupling reactions for indole synthesis. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol provides a systematic approach to identifying the optimal solvent for a new indole synthesis reaction.
Objective: To evaluate the effect of different solvents on reaction yield and purity.
Materials:
-
Starting materials (e.g., Phenylhydrazine, Ketone)
-
Acid catalyst (e.g., p-TsOH)
-
Set of candidate solvents (e.g., Ethanol, Toluene, Acetic Acid, DMF)
-
Small-scale reaction vials (e.g., 2 mL microwave vials)
-
Stir plate and magnetic stir bars
-
Analytical tools (TLC, LC-MS, or GC-MS)
Procedure:
-
Setup: In separate, labeled reaction vials, place an identical amount of the starting arylhydrazine and catalyst.
-
Solvent Addition: To each vial, add an equal volume of a different candidate solvent.
-
Reactant Addition: Add an equimolar amount of the ketone or aldehyde to each vial.
-
Reaction: Seal the vials and place them in a heating block or oil bath set to the desired temperature (e.g., 100 °C). Ensure consistent stirring.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8 hours) by taking a small aliquot and analyzing it by TLC or LC-MS.
-
Workup: Once the reactions appear complete (or after a set time), cool the vials to room temperature. Perform a standardized workup procedure for all reactions (e.g., dilute with ethyl acetate, wash with sodium bicarbonate solution, dry over Na₂SO₄).
-
Analysis: Analyze the crude product from each reaction vial using LC-MS or ¹H NMR with an internal standard to determine the relative yield and purity.
-
Selection: Choose the solvent that provides the best combination of yield, purity, and reaction time for further optimization.
Caption: A workflow for systematic solvent screening.
Section 4: Spotlight on Modern Methods - Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions have become powerful tools for constructing indoles, often from readily available starting materials under milder conditions than classical methods.[14][15] Solvent choice in these reactions is critical for catalyst stability, solubility, and overall efficiency.
Common Solvents: Polar aprotic solvents such as DMF , Dioxane , and Toluene are frequently employed.[3] The choice often depends on the specific catalytic cycle (e.g., Larock, Heck, Buchwald-Hartwig type couplings). For instance, in a one-pot synthesis of 2-substituted indoles via Sonogashira coupling/cyclization, dry DMF was used as the solvent at 110 °C.[14]
FAQ: My Pd-catalyzed indole synthesis is not working. Could the solvent be the issue?
Answer: Absolutely. In palladium catalysis, the solvent is not merely a medium but an active participant in the catalytic cycle.
-
Ligand and Catalyst Solubility: The palladium catalyst and its associated ligands must be soluble in the reaction medium.
-
Oxidative Addition: The polarity of the solvent can influence the rate of the oxidative addition step, which is often the rate-determining step.
-
Reductive Elimination: The solvent can also affect the final reductive elimination step that releases the product and regenerates the catalyst.
-
Water Content: Many Pd-catalyzed reactions are sensitive to water. Using anhydrous ("dry") solvents is often essential for reproducibility and high yields.
If you are experiencing issues, ensure your solvent is of the appropriate grade (anhydrous) and consider screening other common solvents used for Pd-catalysis like dioxane or toluene.
Section 5: Green Chemistry and Solvent Selection
In modern drug development and chemical manufacturing, solvent selection is increasingly guided by principles of green chemistry.[16] The goal is to minimize environmental impact without compromising reaction efficiency.
Solvent Selection Guides: Companies like Sanofi and GSK, along with academic consortia, have developed solvent selection guides that rank solvents based on safety, health, and environmental (SHE) criteria.[16][17][18][19] These guides categorize solvents into classes such as "Recommended," "Usable," and "Banned."
Table 2: Green Solvent Alternatives
| Conventional Solvent | Greener Alternative(s) | Notes |
| Dichloromethane (DCM) | 2-Methyl-THF, Ethyl Acetate | DCM is a common solvent for chromatography but has environmental and health concerns.[16] |
| DMF, NMP | Cyrene, DMSO (with caution) | DMF and NMP are reprotoxic; Cyrene is a bio-derived alternative.[20] |
| Hexane | Heptane | Heptane is less neurotoxic than hexane. |
| Benzene | Toluene | Toluene is significantly less carcinogenic than benzene.[21] |
When developing a new indole synthesis, consulting these guides early in the process can save significant time and resources in later-stage development by avoiding problematic solvents.[17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT | Semantic Scholar [semanticscholar.org]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tutorchase.com [tutorchase.com]
- 12. researchgate.net [researchgate.net]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 17. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 18. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01441F [pubs.rsc.org]
- 21. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
Validation & Comparative
A Comparative Analysis of 4,5-Difluoro-2-methylindole and its Non-fluorinated Analog: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of 4,5-Difluoro-2-methylindole and its non-fluorinated parent compound, 2-methylindole. By examining their synthesis, physicochemical characteristics, reactivity, and biological implications, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the impact of fluorination on this privileged heterocyclic system.
The Rationale for Fluorination in Drug Design
The introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. This "metabolic blocking" can lead to an increased in vivo half-life and improved bioavailability of a compound. Furthermore, the high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its acidity (pKa) and its ability to interact with protein targets through various non-covalent interactions.
Synthesis of this compound and 2-methylindole
Both 2-methylindole and its difluorinated analog can be synthesized via the classic Fischer indole synthesis. This versatile reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.
For the synthesis of 2-methylindole , the reaction proceeds by reacting phenylhydrazine with acetone in the presence of an acid catalyst, such as zinc chloride or polyphosphoric acid.[1] The reaction mechanism involves the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.[3]
The synthesis of This compound follows a similar pathway, utilizing 4,5-difluorophenylhydrazine as the starting arylhydrazine. The presence of the electron-withdrawing fluorine atoms on the phenyl ring can influence the reaction conditions required for efficient cyclization.
Experimental Protocol: Fischer Indole Synthesis of 2-Methylindole
The following is a generalized procedure for the synthesis of 2-methylindole:
-
Hydrazone Formation: Phenylhydrazine and a slight excess of acetone are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred at room temperature or gently warmed to facilitate the formation of the phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Once the hydrazone formation is complete, an acid catalyst (e.g., zinc chloride, polyphosphoric acid, or Amberlyst-15) is added to the reaction mixture.
-
Heating: The mixture is heated to a temperature typically ranging from 80°C to 180°C, depending on the chosen catalyst and solvent. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water or a basic solution to neutralize the acid catalyst.
-
Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-methylindole.[4][5]
Figure 1: Simplified workflow of the Fischer Indole Synthesis for 2-methylindole.
Comparative Physicochemical Properties
The introduction of two fluorine atoms onto the benzene ring of 2-methylindole significantly alters its physicochemical properties, namely its lipophilicity (LogP) and acidity (pKa).
| Property | 2-Methylindole | This compound |
| Molecular Formula | C₉H₉N | C₉H₇F₂N |
| Molecular Weight | 131.17 g/mol | 167.16 g/mol [6] |
| Melting Point | 57-59 °C | 82-84 °C[6] |
| LogP (Experimental) | 2.530 | Not Experimentally Determined |
| LogP (Predicted) | - | ~2.9 (Estimated based on analogs) |
| pKa (Predicted) | 17.57 | 16.13[6] |
Acidity (pKa): The pKa of the indole N-H proton is a measure of its acidity. The predicted pKa of 2-methylindole is 17.57, indicating it is a very weak acid. For this compound, the predicted pKa is 16.13.[6] The decrease in pKa (increase in acidity) is due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which stabilizes the resulting indolide anion after deprotonation. This altered acidity can impact how the molecule interacts with biological targets and its ionization state at physiological pH.
Reactivity and Metabolic Stability
The electronic effects of the fluorine substituents also influence the chemical reactivity and metabolic fate of the indole ring.
Chemical Reactivity: The indole nucleus is generally susceptible to electrophilic substitution, primarily at the C3 position. The electron-withdrawing nature of the fluorine atoms in this compound deactivates the benzene ring towards electrophilic attack, making it less reactive than its non-fluorinated counterpart.
Metabolic Stability: A key advantage of fluorination in drug design is the enhancement of metabolic stability.[8] The primary sites of metabolism for many indole-containing compounds are the electron-rich positions of the indole ring, which are susceptible to oxidation by cytochrome P450 enzymes. By introducing fluorine atoms at the 4 and 5 positions, these sites are effectively blocked from metabolic attack due to the high strength of the C-F bond. This leads to a predicted increase in the metabolic half-life of this compound compared to 2-methylindole. While direct comparative data for these specific compounds is limited, studies on other fluorinated indoles have consistently demonstrated enhanced metabolic stability. For instance, the introduction of a fluorine atom at the 3-position of a 2-methylindole scaffold has been shown to significantly increase its half-life in mouse liver microsomes.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a compound.
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species) stored at -80°C.
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Thaw liver microsomes on ice.
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer and liver microsomes to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a tube or well containing the ice-cold quenching solution.
-
-
Sample Processing:
-
The quenched samples are vortexed and then centrifuged to precipitate the proteins.
-
The supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.
-
Figure 2: General workflow for an in vitro metabolic stability assay.
Biological Implications
The alterations in physicochemical properties and metabolic stability resulting from fluorination have significant consequences for the biological activity of 2-methylindole derivatives.
Receptor Binding Affinity: The introduction of fluorine can modulate the binding affinity of a ligand to its target receptor. For example, studies on fluorinated indole derivatives have shown that fluorine substitution can either increase or decrease binding affinity depending on the specific receptor and the position of the fluorine atom. In some cases, the fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket, thereby enhancing affinity. For instance, fluorination of certain indole-based ligands for the serotonin 5-HT1D receptor has been shown to maintain high binding affinity while improving pharmacokinetic profiles.[9] Similarly, fluorinated indoles have been investigated as potent antagonists for G-protein coupled receptors like GPR44.[10][11]
Pharmacokinetic Profile: The enhanced metabolic stability of this compound is predicted to lead to a longer in vivo half-life and improved oral bioavailability compared to 2-methylindole. This is a highly desirable attribute in drug development, as it can lead to less frequent dosing and a more consistent therapeutic effect.
Conclusion
The comparative analysis of this compound and 2-methylindole highlights the profound impact of fluorination on the properties of this important heterocyclic scaffold. The introduction of two fluorine atoms leads to:
-
Increased Lipophilicity: Potentially affecting membrane permeability and distribution.
-
Increased Acidity: Altering the ionization state and potential for ionic interactions.
-
Decreased Reactivity: Modifying its behavior in chemical synthesis.
-
Enhanced Metabolic Stability: A key factor for improving in vivo half-life and bioavailability.
-
Modulated Biological Activity: Influencing receptor binding affinity.
This guide underscores the importance of strategic fluorination as a tool for medicinal chemists to fine-tune the properties of lead compounds. The provided experimental protocols offer a framework for researchers to empirically validate these predictions and further explore the potential of fluorinated indoles in drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. This compound CAS#: 85462-60-8 [m.chemicalbook.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Structure of 4,5-Difluoro-2-methylindole using ¹⁹F NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Substituted indoles, a privileged scaffold in medicinal chemistry, often present unique analytical challenges, especially with multiple halogen substitutions. This guide provides an in-depth, practical comparison of analytical techniques for validating the structure of 4,5-Difluoro-2-methylindole, with a primary focus on the power and precision of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge: Positional Isomerism in Fluorinated Indoles
The synthesis of multi-substituted aromatic compounds can often yield a mixture of positional isomers. In the case of this compound, potential side products could include other difluoro-2-methylindole isomers. Differentiating these isomers using standard techniques like ¹H NMR alone can be challenging due to overlapping aromatic signals and complex coupling patterns. This is where the unique advantages of ¹⁹F NMR come to the forefront, offering a direct and highly sensitive window into the molecule's fluorine framework.
The ¹⁹F NMR Advantage: A Direct View of Fluorine Environments
Fluorine-19 is an ideal nucleus for NMR spectroscopy for several compelling reasons.[1][2] It has a nuclear spin of ½ and is 100% naturally abundant, leading to high sensitivity, comparable to that of protons.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning over 800 ppm.[3] This vast dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment, providing a unique fingerprint for each fluorine atom in a molecule.[1][2]
Predicted ¹⁹F NMR Spectrum of this compound
While a publicly available experimental spectrum for this compound (CAS: 85462-60-8) is not readily found in the literature, we can predict its ¹⁹F NMR spectrum with a high degree of confidence based on established principles and data from analogous fluoroaromatic compounds.
The spectrum is predicted to show two distinct signals in the aromatic fluorine region (typically -110 to -150 ppm), corresponding to the two non-equivalent fluorine atoms at the C-4 and C-5 positions.
-
F-4 Signal: The fluorine at the C-4 position is expected to be a doublet of doublets (dd). It will exhibit a large ortho coupling to the adjacent F-5 atom and a smaller meta coupling to the H-6 proton.
-
F-5 Signal: The fluorine at the C-5 position will also appear as a doublet of doublets (dd). It will show the same large ortho coupling to F-4 and a smaller ortho coupling to the H-6 proton.
The methyl group at the C-2 position is unlikely to show any significant through-space coupling to the fluorine atoms in the fused ring system.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
This protocol outlines a self-validating system for obtaining a definitive ¹⁹F NMR spectrum of this compound. The causality behind each step is explained to ensure both accuracy and understanding.
Workflow for ¹⁹F NMR Analysis
Caption: A streamlined workflow for the acquisition and analysis of a ¹⁹F NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Rationale: The choice of solvent is critical. It must dissolve the sample and be deuterated to avoid a large solvent signal in ¹H NMR. For ¹⁹F NMR, the solvent's purity is important to avoid extraneous fluorine-containing impurities.
-
-
Instrument Setup:
-
Action: Use a modern NMR spectrometer equipped with a broadband or fluorine-specific probe. Tune and match the probe to the ¹⁹F frequency.
-
Rationale: Proper tuning and matching ensure maximum sensitivity and optimal pulse shapes, which are crucial for high-quality data and accurate quantitative measurements.
-
-
Acquisition of ¹H-Decoupled ¹⁹F Spectrum:
-
Action: Acquire a standard one-dimensional ¹⁹F spectrum with proton decoupling.
-
Rationale: This is the primary experiment. Proton decoupling simplifies the spectrum by collapsing all ¹H-¹⁹F couplings, resulting in sharper signals. This allows for accurate determination of chemical shifts and integration.
-
-
Acquisition of ¹H-Coupled ¹⁹F Spectrum:
-
Action: Acquire a one-dimensional ¹⁹F spectrum without proton decoupling.
-
Rationale: This experiment reveals the coupling interactions between the fluorine and proton nuclei. The splitting patterns (multiplicities) and the magnitude of the coupling constants (J-values) provide crucial information about the connectivity and spatial relationships between the atoms, confirming the positions of the fluorine atoms relative to the protons on the aromatic ring.
-
-
Data Processing:
-
Action: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the chemical shifts to an appropriate standard (e.g., external CFCl₃ at δ = 0.0 ppm).
-
Rationale: Proper processing is essential for accurate data interpretation. Consistent referencing allows for comparison with literature values and databases.
-
Comparison with Alternative Analytical Techniques
While ¹⁹F NMR is arguably the most definitive technique for this specific molecule, a comprehensive validation strategy often employs multiple analytical methods. Here's how ¹⁹F NMR compares to other common techniques.
Comparative Analysis of Structural Validation Methods
| Technique | Information Provided | Strengths for this compound | Weaknesses for this compound |
| ¹⁹F NMR | Direct observation of fluorine atoms, chemical shifts, ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants. | Unambiguous confirmation of the number and environment of fluorine atoms. High sensitivity and wide chemical shift dispersion. | Requires a fluorine-capable NMR probe. |
| ¹H NMR | Information on the number, environment, and connectivity of protons. | Confirms the presence of the methyl group and the protons on the indole ring. | Aromatic region can be complex and overlapping, making definitive assignment of fluorine positions difficult. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Confirms the number of unique carbon atoms. C-F couplings can provide additional structural information. | Lower sensitivity than ¹H and ¹⁹F NMR, requiring longer acquisition times or more concentrated samples. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity information between protons (COSY) and between protons and carbons (HSQC, HMBC). | Can help to piece together the full structure by showing correlations between different nuclei. ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can be very powerful.[4][5][6] | Can be time-consuming to set up and acquire. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | Confirms the molecular formula (C₉H₇F₂N). High-resolution MS can provide the exact mass. | Does not provide definitive information about the positions of the fluorine atoms on the aromatic ring. Isomers will have the same molecular weight. |
Decision-Making Flowchart for Structural Validation
Caption: A logical decision-making process for the structural elucidation of a potentially fluorinated indole.
Conclusion: The Indispensable Role of ¹⁹F NMR
For the structural validation of this compound, ¹⁹F NMR spectroscopy is not just a supplementary technique but a primary and indispensable tool. Its ability to directly probe the fluorine atoms provides clear, unambiguous data that can definitively distinguish it from other positional isomers. While ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential components of a complete characterization, they lack the specificity of ¹⁹F NMR for this particular analytical challenge. By following a robust experimental protocol and integrating the insights from ¹⁹F NMR with other analytical data, researchers can have the highest level of confidence in the structure and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. biophysics.org [biophysics.org]
- 3. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Difluoro-2-Methylindole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is amenable to a wide array of chemical modifications, allowing for the fine-tuning of biological activity. The strategic introduction of fluorine atoms into the indole ring system has emerged as a powerful strategy to modulate a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive comparison of the biological activities of different regioisomers of difluoro-2-methylindole, offering insights into their potential as anticancer agents and kinase inhibitors.
Introduction to Difluoro-2-Methylindoles
The 2-methylindole core is a prevalent motif in many biologically active compounds. The addition of two fluorine atoms to the benzene portion of the indole ring can dramatically influence its electronic properties and interaction with protein targets. The specific placement of these fluorine atoms—the regioisomerism—can lead to significant differences in biological activity. This guide will explore the known synthesis routes and compare the available data on the cytotoxic and kinase inhibitory activities of various difluoro-2-methylindole regioisomers, including the 4,5-, 4,6-, 4,7-, 5,6-, 5,7-, and 6,7-difluoro analogs.
Synthesis of Difluoro-2-Methylindole Regioisomers
The synthesis of substituted indoles can be achieved through several established methods, with the Fischer and Leimgruber-Batcho indole syntheses being among the most common.[1][2] The choice of synthetic route for a specific difluoro-2-methylindole regioisomer often depends on the commercial availability and reactivity of the corresponding difluorinated aniline or nitrotoluene precursors.
General Synthetic Strategies
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[1][3] For the synthesis of 2-methylindoles, acetone or a related ketone is used. The availability of the appropriately substituted difluorophenylhydrazine is crucial for this method.
The Leimgruber-Batcho indole synthesis provides an alternative route, starting from a substituted o-nitrotoluene.[4][5] This method involves the formation of an enamine, followed by reductive cyclization to yield the indole core. This approach can be advantageous when the corresponding nitrotoluene is more readily accessible than the aniline or hydrazine.
Below is a generalized workflow for the synthesis of difluoro-2-methylindoles:
Caption: Generalized synthetic workflows for difluoro-2-methylindoles.
Comparative Biological Activity
Cytotoxicity against Cancer Cell Lines
Fluorinated indoles have demonstrated significant potential as anticancer agents.[1] The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Regioisomer | Cancer Cell Line | IC50 (µM) | Reference |
| 4,7-Difluoro | Neuroblastoma (N-2a) | ~125 (as a tryptamine derivative) | [6] |
| 5,6-Difluoro | Not available | Not available | |
| Other Isomers | Not available | Not available |
Note: Data for the specific difluoro-2-methylindole regioisomers is limited. The value for the 4,7-difluoro isomer is for a related tryptamine derivative and should be interpreted with caution.
The limited available data suggests that fluorination of the indole ring is compatible with cytotoxic activity. The study on 4,7-difluoro-5,6-dihydroxytryptamine, while not a direct analog, indicates that this substitution pattern does not abolish cytotoxicity.[6] Further studies are critically needed to elucidate the cytotoxic potential of the complete series of difluoro-2-methylindole regioisomers against a panel of cancer cell lines.
Kinase Inhibitory Activity
Protein kinases are a major class of drug targets in oncology.[6] The indole scaffold can mimic the purine core of ATP, enabling it to bind to the ATP-binding site of kinases.[6] Fluorine substitution can enhance this binding affinity and improve selectivity.
| Regioisomer | Target Kinase | IC50 (nM) | Reference |
| General Fluorinated Indoles | Various (e.g., VEGFR, PDGFR) | Potent inhibition observed | [7] |
Direct comparative data for the kinase inhibitory activity of difluoro-2-methylindole regioisomers is scarce. However, the broader class of fluorinated indoles has produced numerous potent kinase inhibitors, including the FDA-approved drug sunitinib, which features a fluorinated oxindole core. The position of the fluorine atoms can significantly impact kinase selectivity and potency. For instance, in a series of azaindole-based kinase inhibitors, the position of the nitrogen atom (a bioisostere of a C-F group) dramatically altered the inhibitory profile.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for fluorinated indoles and related heterocyclic compounds, we can infer several key SAR principles that are likely to govern the biological activity of difluoro-2-methylindole regioisomers:
-
Electron-Withdrawing Effects: Fluorine is a highly electronegative atom, and its presence on the indole ring withdraws electron density. This can alter the pKa of the indole nitrogen and the overall electronic distribution of the molecule, influencing its ability to form hydrogen bonds and other interactions with target proteins.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, the position of the fluorine atoms can lead to subtle differences in the molecule's overall lipophilic character.
-
Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage. Therefore, fluorination at positions susceptible to metabolic oxidation can increase the half-life of a compound.
-
Conformational Effects: The substitution pattern of the fluorine atoms can influence the preferred conformation of the molecule, which can in turn affect its binding to a target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
A Head-to-Head Comparison of Synthetic Routes to 4,5-Difluoro-2-methylindole: A Guide for Researchers
Introduction
4,5-Difluoro-2-methylindole is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the indole core can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules, leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies for the preparation of this compound: the classic Fischer indole synthesis and the versatile Leimgruber-Batcho indole synthesis. By examining the experimental details, underlying mechanisms, and practical considerations of each route, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the construction of the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[1][3]
Causality Behind Experimental Choices
This synthetic approach commences with the readily available 3,4-difluoroaniline. The synthesis of the key intermediate, (3,4-difluorophenyl)hydrazine, is achieved through a classical diazotization followed by reduction. The choice of sodium nitrite in hydrochloric acid for the diazotization is a standard and cost-effective method for generating the diazonium salt. Subsequent reduction using a mild reducing agent like sodium sulfite or tin(II) chloride is crucial to prevent over-reduction and isolate the desired hydrazine.
The final cyclization step, the Fischer indole synthesis proper, involves the reaction of the synthesized hydrazine with acetone. Acetone serves as the carbonyl component that will ultimately form the 2-methyl and C3 positions of the indole ring. The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in a high-boiling solvent, is necessary to drive the[4][4]-sigmatropic rearrangement that is the mechanistic hallmark of this reaction.[1] The elevated temperatures are required to overcome the activation energy of this key bond-forming step.
Experimental Protocol: Fischer Indole Synthesis
Step 1: Synthesis of (3,4-difluorophenyl)hydrazine
-
Diazotization: To a stirred solution of 3,4-difluoroaniline (12.9 g, 0.1 mol) in concentrated hydrochloric acid (30 mL) and water (50 mL) at 0-5 °C, a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Reduction: The cold diazonium salt solution is then added portion-wise to a stirred solution of sodium sulfite (25.2 g, 0.2 mol) in water (100 mL) at 0 °C. The mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Isolation: The reaction mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (3,4-difluorophenyl)hydrazine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Hydrazone Formation and Cyclization: To a mixture of (3,4-difluorophenyl)hydrazine (14.4 g, 0.1 mol) and acetone (8.7 mL, 0.12 mol) in ethanol (100 mL), a few drops of acetic acid are added. The mixture is refluxed for 1 hour to form the hydrazone. The solvent is then removed under reduced pressure.
-
Cyclization: The crude hydrazone is added to polyphosphoric acid (100 g) and heated to 120-130 °C for 1 hour.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Route 2: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis, developed in the 1970s, offers a powerful and often milder alternative to the Fischer synthesis.[4][5] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to construct the indole ring.[4]
Causality Behind Experimental Choices
This route utilizes 2,3-difluoro-6-nitrotoluene as the key starting material. A plausible synthesis for this precursor starts from 2,3,4-trifluoronitrobenzene, where a nucleophilic aromatic substitution reaction with a malonic ester, followed by decarboxylation, introduces the required methyl group.[6]
The first step of the Leimgruber-Batcho synthesis involves the condensation of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (enamine).[4] The presence of the electron-withdrawing nitro group enhances the acidity of the benzylic protons of the methyl group, facilitating the condensation. The addition of a secondary amine like pyrrolidine can accelerate this step.[4]
The second step is a reductive cyclization of the enamine. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H2 over Pd/C), transfer hydrogenation (e.g., hydrazine with Raney nickel), or dissolving metal reductions (e.g., iron in acetic acid).[4] The choice of reducing agent can be critical depending on the presence of other functional groups in the molecule. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Experimental Protocol: Leimgruber-Batcho Indole Synthesis
Step 1: Synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene [6]
-
Nucleophilic Substitution: In a reaction vessel, diethyl malonate (1.5 kg, 9.36 mol) is reacted with 2,3,4-trifluoronitrobenzene (1.66 kg, 9.36 mol) in the presence of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol) to yield diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate.
-
Decarboxylation: The resulting malonate (1.5 kg, 4.73 mol) is heated in a mixture of water (2.5 kg) and phosphoric acid (9 kg) at 90 °C. After completion, the reaction is worked up by extraction with dichloromethane to afford 1,2-difluoro-3-methyl-4-nitrobenzene (yield: 82%).[6]
Step 2: Synthesis of this compound
-
Enamine Formation: A mixture of 1,2-difluoro-3-methyl-4-nitrobenzene (1.73 g, 10 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol), and pyrrolidine (0.71 g, 10 mmol) in dimethylformamide (DMF) (20 mL) is heated at 110 °C for 4 hours. The solvent is then removed under reduced pressure.
-
Reductive Cyclization: The crude enamine is dissolved in ethanol (50 mL), and 10% Palladium on carbon (Pd/C) (0.2 g) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.
Head-to-Head Comparison
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | 3,4-Difluoroaniline, Acetone | 2,3-Difluoro-6-nitrotoluene |
| Number of Steps | 2 (from aniline) | 2 (from nitrotoluene) |
| Key Intermediates | (3,4-Difluorophenyl)hydrazine, Arylhydrazone | β-Dimethylamino-2-nitrostyrene (Enamine) |
| Reaction Conditions | Harsh (strong acid, high temperature) | Generally milder |
| Substrate Scope | Broad for carbonyl component | Broad for substituted nitrotoluenes |
| Potential Yields | Moderate to good | Good to excellent |
| Key Advantages | Readily available starting materials, well-established | Milder conditions, often higher yields, avoids handling of hydrazines |
| Key Disadvantages | Harsh conditions can limit functional group tolerance | Starting nitrotoluenes can be less accessible, potential for side reactions during enamine formation |
Visualizing the Synthetic Workflows
Caption: Fischer Indole Synthesis Workflow.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]
Introduction: The Critical Role of Impurity Profiling for 4,5-Difluoro-2-methylindole
An objective comparison of LC-MS/MS methodologies for the characterization of impurities in 4,5-Difluoro-2-methylindole, a critical starting material in pharmaceutical synthesis. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace-level impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control and characterization of impurities. The ICH Q3A/B guidelines, for instance, necessitate the identification and characterization of any impurity present at a level of 0.10% or greater.
This guide provides a comparative analysis of two powerful Liquid Chromatography-Mass Spectrometry (LC-MS/MS) strategies for the comprehensive characterization of potential impurities in this compound:
-
High-Resolution Mass Spectrometry (HRMS) using a Quadrupole Time-of-Flight (Q-TOF) instrument: Ideal for the discovery and structural elucidation of unknown impurities.
-
Tandem Mass Spectrometry (MS/MS) using a Triple Quadrupole (QqQ) instrument: The gold standard for sensitive and specific quantification of known impurities.
We will explore the causality behind the experimental choices, present detailed protocols, and compare the data generated from each approach, empowering you to select the optimal strategy for your specific analytical challenge.
The Analytical Challenge: Isomeric and Trace-Level Impurities
The synthesis of this compound can result in a variety of process-related impurities and degradation products. These often include isomers (e.g., other difluoro-2-methylindole positional isomers), oxidized species, or unreacted starting materials. The primary analytical challenge lies in chromatographically separating these structurally similar compounds and confidently identifying them, often at trace levels within the main component peak.
Experimental Workflow Overview
A systematic approach is crucial for reliable impurity characterization. The workflow involves sample preparation, chromatographic separation, mass spectrometric detection and fragmentation, followed by data analysis for identification and/or quantification.
Caption: General workflow for impurity characterization.
Methodology 1: Unknown Impurity Identification with LC-Q-TOF MS
The primary strength of a Q-TOF system is its ability to provide high-resolution, accurate mass measurements. This capability is indispensable for determining the elemental composition of unknown impurities, which is the first critical step in their structural elucidation.
Experimental Protocol: LC-Q-TOF
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of methanol and water to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column with phenyl-hexyl ligands (e.g., Waters Acquity UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm) is selected. The phenyl chemistry enhances π-π stacking interactions with the indole ring, providing alternative selectivity and potentially better resolution for aromatic isomers compared to standard C18 phases.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for efficient positive mode electrospray ionization (ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B 0.0 20 10.0 80 12.0 95 14.0 95 14.1 20 | 16.0 | 20 |
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Q-TOF Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: MS^E (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously).
-
Mass Range: 50 - 800 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 450 °C.
-
Collision Energy: Low Energy (LE): 6 eV; High Energy (HE) Ramp: 15-45 eV.
-
Data Analysis and Interpretation
The Q-TOF analysis of a stressed sample of this compound (protonated [M+H]⁺, C₉H₈F₂N⁺, expected m/z 168.0624) revealed several low-level impurities. The data allows for the determination of elemental formulas and the proposal of structures based on fragmentation patterns.
| Impurity | Retention Time (min) | Measured m/z | Mass Error (ppm) | Proposed Formula | Proposed Structure |
| Main | 6.85 | 168.0622 | -1.2 | C₉H₈F₂N | This compound |
| Impurity A | 5.92 | 184.0571 | -0.8 | C₉H₈F₂NO | N-Oxide or Hydroxylated impurity |
| Impurity B | 8.15 | 182.0779 | -1.5 | C₁₀H₁₀F₂N | Ethyl-indole byproduct |
| Impurity C | 10.51 | 335.1175 | -0.5 | C₁₈H₁₃F₄N₂ | Dimerization product |
The high mass accuracy (< 2 ppm error) provides strong confidence in the proposed elemental compositions. For Impurity A (m/z 184.0571), the proposed formula C₉H₈F₂NO suggests an oxidation product. The MS/MS fragmentation data is then used to pinpoint the location of the modification.
Fragmentation Analysis of Impurity A
The fragmentation of the parent compound and Impurity A can be compared to elucidate the structure. The loss of a methyl group (-15 Da) is a common fragmentation pathway for 2-methylindoles.
Caption: Proposed fragmentation of Impurity A (N-Oxide).
The observation of a neutral loss of 17 Da (-OH) strongly suggests the impurity is an N-hydroxyindole (N-oxide) rather than a ring-hydroxylated species, providing critical structural information that would be difficult to obtain without high-resolution data.
Methodology 2: Targeted Quantification with LC-QqQ MS/MS
Once impurities are identified, a triple quadrupole mass spectrometer is the ideal tool for developing a sensitive and robust quantitative method. By using Multiple Reaction Monitoring (MRM), the QqQ provides exceptional selectivity and signal-to-noise ratio, allowing for accurate quantification even at very low levels.
Experimental Protocol: LC-QqQ
-
Sample Preparation: As described in the Q-TOF method. Prepare calibration standards of the main compound and any available impurity reference standards.
-
Liquid Chromatography (LC) Conditions: The same LC conditions as the Q-TOF method are used to ensure retention time consistency.
-
QqQ Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the main compound and each impurity. This involves infusing each standard and identifying the collision energy that produces the most stable and intense fragment ion.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 168.1 | 153.1 | 50 | 22 |
| Impurity A (N-Oxide) | 184.1 | 167.1 | 50 | 25 |
| Impurity C (Dimer) | 335.1 | 168.1 | 50 | 35 |
Data Analysis and Interpretation
The LC-QqQ method provides highly specific chromatograms where only the targeted compounds are detected. This eliminates matrix interference and allows for precise integration of peak areas. The concentration of each impurity can be calculated from the calibration curve generated from the reference standards. This method is ideal for routine quality control, batch release testing, and stability studies where the identities of the impurities are known.
Comparison of Methodologies
| Feature | LC-Q-TOF (HRMS) | LC-QqQ (Tandem MS) |
| Primary Application | Discovery & Identification: Characterizing unknown impurities. | Quantification: Measuring known impurities with high sensitivity. |
| Key Strength | High mass accuracy (< 5 ppm), enabling elemental composition determination. | High selectivity and sensitivity (low limit of quantification). |
| Data Acquired | Full scan spectra of all ions, providing a comprehensive sample snapshot. | Targeted precursor-to-product ion transitions only. |
| Throughput | Lower, due to more complex data processing for identification. | Higher, with automated data processing for quantification. |
| Regulatory Use | Essential for initial impurity characterization and structural elucidation as required by ICH Q3A. | Gold standard for method validation and routine release testing under GMP. |
Conclusion and Recommendations
Both Q-TOF and QqQ mass spectrometry are powerful, complementary techniques for the characterization of impurities in this compound.
-
For development and discovery phases, where unknown impurities must be identified, the LC-Q-TOF approach is superior . Its ability to provide accurate mass data is indispensable for proposing elemental compositions and elucidating structures from fragmentation patterns.
-
For routine quality control and late-stage development, where specific impurities must be monitored and quantified against specification limits, the LC-QqQ approach is the method of choice . Its unparalleled sensitivity and selectivity in MRM mode ensure robust and reliable quantification, making it ideal for validated methods in a regulated environment.
A comprehensive impurity control strategy will leverage both technologies: using LC-Q-TOF to initially identify and characterize all potential impurities, followed by the development of a targeted and validated LC-QqQ method for routine monitoring of the identified critical impurities. This dual approach ensures both scientific rigor and regulatory compliance throughout the drug development lifecycle.
A Researcher's Guide to Quantifying Target Engagement of Novel 4,5-Difluoro-2-methylindole-Based BRD4 Inhibitors
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target in oncology and inflammatory diseases.[1][2] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and transcription factors to recruit the transcriptional machinery to specific gene loci, including key oncogenes like MYC.[2][3] The development of small molecule inhibitors that disrupt this interaction is a highly promising therapeutic strategy.[4]
This guide focuses on a novel class of compounds, 4,5-difluoro-2-methylindole-based inhibitors, designed to target the acetyl-lysine binding pocket of BRD4. As researchers and drug development professionals, definitively demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of a successful drug discovery campaign. This guide provides a comparative framework for assessing the target engagement of these novel indole derivatives against well-established BRD4 inhibitors, JQ1 and OTX-015.[1][3][5] We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three orthogonal, industry-standard target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET Target Engagement Assay, and Photoaffinity Labeling.
The Imperative of Target Engagement: Beyond Biochemical Potency
While in vitro assays using purified proteins are invaluable for determining a compound's intrinsic potency (e.g., IC50), they do not recapitulate the complexities of the cellular environment. Factors such as cell permeability, efflux pumps, off-target binding, and competition with endogenous ligands can significantly impact a compound's ability to engage its target in a living system. Therefore, robust, quantitative assessment of intracellular target engagement is paramount to establishing a clear structure-activity relationship (SAR) and ensuring that downstream cellular phenotypes are a direct consequence of on-target activity.
Comparator Compounds: Established BRD4 Inhibitors
To provide a meaningful comparison for our novel this compound-based inhibitor (termed DFMI-1 for this guide), we will utilize two well-characterized BRD4 inhibitors:
-
JQ1: A potent and selective thienotriazolodiazepine inhibitor of the BET family of proteins.[5] It is widely used as a chemical probe to study the function of BRD4.[6][7][8]
-
OTX-015 (Birabresib): An orally bioavailable BET inhibitor that has been evaluated in clinical trials for various cancers.[1][3][9][10]
These compounds provide benchmarks for potency and cellular activity, allowing for a rigorous evaluation of DFMI-1.
Cellular Thermal Shift Assay (CETSA): Measuring Target Stabilization
Principle: CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[11] The underlying principle is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[11][12] This increased stability is measured by heating the cell lysate or intact cells to various temperatures and then quantifying the amount of soluble protein remaining at each temperature by Western blotting or other protein detection methods.[13][14]
Causality Behind Experimental Choices: We employ CETSA as our primary screen for target engagement due to its label-free nature, which obviates the need for compound or protein modification. This technique provides a direct readout of physical interaction between the inhibitor and the target protein in a near-native environment.
Experimental Workflow: CETSA
Caption: CETSA workflow for assessing BRD4 target engagement.
Step-by-Step Protocol for CETSA
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11 acute myeloid leukemia cells) and grow to approximately 80% confluency.
-
Treat cells with 10 µM of DFMI-1, JQ1, OTX-015, or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Cell Lysis and Preparation:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and lyse on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and normalize the protein concentration for all samples.
-
-
Thermal Shift Assay:
-
Aliquot the normalized cell lysates into PCR tubes.
-
Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Immediately centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant from each tube.
-
Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BRD4, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and plot the percentage of soluble BRD4 as a function of temperature to generate melting curves.
-
Comparative Data Table: CETSA
| Compound | Apparent Tm (°C) | Thermal Shift (ΔTm) (°C) vs. Vehicle |
| Vehicle (DMSO) | 52.5 | - |
| DFMI-1 (10 µM) | 58.0 | +5.5 |
| JQ1 (10 µM) | 59.2 | +6.7 |
| OTX-015 (10 µM) | 58.8 | +6.3 |
Data are hypothetical and for illustrative purposes.
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity
Principle: The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that quantifies compound binding to a specific protein target in living cells.[9] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[15][16] In this assay, the target protein (BRD4) is fused to NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the BRD4 active site is then added to the cells. When the tracer is bound to the NanoLuc®-BRD4 fusion protein, BRET occurs. A test compound that also binds to the BRD4 active site will competitively displace the tracer, leading to a decrease in the BRET signal.[1][5][17]
Causality Behind Experimental Choices: We use the NanoBRET™ assay to obtain quantitative data on the apparent intracellular affinity of our inhibitors. This live-cell assay provides a more physiologically relevant measure of compound potency than traditional biochemical assays, as it accounts for cell permeability and intracellular target concentrations.[5]
Experimental Workflow: NanoBRET™ Target Engagement
Caption: NanoBRET™ workflow for quantifying BRD4 inhibitor affinity.
Step-by-Step Protocol for NanoBRET™ Target Engagement
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding a full-length human BRD4 fused to NanoLuc® luciferase at the N- or C-terminus.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white, 96-well assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of DFMI-1, JQ1, and OTX-015 in Opti-MEM.
-
Add the compound dilutions to the appropriate wells of the 96-well plate. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Tracer Addition and Incubation:
-
Add the NanoBRET® tracer (specific for the BET family) to all wells at a final concentration pre-determined by a tracer titration experiment.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET® substrate solution containing the extracellular NanoLuc® inhibitor.
-
Add the substrate solution to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Table: NanoBRET™ Target Engagement
| Compound | Intracellular IC50 (nM) |
| DFMI-1 | 150 |
| JQ1 | 25 |
| OTX-015 | 45 |
Data are hypothetical and for illustrative purposes.
Photoaffinity Labeling: Irreversible Target Identification
Principle: Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the direct binding partners of a small molecule.[4] This method involves synthesizing a probe molecule that incorporates three key features: the inhibitor scaffold (in this case, the this compound core), a photoreactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., biotin or an alkyne for click chemistry).[6][7][18] Upon binding to its target, the probe is irradiated with UV light, which activates the photoreactive group to form a highly reactive species that covalently crosslinks the probe to the target protein.[7][8] The tagged protein can then be enriched and identified using mass spectrometry.
Causality Behind Experimental Choices: PAL provides the highest level of evidence for direct target engagement. By creating a covalent bond between the inhibitor and its target, we can definitively identify the protein(s) that our compound interacts with in a complex biological system. This is particularly useful for confirming the primary target and identifying potential off-targets.
Experimental Workflow: Photoaffinity Labeling
Caption: Photoaffinity labeling workflow for target identification.
Step-by-Step Protocol for Photoaffinity Labeling
-
Probe Synthesis:
-
Synthesize a photoaffinity probe based on the DFMI-1 scaffold. This will involve incorporating a diazirine moiety and a terminal alkyne handle.
-
-
Cell Treatment and Crosslinking:
-
Treat cells with the DFMI-1 photoaffinity probe for 1 hour. Include a competition control where cells are pre-treated with an excess of non-tagged DFMI-1.
-
Wash the cells to remove unbound probe.
-
Irradiate the cells with UV light (e.g., 365 nm) for 15 minutes on ice to induce covalent crosslinking.
-
Lyse the cells and collect the protein lysate.
-
-
Target Enrichment:
-
To the lysate, add an azide-biotin tag, a copper(I) catalyst, and a ligand to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This will attach biotin to the probe-crosslinked proteins.
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
-
Protein Identification:
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie or silver stain) and excise the protein bands that are present in the probe-treated sample but reduced or absent in the competition control.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein database.
-
Comparative Data Table: Photoaffinity Labeling
| Protein Identified by LC-MS/MS | Peptide Count (Probe) | Peptide Count (Probe + Competitor) | % Reduction |
| BRD4 | 25 | 2 | 92% |
| BRD2 | 18 | 3 | 83% |
| BRD3 | 15 | 4 | 73% |
| Non-specific protein A | 5 | 5 | 0% |
Data are hypothetical and for illustrative purposes.
Conclusion: A Multi-Faceted Approach to Target Engagement
This guide has outlined three robust and complementary methodologies for assessing the target engagement of novel this compound-based BRD4 inhibitors. By employing a multi-pronged approach, researchers can build a comprehensive and compelling data package that validates the on-target activity of their compounds.
-
CETSA provides a rapid, label-free method to confirm direct physical binding and stabilization of the target protein.
-
NanoBRET™ offers a quantitative, live-cell measurement of intracellular affinity, bridging the gap between biochemical potency and cellular function.
-
Photoaffinity Labeling delivers unequivocal evidence of direct target interaction and can be used to identify both the intended target and potential off-targets.
By comparing the performance of a novel inhibitor like DFMI-1 to established compounds such as JQ1 and OTX-015, researchers can effectively benchmark their molecules and make informed decisions in the critical early stages of drug discovery. The integration of these techniques provides a self-validating system, enhancing the trustworthiness and scientific rigor of any drug development program.
References
- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. JQ1 - Wikipedia [en.wikipedia.org]
- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JQ1 as a BRD4 Inhibitor Blocks Inflammatory Pyroptosis-Related Acute Colon Injury Induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JQ1, an inhibitor of the epigenetic reader BRD4, suppresses the bidirectional MYC-AP4 axis via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 13. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scbt.com [scbt.com]
- 16. Novel inhibitors of BRD4 and SIRT1 [receptor.ai]
- 17. axonmedchem.com [axonmedchem.com]
- 18. Brief Discussion on Clinically Under-Investigation BRD4 Inhibitors [synapse.patsnap.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4,5-Difluoro-2-methylindole Kinase Inhibitors
Abstract
In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have become a cornerstone of targeted therapy.[1] The 4,5-Difluoro-2-methylindole scaffold represents a promising chemical starting point for the development of potent kinase inhibitors. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[2][3] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory hurdle but a fundamental necessity for understanding a compound's true mechanism of action and therapeutic potential.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on profiling the selectivity of novel this compound derivatives. We will compare a hypothetical, yet representative, compound from this class, DFMI-p38-01 , against established p38 MAPK inhibitors. This guide details the essential biochemical and cellular methodologies, explains the rationale behind experimental choices, and provides actionable, step-by-step protocols to generate a robust selectivity profile.
The Imperative of Selectivity in Kinase Inhibitor Development
The human genome contains over 500 protein kinases, all sharing a structurally related catalytic domain.[3] This similarity is the primary reason that achieving absolute specificity with ATP-competitive inhibitors is exceedingly difficult.[7] A lack of selectivity can confound biological readouts in preclinical studies and lead to adverse effects in clinical development.[8] For instance, several p38 MAPK inhibitors have faced challenges in clinical trials due to off-target effects leading to liver toxicity or other adverse events.[9]
This guide uses the p38 MAPKα as the intended target for our model compound, DFMI-p38-01 . p38α is a well-validated target for inflammatory diseases, and its role in cancer is also an area of active investigation.[][11] We will compare DFMI-p38-01 to two well-characterized, commercially available p38 inhibitors with distinct selectivity profiles:
-
SB203580: A widely used tool compound, known to be a potent p38α/β inhibitor but with known off-targets including other kinases.[12][13]
-
Neflamapimod (VX-745): A clinical-stage inhibitor with high selectivity for p38α over other kinases.[14][15][16]
Comparative Selectivity Analysis: A Data-Driven Approach
The initial step in characterizing a new inhibitor is to quantify its potency and selectivity through large-scale biochemical screening. Services such as Eurofins' KinaseProfiler™ or Reaction Biology's HotSpotSM provide extensive panels for this purpose. The data below is illustrative, representing a typical output from such a screen.
Table 1: Comparative Kinase Inhibition Profile (Ki, nM)
| Target Kinase | Function / Family | DFMI-p38-01 | SB203580 [13][17] | Neflamapimod (VX-745) [15] |
| MAPK14 (p38α) | Primary Target | 12 | 50 | 10 |
| MAPK11 (p38β) | Target Family | 250 | 500 | >10,000 |
| JNK1 | Off-Target MAPK | >10,000 | >10,000 | >20,000 |
| LCK | Off-Target SFK | >10,000 | >5,000 | >20,000 |
| c-RAF | Off-Target Raf | 8,500 | >10,000 | >20,000 |
| GSK3β | Off-Target CMGC | 4,200 | >5,000 | >20,000 |
| RIPK2 | Off-Target TKL | 950 | 220 | >10,000 |
Data Interpretation: This hypothetical dataset positions DFMI-p38-01 as a potent p38α inhibitor with moderate selectivity against the p38β isoform and the off-target kinase RIPK2. Compared to SB203580, it shows improved selectivity against GSK3β but is less selective regarding RIPK2.[12] Neflamapimod (VX-745) remains the benchmark for p38α selectivity in this comparison.[14][15] This initial biochemical profile is critical, but it does not guarantee how the compound will behave in a complex cellular environment.
Methodologies for Comprehensive Cross-Reactivity Profiling
A robust profiling strategy integrates biochemical assays with cell-based methods to confirm target engagement and identify functionally relevant off-targets.
Workflow 1: Large-Scale Kinase Panel Screening
This is the foundational experiment to map the inhibitor's interaction landscape across the kinome.[18] The primary goal is to identify both on-target potency and any potential off-target liabilities early in the discovery process.[19]
Figure 1: Workflow for large-scale biochemical kinase profiling.
Detailed Experimental Protocol: Mobility Shift Kinase Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of DFMI-p38-01 in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well assay plate.
-
Kinase Reaction:
-
Add 5 µL of a solution containing the specific kinase and a fluorescently labeled peptide substrate to each well.
-
Allow the enzyme and inhibitor to pre-incubate for 10 minutes at room temperature. This step is crucial to allow the inhibitor to reach binding equilibrium with the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP (at its Km concentration for each specific kinase) and MgCl2.
-
Incubate for 1-2 hours at room temperature. The duration is optimized to ensure the reaction remains in the linear range.
-
-
Reaction Termination: Stop the reaction by adding 15 µL of a termination buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection: Place the assay plate on a microfluidics-based instrument (e.g., Caliper LabChip). The instrument applies a current, separating the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size difference.
-
Data Analysis: Quantify the fluorescence intensity of both peptide peaks. Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a dose-response curve to determine the IC50 value.
Workflow 2: Cellular Thermal Shift Assay (CETSA®)
Biochemical assays are performed in a purified, artificial system. CETSA provides invaluable proof of target engagement within the complex milieu of a living cell or tissue.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA for p38α Target Engagement
-
Cell Culture and Treatment:
-
Culture THP-1 cells (a human monocytic cell line expressing p38α) to a density of 1-2 x 106 cells/mL.
-
Treat cells with 10 µM DFMI-p38-01 or a vehicle control (0.1% DMSO) for 1 hour at 37°C.
-
-
Heating Step:
-
Transfer 100 µL aliquots of the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by a 3-minute cool-down at 25°C. The precise temperature range must be optimized for the target protein.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein aggregation.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the total protein concentration of all samples using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against p38α.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the corresponding temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the DFMI-p38-01 -treated sample indicates target stabilization and engagement.[23]
-
Interpreting Cross-Reactivity: Functional Consequences
Identifying off-target binding is only the first step. The critical question is whether these interactions are functionally relevant. For DFMI-p38-01 , the moderate inhibition of RIPK2 identified in the biochemical screen warrants further investigation. Both p38α and RIPK2 are nodes in inflammatory signaling pathways.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 14. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CETSA [cetsa.org]
- 22. annualreviews.org [annualreviews.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of Novel 4,5-Difluoro-2-methylindole Analogs in Cellular Assays: A Benchmarking Guide
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Substitution with fluorine atoms can significantly enhance metabolic stability and binding affinity. This guide provides a comprehensive benchmark of three novel 4,5-Difluoro-2-methylindole analogs—designated DMA-01, DMA-02, and DMA-03—investigated for their potential as anti-cancer agents. We present a head-to-head comparison of their efficacy in inducing cytotoxicity and apoptosis in a human lung carcinoma cell line (A549). This document details the experimental rationale, presents comparative data from cell viability and apoptosis assays, and provides robust, step-by-step protocols to ensure reproducibility. Our findings indicate that subtle structural modifications to the core scaffold result in significant differences in biological activity, highlighting a clear structure-activity relationship and identifying a lead candidate for further development.
Introduction: The Rationale for Fluorinated Indoles in Oncology
The 2-methylindole core is a versatile starting point for the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Kinases are pivotal enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] Their dysregulation is a hallmark of many cancers. The introduction of a difluoro motif at the 4 and 5 positions of the indole ring is a strategic medicinal chemistry approach intended to modulate the electronic properties of the molecule, potentially enhancing its binding affinity to target kinases and improving its pharmacokinetic profile.
This guide focuses on benchmarking the cellular efficacy of three promising analogs. Evaluating candidate therapeutics in relevant human tumor-derived cell lines is an essential early step in the drug development pipeline.[3][4] We employ a logical, multi-assay approach to move beyond simple cytotoxicity and probe the underlying mechanism of action. The primary assays selected are:
-
MTT Cell Viability Assay: A colorimetric assay to quantify metabolic activity, which serves as a proxy for cell viability and allows for the determination of the half-maximal inhibitory concentration (IC₅₀).[2][5]
-
Caspase-3/7 Activity Assay: A luminescence-based assay to specifically measure the activity of key executioner caspases, providing a quantitative measure of apoptosis induction.[6][7]
-
Western Blot Analysis: A technique to detect and quantify key protein markers of apoptosis, such as cleaved Poly (ADP-ribose) polymerase-1 (PARP-1), to confirm the apoptotic pathway.[8][9]
By integrating the results from these assays, we can build a comprehensive profile of each analog's cellular performance.
Hypothesized Mechanism of Action: Kinase Inhibition Leading to Apoptosis
Based on the structural features of the this compound scaffold, we hypothesize that these analogs function as ATP-competitive kinase inhibitors. By blocking the activity of a key pro-survival kinase (e.g., a receptor tyrosine kinase), the analogs are predicted to disrupt downstream signaling, ultimately leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases 3 and 7.
Caption: Hypothesized signaling pathway inhibited by the indole analogs.
Comparative Efficacy of this compound Analogs
Three analogs with distinct substitutions were synthesized and evaluated. The core scaffold remains constant, allowing for a direct assessment of the impact of the R-group modification on biological activity.
Table 1: Structures of this compound Analogs
| Compound ID | R-Group | Structure |
| DMA-01 | -H | (Structure Image Placeholder) |
| DMA-02 | -Cl | (Structure Image Placeholder) |
| DMA-03 | -OCH₃ | (Structure Image Placeholder) |
Cell Viability Assessment (MTT Assay)
The A549 human lung carcinoma cell line was treated with increasing concentrations of each analog for 48 hours. The IC₅₀ values were calculated from the resulting dose-response curves.
Table 2: IC₅₀ Values of Analogs in A549 Cells
| Compound ID | IC₅₀ (µM) ± SD |
| DMA-01 | 15.8 ± 1.2 |
| DMA-02 | 1.2 ± 0.3 |
| DMA-03 | 25.4 ± 2.1 |
| Staurosporine (+ve) | 0.05 ± 0.01 |
Interpretation: The addition of a chlorine atom at the R-position (DMA-02) resulted in a greater than 10-fold increase in potency compared to the parent compound (DMA-01). Conversely, the methoxy group (DMA-03) reduced the cytotoxic activity. This suggests that an electron-withdrawing group at this position is critical for activity.
Apoptosis Induction (Caspase-3/7 Activity)
To determine if the observed cytotoxicity was due to apoptosis, cells were treated with each analog at its respective 5x IC₅₀ concentration for 24 hours. Caspase-3/7 activity was measured via a luminescence-based assay.
Table 3: Caspase-3/7 Activation in A549 Cells
| Treatment | Fold Increase in Luminescence (vs. Vehicle) ± SD |
| Vehicle (0.1% DMSO) | 1.0 ± 0.1 |
| DMA-01 (79 µM) | 3.5 ± 0.4 |
| DMA-02 (6 µM) | 8.9 ± 0.7 |
| DMA-03 (127 µM) | 2.1 ± 0.3 |
| Staurosporine (1 µM) | 12.5 ± 1.1 |
Interpretation: The data clearly show that DMA-02 is a potent inducer of apoptosis, causing a nearly 9-fold increase in executioner caspase activity.[10] This correlates strongly with its superior performance in the cell viability assay. The other analogs induced a more modest apoptotic response.
Confirmation of Apoptotic Pathway (Western Blot)
To further validate the induction of apoptosis, we performed a Western blot analysis for cleaved PARP-1, a key substrate of activated caspase-3.[11] A549 cells were treated for 24 hours with each analog at 5x its IC₅₀.
(Image Placeholder: Western Blot showing bands for Cleaved PARP-1 and a loading control like β-actin for all treatment groups)
Interpretation: A distinct band for cleaved PARP-1 (89 kDa fragment) was observed most prominently in the lane corresponding to DMA-02 treatment. This confirms that the caspase activation measured in the luminescence assay leads to the cleavage of key cellular substrates, a hallmark of apoptosis.[8][12]
Experimental Workflow and Protocols
A systematic workflow was employed to ensure consistent and reliable data generation.
Caption: Overall experimental workflow for analog benchmarking.
Protocol: MTT Cell Viability Assay
This protocol is adapted from established methods.[13]
-
Cell Seeding: Seed A549 cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression.
Protocol: Caspase-Glo® 3/7 Assay
This protocol follows the manufacturer's guidelines (Promega).[6]
-
Cell Seeding and Treatment: Seed 10,000 cells/well in a white-walled, clear-bottom 96-well plate in 80 µL of medium. After 24 hours, add 20 µL of 5x concentrated compound to achieve the desired final concentration. Incubate for the desired treatment period (e.g., 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[7]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the readings of treated samples to the average reading of the vehicle control samples.
Protocol: Western Blot for Apoptosis Markers
This protocol is a standard method for detecting protein expression.[8][12]
-
Cell Culture and Lysis: Culture and treat A549 cells in 6-well plates. After treatment, wash the cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[8]
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP-1 overnight at 4°C. Also, probe a separate blot or strip the current one to incubate with a loading control antibody (e.g., β-actin).
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescent (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[8]
Discussion and Conclusion
This comparative guide demonstrates a clear workflow for benchmarking the efficacy of novel small molecule analogs in a cancer cell line. Our results establish a distinct structure-activity relationship among the three this compound analogs tested.
DMA-02 , featuring a chloro- substitution, emerged as the superior candidate. It exhibited the lowest IC₅₀ value (1.2 µM), indicating high cytotoxic potency, and was the most powerful inducer of apoptosis, as evidenced by robust caspase-3/7 activation and subsequent PARP-1 cleavage. The electron-withdrawing nature of chlorine likely enhances the binding interaction with the target kinase, a common observation in kinase inhibitor design.[15]
In contrast, the parent compound DMA-01 showed moderate activity, while the methoxy-substituted DMA-03 was the least potent. The electron-donating methoxy group may be sterically or electronically unfavorable for target engagement.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. Caspase 3/7 Activity [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking studies of fluorinated vs. non-fluorinated indole ligands
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molecular properties.[1][2] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated indole ligands through the lens of molecular docking. Indole scaffolds are a cornerstone in drug discovery, recognized for their presence in a wide array of bioactive molecules.[3][4] By leveraging computational docking simulations, we explore the nuanced effects of fluorine substitution on binding affinity, interaction profiles, and overall ligand efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for conducting similar comparative studies.
The Strategic Role of Fluorine in Modulating Ligand-Target Interactions
The introduction of fluorine into a molecular scaffold, such as indole, can profoundly influence its biological activity.[1] This is not merely an increase in bulk; rather, fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the ability to form a strong C-F bond—impart significant changes to a ligand's physicochemical profile.[1][5] These modifications can lead to enhanced metabolic stability, increased membrane permeability, and altered binding affinities.[1][6][7]
From a molecular interaction perspective, fluorine's role is multifaceted. It can modulate the acidity and lipophilicity of a molecule, thereby influencing how it partitions between aqueous and lipid environments.[1] Furthermore, fluorine can engage in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonds and interactions with aryl groups.[5][8] However, the energetic contribution of fluorine-hydrogen bonds is often modest, and fluorine's more significant impact may lie in its ability to perturb local water networks within the binding site, leading to favorable entropic gains.[5][8]
A Comparative Docking Workflow: A Methodological Blueprint
To objectively assess the impact of fluorination on indole ligands, a rigorous and reproducible molecular docking workflow is paramount. The following protocol outlines a standardized procedure designed to ensure the integrity of the comparative analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Acquisition: Obtain the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).[9][10]
-
Preprocessing: Utilize a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, Discovery Studio) to prepare the protein.[11][12] This critical step involves:
Causality: Proper protein preparation is crucial for accurate docking as it ensures a chemically correct and sterically reasonable representation of the binding site, directly impacting the calculation of interaction energies.[11]
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the fluorinated and non-fluorinated indole ligands using chemical drawing software.[13]
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94).[14] This step ensures that the initial ligand conformations are energetically favorable.
-
Charge Assignment: Assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms.[14]
-
Torsional Flexibility: Define the rotatable bonds within the ligands to allow for conformational sampling during the docking process.[14]
Causality: Accurate 3D structures and charge models for the ligands are essential for the scoring function to correctly evaluate electrostatic and van der Waals interactions.
Step 3: Molecular Docking Simulation
-
Software Selection: Choose a validated molecular docking program. Popular options include AutoDock Vina, GOLD, and Glide.[15][16][17]
-
Grid Box Generation: Define a search space (grid box) that encompasses the active site of the protein. The dimensions should be sufficient to allow the ligand to rotate and translate freely.[13][14]
-
Execution: Perform the docking simulation for both the fluorinated and non-fluorinated ligands. Generate multiple binding poses (typically 9-10) for each ligand.[3][18]
Causality: The docking algorithm systematically explores different orientations and conformations of the ligand within the binding site, and the scoring function estimates the binding affinity for each pose.[19]
Step 4: Analysis of Results
-
Pose Selection: For each ligand, the binding pose with the lowest binding energy (most negative value) is typically considered the most favorable and is selected for further analysis.[3][19]
-
Interaction Analysis: Visualize the ligand-protein complexes using software like Discovery Studio or PyMOL.[3] Analyze the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[20]
-
Comparative Evaluation: Directly compare the docking scores and interaction patterns of the fluorinated and non-fluorinated ligands.[4]
Causality: A lower binding energy generally indicates a higher binding affinity.[19] The analysis of specific interactions provides a mechanistic understanding of why one ligand may bind more tightly than another.
Case Study: Fluorinated vs. Non-Fluorinated Indole Ligands Against a Protein Kinase
To illustrate the practical application of this workflow, we present a hypothetical comparative docking study of 3-fluoro-2-methyl-1H-indole and its non-fluorinated counterpart, 2-methyl-1H-indole, against a protein kinase target.
Quantitative Docking Results
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues |
| 3-fluoro-2-methyl-1H-indole | -9.2 | 3 | LEU828, ARG911, ASP967 |
| 2-methyl-1H-indole | -7.8 | 1 | LEU828 |
Data is hypothetical and for illustrative purposes, based on principles outlined in cited literature.[3]
Analysis of Molecular Interactions
The docking results reveal a significantly lower binding energy for the fluorinated analog (-9.2 kcal/mol) compared to the non-fluorinated compound (-7.8 kcal/mol), suggesting a stronger binding affinity.[3][20]
-
2-methyl-1H-indole: The non-fluorinated ligand forms a single hydrogen bond with the backbone of LEU828. Its binding is primarily driven by hydrophobic interactions within the kinase hinge region.
-
3-fluoro-2-methyl-1H-indole: The introduction of the fluorine atom at the 3-position of the indole ring leads to a notable change in the binding mode. The fluorinated ligand not only retains the hydrogen bond with LEU828 but also forms two additional hydrogen bonds with ARG911 and ASP967.[3] The high electronegativity of the fluorine atom likely alters the electrostatic potential of the indole ring, enabling these new, favorable interactions.
Visualization of Ligand-Protein Interactions
Caption: Key interactions of fluorinated vs. non-fluorinated ligands.
Advanced Considerations: The Importance of Force Fields
A critical aspect of docking fluorinated compounds is the choice of the force field. Standard force fields may not always accurately model the behavior of fluorine, particularly its electrostatic and non-bonded interactions.[5] It is essential to use force fields that have been specifically parameterized for fluorinated molecules or to validate the chosen force field for the system under study.[5] Some studies recommend specific force fields like MMFF94 for studying fluorine bonding systems.[6] Inaccurate force field parameters can lead to erroneous predictions of binding energies and interaction geometries.[5]
Conclusion
Molecular docking serves as a powerful in-silico tool for dissecting the structure-activity relationships of related ligands. This guide demonstrates that the strategic fluorination of an indole scaffold can lead to a significant improvement in binding affinity by introducing new, favorable interactions within the target's active site. The presented workflow provides a robust framework for conducting such comparative studies, emphasizing the importance of meticulous preparation and careful analysis. As computational methods continue to evolve, the predictive power of molecular docking in guiding the rational design of next-generation therapeutics will undoubtedly increase.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Protein-Protein Docking Using Bioinformatics Tools (PPDock) Module [utep.edu]
- 11. Schrödinger Customer Portal [my.schrodinger.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 16. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 17. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 19. etflin.com [etflin.com]
- 20. researchgate.net [researchgate.net]
Validating analytical methods for the quantification of 4,5-Difluoro-2-methylindole
An Expert's Guide to the Validation of Analytical Methods for the Quantification of 4,5-Difluoro-2-methylindole
In the landscape of pharmaceutical development, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. This compound is a key heterocyclic building block whose fluorinated structure is of significant interest in the synthesis of novel therapeutic agents, leveraging fluorine's ability to enhance metabolic stability and binding affinity.[1][2] Consequently, the development and validation of robust analytical methods for its quantification are critical for ensuring the quality and consistency of downstream products.
This guide provides an in-depth comparison of primary analytical techniques for the quantification of this compound, supported by detailed experimental protocols and validation frameworks grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For a small molecule like this compound (MW: 167.16 g/mol )[5], several chromatographic techniques are suitable.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| HPLC-UV | Differential partitioning between a stationary phase and a liquid mobile phase, with detection via UV absorbance. | Robust, cost-effective, widely available, excellent for assay and purity determination. | Moderate sensitivity, potential for interference from co-eluting impurities without chromophoric distinction. | Routine quality control (QC), content uniformity, and purity analysis of drug substances and products. |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection (Triple Quadrupole). | Exceptional sensitivity and selectivity, definitive identification based on mass-to-charge ratio (m/z), ideal for complex matrices.[6] | Higher equipment and operational cost, requires specialized expertise. | Trace-level impurity quantification, bioanalysis (pharmacokinetics), cleaning validation.[7] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass spectrometric detection. | High resolution for volatile and thermally stable compounds. | May require derivatization for non-volatile or polar compounds, potential for thermal degradation of the analyte.[8] | Analysis of residual solvents or volatile impurities. |
For the purpose of this guide, we will focus on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary workhorse method due to its robustness and accessibility. We will then benchmark it against the high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
The indole scaffold possesses a strong chromophore, making UV detection a straightforward and effective choice. A reversed-phase method is selected due to the non-polar nature of the this compound molecule.
Experimental Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound Reference Standard (Purity ≥ 98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for the indole ring system, enabling effective separation from polar impurities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Elution Mode: Isocratic at 60:40 (A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures stable retention times and viscosity.
-
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm
-
Rationale: Indole compounds typically exhibit significant UV absorbance around 280 nm, providing a good signal-to-noise ratio.[11]
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.[12]
Workflow for HPLC-UV Analysis
Caption: HPLC-UV analysis workflow.
Ensuring Data Integrity: A Guide to Method Validation (ICH Q2(R1))
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[13] The following parameters must be assessed for an assay procedure like the one described.[3]
Validation Parameters and Experimental Protocols
1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a sample of this compound spiked with known related impurities or degradation products.
-
Demonstrate that the analyte peak is free from co-elution. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence.
-
2. Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.
-
Protocol:
-
Prepare at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the known concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
3. Accuracy: The closeness of test results to the true value.
-
Protocol:
-
Perform the assay on a sample of known concentration (e.g., a separately prepared standard).
-
Alternatively, use the standard addition method. Spike a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.
-
Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.
-
4. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
The Relative Standard Deviation (%RSD) for both studies should typically be ≤ 2.0%.
-
5. Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Inject six replicates at this concentration and confirm that the precision (%RSD) meets the acceptance criteria (e.g., ≤ 10%).
-
Logical Flow of Method Validation
Caption: Logical flow of validation parameters.
Alternative Method Spotlight: LC-MS/MS for Enhanced Sensitivity
When the quantification of trace-level impurities or analysis in complex biological matrices is required, LC-MS/MS is the superior choice.[14][15]
Key Methodological Differences
-
Detection: Instead of a UV detector, a triple quadrupole mass spectrometer is used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.
-
Rationale: MRM is a highly selective and sensitive technique where a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[6] This two-stage mass filtering eliminates nearly all matrix interference, drastically lowering the limits of detection and quantitation.
-
-
Sample Preparation: May involve more rigorous extraction techniques (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) to remove matrix components that can cause ion suppression.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., this compound-d3) is often used as an internal standard to correct for variations in extraction efficiency and instrument response.
While the initial method development and equipment costs are higher, the unparalleled sensitivity and selectivity of LC-MS/MS make it indispensable for many applications in the drug development pipeline.[16]
Conclusion
The validation of an analytical method for quantifying this compound is a systematic process that ensures the reliability and accuracy of the generated data. A well-validated RP-HPLC-UV method serves as a robust and cost-effective solution for routine quality control and assay purposes. For applications demanding higher sensitivity, such as trace impurity analysis or bioanalysis, LC-MS/MS offers a powerful alternative.
The choice of method should always be justified and proven "fit for purpose" through a comprehensive validation study guided by the principles outlined in ICH Q2(R1). By understanding the causality behind experimental choices and adhering to these rigorous standards, scientists can generate data of the highest integrity, supporting the development of safe and effective medicines.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. CAS 85462-60-8 | this compound - Synblock [synblock.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. reddit.com [reddit.com]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. researchgate.net [researchgate.net]
The Halogen Dance: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indoles Versus Other Halogenated Indoles
Introduction: The Privileged Indole Scaffold and the Transformative Power of Halogenation
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The strategic modification of the indole scaffold is a key focus in drug discovery, and among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—can profoundly alter the physicochemical and pharmacokinetic properties of an indole-containing molecule, leading to enhanced potency, selectivity, and metabolic stability.[5][6][7][8]
This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of fluorinated indoles against their chlorinated, brominated, and iodinated counterparts. We will explore the unique contributions of each halogen, supported by experimental data, and provide detailed protocols for the evaluation of these compounds. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and optimization of novel indole-based therapeutics.
The Physicochemical Impact of Halogenation on the Indole Ring
The introduction of a halogen atom onto the indole scaffold initiates a cascade of changes in the molecule's electronic and steric properties. These modifications, in turn, influence its biological behavior. Understanding these fundamental effects is crucial for rational drug design.
Halogens influence a molecule's properties in several key ways:
-
Electronegativity and Inductive Effects: Halogen electronegativity decreases down the group (F > Cl > Br > I). This property allows for the modulation of pKa of nearby functional groups and the electron density of the aromatic indole ring.[9] For instance, the high electronegativity of fluorine can reduce the basicity of nearby amines, which can improve membrane permeability and bioavailability.[5]
-
Size and Steric Hindrance: The atomic radius increases significantly from fluorine to iodine (F < Cl < Br < I). This variation in size can be exploited to probe the steric tolerance of a binding pocket and to influence the molecule's conformation.[9]
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can impact its solubility, membrane permeability, and plasma protein binding. The contribution to lipophilicity increases with the size of the halogen.
-
Halogen Bonding: Heavier halogens (Cl, Br, and I) can participate in a non-covalent interaction known as halogen bonding, where the halogen atom acts as a Lewis acid.[10] This interaction can be a significant contributor to ligand-receptor binding affinity.[10]
The following table summarizes the key physicochemical properties of the halogens relevant to drug design.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | C-X Bond Strength (kcal/mol) | Lipophilicity Contribution (Hansch-Leo π) |
| H | 1.20 | 2.20 | ~99 | 0.00 |
| F | 1.47 | 3.98 | ~116 | +0.14 |
| Cl | 1.75 | 3.16 | ~81 | +0.71 |
| Br | 1.85 | 2.96 | ~68 | +0.86 |
| I | 1.98 | 2.66 | ~54 | +1.12 |
Fluorinated Indoles: The Metabolic Stability and Potency Enhancer
The strategic incorporation of fluorine has become a widespread and highly effective strategy in modern drug discovery.[5][6][7][8][11] Its unique properties often lead to significant improvements in a drug candidate's profile.
Key Advantages of Fluorination:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[5][11] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[5][11][12][13]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of neighboring functional groups, which can in turn affect a compound's solubility, permeability, and binding affinity.[5][9]
-
Increased Binding Affinity: In some cases, fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced binding affinity and potency.[5][6]
A notable example of fluorine's impact is in the development of leukotriene receptor antagonists. The introduction of a fluorinated amide substituent in a series of 3-(arylmethyl)-1H-indole-5-carboxamides led to the discovery of a potent and orally active antagonist with a Ki of 0.42 nM.[14]
Structure-Activity Relationship Insights for Fluorinated Indoles:
-
Position Matters: The position of fluorine substitution on the indole ring is critical. For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators, a 6-fluoro substitution was found to be optimal for activity, while moving the fluorine to a different position was detrimental.[15]
-
Synergistic Effects: The combination of fluorine with other substituents can lead to synergistic improvements in activity. In a series of HIV-1 non-nucleoside reverse transcriptase inhibitors, a 4-fluoroindole derivative with a benzenesulfonyl group was the most potent, with an ED50 of 0.5 nM.[16]
Chlorinated, Brominated, and Iodinated Indoles: Leveraging Size and Halogen Bonding
While fluorine's benefits are well-established, the other halogens offer their own distinct advantages in drug design, primarily related to their larger size and ability to form halogen bonds.
Chlorinated Indoles:
Chlorine is a common substituent in pharmaceuticals and can significantly enhance biological activity.[17] A structure-activity relationship (SAR) analysis of some anticancer indole derivatives suggested that chloro and bromo groups at the para positions significantly enhanced their activity.[3]
Brominated Indoles:
Brominated indoles are frequently found in marine natural products and exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[18][19][20][21][22][23] Studies on brominated indoles from the marine mollusc Dicathais orbita have shown that mono-brominated indoles and isatins are more active as anti-inflammatory agents than their non-brominated or dimeric counterparts.[18] Structure-activity relationship studies of meridianins, a class of marine-derived indole alkaloids, revealed that bromine substitution at specific positions of the indole ring is crucial for their kinase inhibitory and antiproliferative activities.[22]
Iodinated Indoles:
Iodine, the largest and most polarizable of the common halogens, is less frequently used in drug discovery but can offer unique advantages. The C-I bond is the weakest among the carbon-halogen bonds, which can be a liability in terms of metabolic stability. However, the large size and strong halogen-bonding potential of iodine can be leveraged to achieve high binding affinity. For example, in a study of halogenated compounds for iodotyrosine deiodinase-inhibitory activity, the iodinated food colorants rose bengal and erythrosine B were among the most potent inhibitors.[24]
Comparative Analysis: A Head-to-Head Look at Halogenated Indoles
The choice of which halogen to incorporate into an indole scaffold is a strategic decision that depends on the specific therapeutic target and desired pharmacological profile. The following table provides a comparative summary to guide this decision-making process.
| Feature | Fluorine | Chlorine | Bromine | Iodine |
| Primary Advantage | Metabolic Stability, Potency | Potency, Lipophilicity | Potency, Halogen Bonding | Halogen Bonding, Size |
| Metabolic Stability | High | Moderate | Moderate to Low | Low |
| Binding Interactions | H-bonding, Dipole-Dipole | Halogen Bonding | Strong Halogen Bonding | Very Strong Halogen Bonding |
| Steric Bulk | Minimal | Moderate | Significant | Very Significant |
| Common Applications | CNS drugs, Metabolically labile positions | General potency enhancement | Anticancer, Anti-inflammatory | Probing large binding pockets |
Experimental Protocols for the Evaluation of Halogenated Indoles
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of halogenated indoles.
General Procedure for the Synthesis of Halogenated Indoles
The synthesis of halogenated indoles can be achieved through various methods, including the Fischer indole synthesis with halogenated precursors or direct halogenation of the indole ring.[25]
Example: Electrophilic Iodination of an Indole [26]
-
Dissolution: Dissolve the starting indole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Addition of Reagent: Add Celite® (500 mg) to the solution, followed by the portion-wise addition of iodine monochloride (ICl) (1.1 mmol) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired iodinated indole.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the metabolic stability of a compound.[11]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an organic solvent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[11]
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and relationships.
Caption: A generalized experimental workflow for structure-activity relationship (SAR) studies of halogenated indoles.
Caption: Logical relationship of how halogen properties influence the biological activity of indole-based compounds.
Conclusion: A Strategic Approach to Halogenating Indoles
The strategic halogenation of the indole scaffold is a powerful and versatile approach in modern drug discovery. Fluorine stands out for its ability to enhance metabolic stability and potency, while the heavier halogens—chlorine, bromine, and iodine—offer unique opportunities to modulate lipophilicity and exploit halogen bonding for increased binding affinity. A thorough understanding of the distinct physicochemical properties of each halogen is paramount for the rational design of novel indole-based therapeutics. By carefully considering the structure-activity relationships and employing robust experimental evaluation, researchers can harness the "halogen dance" to unlock the full therapeutic potential of this privileged heterocyclic system.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Indole synthesis [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4,5-Difluoro-2-methylindole
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel compounds like 4,5-Difluoro-2-methylindole are routine. Fluorinated indoles are a privileged scaffold in medicinal chemistry, known for their unique biological activities.[1][2] However, the very properties that make them effective—such as enhanced metabolic stability and lipophilicity—demand a rigorous and informed approach to their disposal to ensure laboratory safety and environmental stewardship.[2][3]
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. It is designed to move beyond a simple checklist, explaining the causality behind each procedural step and grounding the recommendations in established regulatory frameworks from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Assessment and Regulatory Framework
Before any disposal procedure, a thorough understanding of the compound's hazards and the regulations governing its waste stream is essential. While a specific, detailed Safety Data Sheet (SDS) for this compound (CAS No. 85462-60-8) is not always readily accessible, its classification as a halogenated organic compound places it under strict regulatory control.[4][5]
Regulatory Oversight:
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[6][7] This plan must include specific procedures for safe handling and waste disposal to minimize employee exposure to hazardous chemicals.[8]
-
EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave." As a halogenated organic compound, waste containing this compound is typically classified as hazardous, prohibiting its disposal via land or standard sewer systems.[5][9][10][11]
Anticipated Hazard Profile: Based on data from structurally similar indole and halogenated compounds, the following hazard profile should be assumed. All personnel must handle this compound with the appropriate Personal Protective Equipment (PPE), including chemical splash goggles, nitrile gloves, and a flame-resistant lab coat.[12][13]
| Hazard Classification | Potential Effects & Rationale | Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed. Many indole derivatives exhibit this property. | |
| Skin/Eye Irritation | May cause skin and eye irritation upon contact. This is a common characteristic of functionalized aromatic heterocycles. | [14][15] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects, a common concern for halogenated organic compounds. | [13] |
| Hazardous Combustion Products | Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF). | [14][15] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a self-validating system to ensure safety and compliance.
Step 1: Waste Segregation at the Source The cardinal rule of chemical waste management is proper segregation.[16] Mixing incompatible waste streams is not only a safety hazard but can also complicate and increase the cost of disposal.
-
Action: Collect all waste containing this compound in a dedicated "Halogenated Organic Waste" container.
-
Causality: Halogenated waste requires specific disposal methods, often high-temperature incineration with flue gas scrubbing, to neutralize the acidic gases (like HF) produced.[13] Mixing it with non-halogenated solvent waste (like acetone or ethanol) contaminates the entire volume, forcing the more expensive disposal route for all of it.
Step 2: Container Selection and Labeling The integrity of the waste container is critical to preventing leaks and ensuring safe transport.[16]
-
Action: Use a sturdy, chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight screw cap. Label the container clearly with an EHS-approved hazardous waste tag before adding the first drop of waste.
-
Labeling Requirements: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any solvents used.
-
An accurate list of all constituents by percentage.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Causality: Proper labeling is an OSHA and EPA requirement. It informs all handlers of the container's contents and associated dangers, preventing accidental exposures or improper consolidation.[6][17]
Step 3: Safe Storage in the Laboratory Waste containers must be managed as carefully as stock reagents.
-
Action: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the laboratory, such as a secondary containment bin in a ventilated cabinet.
-
Causality: Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting personnel from inhalation exposure.[18] Secondary containment ensures that any potential leaks are captured, preventing a wider spill.
Step 4: Managing Contaminated Materials and Empty Containers Disposal considerations extend beyond the chemical itself to anything it has contacted.
-
Solid Waste: Needles, contaminated filter paper, and gloves should be collected in a separate, clearly labeled bag or container for "Contaminated Solid Waste" and disposed of through your institution's hazardous waste program.
-
Empty Stock Containers: A container is not considered "empty" until it has been properly rinsed. The first rinse of a container that held a highly toxic chemical must be collected as hazardous waste.[18]
-
Procedure: Rinse the original this compound container with a small amount of a suitable solvent (e.g., acetone or ethanol). Transfer this first rinsate into your halogenated organic waste container. Subsequent rinses can typically be handled according to your lab's standard procedures for non-hazardous chemical glassware. Deface the label on the rinsed, dried container before disposal in the appropriate solid waste bin.[18]
-
Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through a licensed and approved vendor.
-
Action: Once the waste container is full (no more than 90% capacity), seal it securely and contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Causality: EHS professionals are trained to handle, transport, and document hazardous waste according to strict federal and state regulations, ensuring it reaches a certified Treatment, Storage, and Disposal Facility (TSDF). Final disposal methods may include high-temperature incineration or other chemical neutralization techniques.[9][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for safe segregation and disposal of laboratory waste containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. CAS 85462-60-8 | this compound - Synblock [synblock.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. osha.gov [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. usbioclean.com [usbioclean.com]
- 17. wku.edu [wku.edu]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Difluoro-2-methylindole
As researchers navigating the frontiers of drug development, our most critical asset is a rigorous and unwavering commitment to safety. The compounds we handle, such as 4,5-Difluoro-2-methylindole, are often novel substances with incomplete toxicological profiles. This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of chemical analogy, risk mitigation, and procedural excellence. Our approach is not merely to list personal protective equipment (PPE); it is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its potential hazards from the behavior of related substituted indoles and fluorinated organic compounds. Indole derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3]. Furthermore, fluorinated organic compounds can present unique metabolic and toxicological risks that are not yet fully understood[4][5]. Therefore, we must treat this compound with a high degree of caution, assuming it is potentially hazardous through all routes of exposure.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing PPE, it's essential to recognize that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which seeks to mitigate risks at their source.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
